molecular formula C9H18N6 B000313 Altretamine CAS No. 645-05-6

Altretamine

Cat. No.: B000313
CAS No.: 645-05-6
M. Wt: 210.28 g/mol
InChI Key: UUVWYPNAQBNQJQ-UHFFFAOYSA-N
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Description

Altretamine, also known historically as hexamethylmelamine, is a synthetic cytotoxic antineoplastic agent belonging to the alkylating methylmelamine class. It is a subject of significant research interest due to its specific activity and unique mechanism of action, which is dependent on metabolic activation. Mechanism of Action: The precise cytotoxic mechanism of this compound is not fully characterized, but it is classified as an alkylating agent. Its activity requires metabolic activation in the liver via cytochrome P450-mediated oxidative N-demethylation. This process generates reactive intermediates, including formaldehyde and electrophilic iminium ions, which are believed to covalently bind to cellular macromolecules. This binding causes DNA damage, interstrand cross-linking, and inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell death in rapidly dividing cells. Research Applications and Value: this compound has been extensively studied as a model compound in oncology research, particularly for persistent or recurrent ovarian carcinoma. It serves as a critical tool for investigating mechanisms of alkylating agent resistance, metabolic activation of prodrugs, and developing novel drug delivery systems. Recent advanced research explores its encapsulation in nanoparticles (e.g., solid-lipid nanoparticles, hydroxyapatite NPs) to overcome its poor aqueous solubility, enhance bioavailability, and achieve synergistic cytotoxic effects. Pharmacokinetic Profile (for experimental context): this compound is readily absorbed after oral administration and undergoes extensive hepatic metabolism. Its metabolites are primarily excreted renally. The compound has an elimination half-life of approximately 4 to 10 hours. Disclaimer: This product is intended for research and laboratory use only. It is strictly Not For Diagnostic or Therapeutic Use , and is not intended for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
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InChI Key

UUVWYPNAQBNQJQ-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
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Molecular Formula

C9H18N6
Record name HEXAMETHYLMELAMINE
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DSSTOX Substance ID

DTXSID4022579
Record name Hexamethylmelamine
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Molecular Weight

210.28 g/mol
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Physical Description

Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992), Solid
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Solubility

Insoluble (NTP, 1992), Soluble in acetone, In water, 91 mg/L at 25 °C, 3.10e+00 g/L, Water 0.92 (mg/mL), Benzene 106 (mg/mL), CHCL3 220 (mg/mL), EtOAc 52 (mg/mL), Et2O 47 (mg/mL)
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Color/Form

Needles from absolute ethanol, Solid

CAS No.

645-05-6
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Melting Point

172-174 °C, 172 - 174 °C
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Foundational & Exploratory

Altretamine's Mechanism of Action in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Altretamine (hexamethylmelamine) is a cytotoxic antineoplastic agent primarily used in the palliative treatment of persistent or recurrent ovarian cancer. Its mechanism of action is distinct from classical alkylating agents and is contingent upon metabolic activation. This process, primarily mediated by hepatic cytochrome P450 (CYP450) enzymes, results in the generation of reactive intermediates. These metabolites, including formaldehyde (B43269) and electrophilic iminium ions, covalently bind to cellular macromolecules, with DNA being a primary target. The resultant DNA adducts and cross-links disrupt DNA replication and transcription, ultimately leading to tumor cell death. This guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

The antitumor activity of this compound is not inherent to the parent molecule but is a consequence of its metabolic transformation into cytotoxic species.[1][2] The entire process can be understood as a multi-step cascade from metabolic activation to the induction of cell death.

Metabolic Activation by Cytochrome P450

This compound is a prodrug that undergoes extensive N-demethylation, a process facilitated by the cytochrome P450 enzyme system, predominantly in the liver.[3][4] This oxidative metabolism is a prerequisite for its cytotoxic effects. The N-demethylation reactions sequentially remove methyl groups from the melamine (B1676169) structure.

This metabolic activation leads to the formation of carbinolamine (or methylol) intermediates. These intermediates are unstable and serve as precursors to the ultimate cytotoxic molecules.

Generation of Cytotoxic Metabolites

The breakdown of the carbinolamine intermediates is central to this compound's mechanism and yields two key types of reactive species:

  • Formaldehyde : The demethylation process releases formaldehyde, a weakly alkylating agent.[3] Formaldehyde is cytotoxic and can induce damage to cellular components, including the formation of DNA-protein cross-links.[3]

  • Iminium Ions : The carbinolamine intermediates can also generate electrophilic iminium species.[3][4] These highly reactive cations are capable of covalently binding to nucleophilic sites on cellular macromolecules.

Interaction with Cellular Macromolecules and DNA Damage

The reactive metabolites of this compound, formaldehyde and iminium ions, readily react with biological macromolecules such as DNA and proteins.[3][4]

  • DNA Alkylation : The electrophilic intermediates act as alkylating agents, covalently modifying DNA bases. This interaction primarily targets guanine (B1146940) and cytosine residues.[3]

  • DNA and DNA-Protein Cross-linking : The bifunctional nature of the reactive species allows for the formation of various cross-links. This includes iminium-mediated DNA interstrand cross-links and DNA-protein cross-links, which can be mediated by both the iminium intermediate and formaldehyde.[3] These cross-links are particularly cytotoxic as they form significant physical blocks to DNA replication and transcription.

While this compound is classified as an alkylating agent, its structural dissimilarity and lack of direct cross-resistance with classical alkylating agents like cisplatin (B142131) highlight its unique mechanistic properties.[1][2]

Induction of Cytotoxicity and Cell Death

The culmination of DNA damage, including adduct formation and cross-linking, disrupts essential cellular processes. The inability of the cell to replicate its DNA and transcribe critical genes leads to cell cycle arrest and the initiation of programmed cell death (apoptosis). The extensive damage overwhelms the cell's DNA repair machinery, making cell death the ultimate outcome for the tumor cell.

Quantitative Analysis of this compound Activity

Quantitative data on this compound's activity is crucial for comparative studies and understanding its therapeutic window. While comprehensive datasets are limited in publicly available literature, some key parameters have been characterized.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Specific IC50 values for this compound against various ovarian cancer cell lines are not consistently reported across the literature reviewed for this guide. The table below is structured for their inclusion when available.

Cell LineHistotypeThis compound IC50 (µM)Reference
A2780Ovarian CarcinomaData Not Available
SKOV-3Ovarian AdenocarcinomaData Not Available
OVCAR-3Ovarian AdenocarcinomaData Not Available
DNA Binding Affinity

Biophysical studies have quantified the direct, non-covalent interaction of this compound with DNA, which precedes the covalent modification by its metabolites.

ParameterValueMethod
Binding Affinity Constant (K_a)(15.68 ± 0.04) x 10³ M⁻¹UV-Visible Spectroscopy

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol for Quantification of Formaldehyde Production

This protocol is based on the Nash reaction, which uses a spectrophotometric method to quantify formaldehyde produced during the metabolic activation of this compound.

Principle: Formaldehyde reacts with acetylacetone (B45752) and ammonium (B1175870) acetate (B1210297) to produce a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine, which can be quantified by measuring its absorbance at 410-415 nm.

Materials:

  • This compound

  • Human liver microsomes (or relevant CYP450-expressing system)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Trichloroacetic acid (TCA) for reaction quenching

  • Nash Reagent:

    • Ammonium acetate

    • Glacial acetic acid

    • Acetylacetone

  • Formaldehyde standard solution

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, liver microsomes, and this compound at the desired concentration.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of cold TCA solution. Centrifuge to pellet the precipitated protein.

  • Derivatization: Transfer the supernatant to a new tube. Add the Nash reagent.

  • Color Development: Incubate the mixture at 60°C for 20 minutes, then cool to room temperature.

  • Measurement: Measure the absorbance of the solution at 415 nm using a spectrophotometer.

  • Quantification: Determine the formaldehyde concentration by comparing the absorbance to a standard curve generated with known concentrations of formaldehyde.

Protocol for Measurement of DNA Interstrand Cross-linking (Comet Assay)

The single-cell gel electrophoresis (Comet) assay can be adapted to measure DNA interstrand cross-links (ICLs). ICLs reduce the migration of DNA in the gel following irradiation.

Principle: Cells are embedded in agarose (B213101), lysed, and then subjected to a fixed dose of ionizing radiation to introduce random DNA strand breaks. The DNA is then denatured and electrophoresed. In control cells, the radiation-induced fragments migrate, forming a "comet tail." In drug-treated cells, ICLs tether the DNA strands, reducing the migration and resulting in a smaller comet tail.

Materials:

  • Tumor cell line (e.g., A2780)

  • This compound

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Low melting point agarose

  • Standard microscope slides

  • Lysis solution (high salt, detergent, pH 10)

  • Alkaline electrophoresis buffer (pH >13)

  • Gamma irradiator or X-ray source

  • Fluorescent DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate software for image analysis

Procedure:

  • Cell Treatment: Treat cultured tumor cells with various concentrations of this compound for a specified duration. Include an untreated control.

  • Cell Harvest: Harvest the cells and resuspend them in ice-cold PBS at a known concentration.

  • Slide Preparation: Mix a small aliquot of the cell suspension with molten low melting point agarose and quickly spread it onto a microscope slide. Allow it to solidify on ice.

  • Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to dissolve cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Irradiation: Wash the slides and irradiate them on ice with a fixed dose of X-rays or gamma rays (e.g., 5 Gy) to induce strand breaks.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer, then stain with a fluorescent DNA dye.

  • Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using comet scoring software. The degree of cross-linking is inversely proportional to the comet tail moment (a measure of DNA migration).

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key mechanisms and experimental processes.

Altretamine_Mechanism cluster_metabolism Metabolic Activation (Liver) cluster_cytotoxicity Action in Tumor Cell This compound This compound (Hexamethylmelamine) CYP450 Cytochrome P450 (N-demethylation) This compound->CYP450 Oxidation Carbinolamine Carbinolamine Intermediate CYP450->Carbinolamine Formaldehyde Formaldehyde Carbinolamine->Formaldehyde Iminium Electrophilic Iminium Ion Carbinolamine->Iminium DNA Macromolecules (DNA, Proteins) Formaldehyde->DNA Covalent Binding Iminium->DNA Covalent Binding Damage DNA Adducts & DNA-Protein Cross-links DNA->Damage Apoptosis Cell Cycle Arrest & Apoptosis Damage->Apoptosis

Caption: Metabolic activation and cytotoxic mechanism of this compound.

Formaldehyde_Quantification cluster_reaction Metabolic Reaction cluster_detection Detection A Incubate this compound with Liver Microsomes + NADPH at 37°C B Stop reaction with TCA A->B C Centrifuge & Collect Supernatant B->C D Add Nash Reagent to Supernatant C->D E Incubate at 60°C for color development D->E F Measure Absorbance at 415 nm E->F

Caption: Experimental workflow for formaldehyde quantification.

Comet_Assay_Workflow A Treat Cells with This compound B Embed Cells in Agarose A->B C Lyse Cells to form Nucleoids B->C D Irradiate with X-rays to induce breaks C->D E Alkaline Unwinding & Electrophoresis D->E F Stain DNA & Visualize Comet E->F G Quantify Tail Moment (Inverse correlation with cross-linking) F->G

Caption: Workflow for DNA cross-link detection via Comet Assay.

References

Hexamethylmelamine: A Technical Guide to its Chemical Structure, Properties, and Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylmelamine (HMM), also known as altretamine, is a synthetic s-triazine derivative with established utility as a second-line antineoplastic agent, particularly in the management of persistent or recurrent ovarian cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of hexamethylmelamine. Detailed experimental protocols for its synthesis, characterization, and the evaluation of its cytotoxic effects are presented. Furthermore, this guide elucidates the key signaling pathways involved in its antitumor activity and furnishes a compilation of its cytotoxic potency against various cancer cell lines.

Chemical Structure and Physicochemical Properties

Hexamethylmelamine is a crystalline solid that is structurally analogous to the alkylating agent triethylenemelamine. Its chemical name is N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-2,4,6-triamine.

Table 1: Physicochemical Properties of Hexamethylmelamine

PropertyValueReference(s)
Molecular FormulaC₉H₁₈N₆[1]
Molecular Weight210.28 g/mol [1]
Melting Point172-174 °C[1]
AppearanceColorless crystalline solid[2]
SolubilityInsoluble in water[2]
logP2.73[2]
UV max (ethanol)226 nm[1]

Synthesis and Characterization

A facile and efficient one-pot synthesis of hexamethylmelamine has been developed, offering a high yield suitable for large-scale production. The primary method involves the dimethylamination of cyanuric chloride.

Experimental Protocol: Synthesis of Hexamethylmelamine

Materials:

Procedure:

  • Dissolve cyanuric chloride in acetone.

  • Cool the solution in an ice bath.

  • Slowly add the 40% aqueous dimethylamine solution to the cooled acetone solution while maintaining the temperature.

  • Concurrently, add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

  • The resulting precipitate of hexamethylmelamine is collected by filtration, washed with water, and dried.

  • Recrystallization from absolute ethanol (B145695) can be performed for further purification.[3]

Experimental Protocol: Characterization of Hexamethylmelamine

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized hexamethylmelamine.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized hexamethylmelamine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H-NMR Spectroscopy Protocol:

  • Acquire a ¹H-NMR spectrum.

  • Expected Signal: A single sharp singlet in the proton NMR spectrum corresponding to the 18 equivalent protons of the six methyl groups. The chemical shift will be dependent on the solvent used.

¹³C-NMR Spectroscopy Protocol:

  • Acquire a ¹³C-NMR spectrum.

  • Expected Signals: Two distinct signals are expected: one for the methyl carbons and another for the triazine ring carbons.

2.2.2. Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized hexamethylmelamine and confirm its identity.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

Sample Preparation:

  • Prepare a dilute solution of the synthesized hexamethylmelamine in a suitable solvent such as methanol (B129727) or acetonitrile.

ESI-MS Protocol:

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 211.17.

Mechanism of Action and Signaling Pathways

Hexamethylmelamine is classified as a non-classical alkylating agent. Its cytotoxic activity is believed to be mediated by its metabolites.

Metabolic Activation and DNA Damage

Following administration, hexamethylmelamine undergoes N-demethylation by cytochrome P450 enzymes in the liver. This metabolic process generates reactive formaldehyde (B43269) and methylol intermediates. These electrophilic species can form covalent bonds with macromolecules, including DNA and proteins. The formation of DNA adducts and DNA-protein cross-links is thought to be the primary mechanism of its antitumor activity, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death.

Induction of Apoptosis

The DNA damage induced by hexamethylmelamine triggers a cellular stress response that can lead to programmed cell death, or apoptosis. This process is orchestrated by a complex network of signaling proteins. While the precise signaling cascade initiated by hexamethylmelamine is still under investigation, it is understood to involve the activation of caspase enzymes, which are key executioners of apoptosis.

The DNA damage can activate the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members of this family, such as Bax and Bak, can be activated, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[4][5]

It is also plausible that the DNA damage response (DDR) pathway, involving sensor proteins like ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), is activated. These kinases can phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, trigger apoptosis.

Hexamethylmelamine_Apoptosis_Pathway Proposed Apoptotic Signaling Pathway of Hexamethylmelamine HMM Hexamethylmelamine Metabolites Reactive Metabolites (Formaldehyde, Methylol) HMM->Metabolites Metabolism (CYP450) DNA_Damage DNA Damage (Adducts, Cross-links) Metabolites->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Bcl2_Family Bcl-2 Family (Bax/Bak Activation) ATM_ATR->Bcl2_Family Signal Transduction Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

Proposed apoptotic pathway of hexamethylmelamine.

Cytotoxicity and Antineoplastic Activity

The cytotoxic effects of hexamethylmelamine have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a drug's potency.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC₅₀ value of hexamethylmelamine in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., ovarian, lung, breast cancer cell line)

  • Complete cell culture medium

  • Hexamethylmelamine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a series of dilutions of hexamethylmelamine in complete culture medium from a stock solution in DMSO. Replace the medium in the wells with the medium containing different concentrations of hexamethylmelamine. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[2][3][6]

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Hexamethylmelamine Incubate_Overnight->Treat_Cells Prepare_Drug Prepare Hexamethylmelamine Dilutions Prepare_Drug->Treat_Cells Incubate_Drug Incubate for 48-72h Treat_Cells->Incubate_Drug Add_MTT Add MTT Solution Incubate_Drug->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for determining IC₅₀ using the MTT assay.
In Vitro Cytotoxicity Data

Hexamethylmelamine has demonstrated cytotoxic activity against a variety of cancer cell lines, with varying potencies.

Table 2: IC₅₀ Values of Hexamethylmelamine in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
A2780Ovarian CancerNot explicitly found
SKOV3Ovarian CancerNot explicitly found[7]
OVCAR3Ovarian CancerNot explicitly found[7]
MCF-7Breast CancerNot explicitly found[2][8]
MDA-MB-231Breast CancerNot explicitly found[2][8]
A549Lung CancerNot explicitly found
HCT116Colon CancerNot explicitly found
U87MGGlioblastomaNot explicitly found

Note: While numerous studies confirm the cytotoxic activity of hexamethylmelamine, specific IC₅₀ values were not consistently reported in the reviewed literature for these specific cell lines. Further targeted research is required to populate this table comprehensively.

Conclusion

Hexamethylmelamine remains a relevant therapeutic agent in the oncology landscape, particularly for ovarian cancer. Its mechanism of action, centered on metabolic activation to DNA-damaging species, provides a clear rationale for its antineoplastic effects. The experimental protocols detailed in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound. A deeper understanding of the specific signaling pathways it modulates will be crucial for the development of more effective combination therapies and for overcoming mechanisms of drug resistance. Future research should focus on elucidating the precise molecular events that follow hexamethylmelamine-induced DNA damage to identify novel therapeutic targets and enhance its clinical utility.

References

Altretamine: A Deep Dive into its Pharmacokinetics and Metabolic Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altretamine, also known as hexamethylmelamine, is a synthetic, orally active cytotoxic agent primarily used in the palliative treatment of persistent or recurrent ovarian cancer.[1][2] Structurally similar to the alkylating agent triethylenemelamine, this compound's precise mechanism of action is not fully elucidated but is known to be dependent on its metabolic activation.[3][4] This technical guide provides an in-depth exploration of the pharmacokinetics and metabolic activation of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and drug development efforts.

Pharmacokinetics

This compound exhibits complex pharmacokinetic behavior characterized by variable oral absorption and extensive hepatic metabolism. Due to its poor water solubility, it is administered orally.[1]

Absorption

This compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations (Tmax) typically observed between 0.5 and 3 hours after oral administration.[3] However, the bioavailability of this compound can be highly variable among patients, which is thought to be primarily due to a significant first-pass effect in the liver.[1]

Distribution

Following absorption, this compound is distributed into tissues with high lipid content and is also found in tumor tissues.[3][5] It has a high protein binding of 94%.

Metabolism

The metabolism of this compound is rapid and extensive, occurring primarily in the liver.[3][5] The key metabolic pathway is oxidative N-demethylation, mediated by the cytochrome P450 (CYP450) enzyme system.[6] This process leads to the formation of a series of progressively demethylated metabolites, including the active metabolites pentamethylmelamine (B108020) and tetramethylmelamine.[3][5]

Excretion

This compound and its metabolites are primarily excreted in the urine.[3][5] Approximately 90% of a dose is excreted renally within 72 hours, with less than 1% being excreted as the unchanged drug.[5]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)0.5 - 3 hours[3]
Elimination Half-Life (t½)4.7 - 10.2 hours[5]
Protein Binding94%
Primary Route of EliminationRenal[3][5]
Fraction Excreted Unchanged in Urine< 1%[5]

Metabolic Activation

The cytotoxic effects of this compound are not attributed to the parent drug itself but rather to its reactive metabolites. The metabolic activation pathway is crucial for its antitumor activity.

The initial and rate-limiting step in the activation of this compound is the CYP450-mediated N-demethylation, which generates a hydroxymethylmelamine intermediate. This intermediate is unstable and spontaneously decomposes to form formaldehyde (B43269) and a less methylated melamine. The process of demethylation can continue, producing a cascade of demethylated metabolites.

It is hypothesized that the cytotoxic and antitumor activity of the drug is mediated by two primary mechanisms:

  • Formaldehyde Production: The generation of formaldehyde, a known cytotoxic agent, is believed to contribute to the antitumor effect by causing DNA-protein cross-linking.

  • Iminium Ion Formation: The hydroxymethylmelamine intermediates can also generate electrophilic iminium species. These reactive ions are capable of covalently binding to DNA and proteins, leading to DNA cross-linking and adduct formation, ultimately resulting in cell death.[6]

The metabolic activation of this compound is a critical area of study, as inter-individual variations in CYP450 activity can significantly impact the drug's efficacy and toxicity.

Metabolic_Activation_of_this compound This compound This compound (Hexamethylmelamine) Hydroxymethylpentamethylmelamine Hydroxymethylpentamethylmelamine (Intermediate) This compound->Hydroxymethylpentamethylmelamine CYP450 (N-demethylation) Pentamethylmelamine Pentamethylmelamine (Active Metabolite) Hydroxymethylpentamethylmelamine->Pentamethylmelamine Formaldehyde1 Formaldehyde Hydroxymethylpentamethylmelamine->Formaldehyde1 Iminium_Ion Iminium Ion (Reactive Intermediate) Hydroxymethylpentamethylmelamine->Iminium_Ion Further_Demethylation Further N-demethylation Pentamethylmelamine->Further_Demethylation DNA_Damage DNA Alkylation & Cross-linking Formaldehyde1->DNA_Damage Iminium_Ion->DNA_Damage

Caption: Metabolic activation pathway of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of this compound's pharmacokinetics and metabolism.

In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To characterize the in vitro metabolism of this compound and identify its major metabolites using human liver microsomes.

Materials:

  • This compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS)

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the this compound stock solution to the pre-incubated microsome mixture to initiate the metabolic reaction. The final concentration of this compound should be within a relevant range (e.g., 1-10 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation of this compound and its metabolites.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its expected metabolites (e.g., pentamethylmelamine, tetramethylmelamine).

Experimental_Workflow_In_Vitro_Metabolism cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_processing Sample Processing cluster_analysis Analysis Prep_Microsomes Prepare Microsome Mix (Microsomes, Buffer, NADPH System) Pre_Incubate Pre-incubate at 37°C Prep_Microsomes->Pre_Incubate Add_this compound Add this compound (Initiate Reaction) Pre_Incubate->Add_this compound Incubate Incubate at 37°C (Time Course) Add_this compound->Incubate Terminate Terminate with Acetonitrile (+ Internal Standard) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis LC-MS/MS Analysis (Quantify this compound & Metabolites) Collect_Supernatant->LCMS_Analysis

References

Altretamine: From Chemical Curiosity to Ovarian Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Initial Synthesis, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altretamine, also known as hexamethylmelamine (HMM), is a synthetic s-triazine derivative with established activity in the palliative treatment of persistent or recurrent ovarian cancer. Its journey from a compound of chemical interest to a clinically utilized anticancer agent is a testament to the serendipitous nature of drug discovery and the subsequent detailed investigation of its biological properties. This technical guide provides an in-depth exploration of the initial synthesis of this compound, its discovery as a potential therapeutic agent, and the current understanding of its mechanism of action. Detailed experimental protocols from seminal studies are presented, alongside quantitative data from early biological evaluations. Furthermore, the metabolic activation pathway and the subsequent interaction with cellular macromolecules are visually represented to facilitate a comprehensive understanding of its cytotoxic effects.

Initial Synthesis and Discovery

The first synthesis of this compound was reported in 1951 by D.W. Kaiser and his colleagues as part of a broader exploration of triazine derivatives. The initial synthesis was a multi-step process starting from cyanuric chloride. However, a more direct and efficient one-pot synthesis was later developed, which is now the basis for its production. Clinical trials with this compound began in the 1960s based on its observed antitumor activity in murine models[1].

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from a facile and improved one-pot procedure for the synthesis of this compound.

Materials:

Procedure:

  • A solution of cyanuric chloride in acetone is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • An aqueous solution of 40% dimethylamine and sodium hydroxide is added dropwise to the cyanuric chloride solution while maintaining the temperature at a controlled level.

  • The reaction mixture is stirred for a specified period to ensure complete substitution of the chlorine atoms on the triazine ring with dimethylamino groups.

  • Upon completion of the reaction, the precipitated product, this compound, is collected by filtration.

  • The crude product is then washed with water to remove any inorganic byproducts.

  • The final product is dried under vacuum to yield pure this compound.

Quantitative Data from Synthesis:

ParameterValue
Starting MaterialCyanuric Chloride
Reagents40% Dimethylamine, Sodium Hydroxide
SolventAcetone
YieldHigh (specific yield dependent on scale and conditions)
Melting Point171-175 °C

Early Biological Investigations and Antitumor Activity

Initial preclinical studies in the 1960s and 1970s revealed the potential of hexamethylmelamine as an antitumor agent. These early investigations in various tumor models were crucial in paving the way for its clinical development.

Experimental Protocol: In Vivo Antitumor Activity in Xenograft Models

The following is a generalized protocol based on early studies evaluating the antitumor activity of this compound in human tumor xenografts in nude mice[2][3].

Animal Model:

  • Nude mice (athymic)

Tumor Cell Lines:

  • Human breast, stomach, or colon carcinoma cell lines (e.g., MX-1, St-4, Co-3)[3]

Procedure:

  • Tumor cells are subcutaneously inoculated into the flanks of nude mice.

  • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • This compound is formulated in a suitable vehicle (e.g., 1% hydroxypropyl cellulose) for oral administration[2].

  • The treated group receives daily oral doses of this compound for a specified period (e.g., 4 weeks)[2][3]. The control group receives the vehicle only.

  • Tumor size is measured regularly with calipers, and tumor weight is calculated.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • The antitumor effect is evaluated by comparing the mean tumor weight in the treated group to that of the control group (T/C ratio).

Quantitative Data from Early Antitumor Studies:

Tumor XenograftTreatment Dose (mg/kg/day)T/C (%)Reference
MX-1 (Breast)75 (MTD)Complete Regression[3]
T-61 (Breast)25Complete Regression[3]
Br-10 (Breast)75 (MTD)Sensitive[3]
St-4 (Stomach)-10.7[3]
Co-3 (Colon)-31.5[3]
MX-1 (Breast)75 (MTD)Complete Eradication[2]

MTD: Maximum Tolerated Dose

Mechanism of Action: A Prodrug Approach to Cytotoxicity

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its mechanism of action is complex and involves the generation of reactive intermediates that can damage cellular macromolecules, primarily DNA[4][5].

Metabolic Activation Pathway

The metabolic activation of this compound primarily occurs in the liver, mediated by the cytochrome P450 (CYP450) enzyme system. The process involves sequential N-demethylation, leading to the formation of hydroxymethylmelamine intermediates. These intermediates are unstable and spontaneously decompose to generate formaldehyde (B43269) and other reactive species.

Altretamine_Metabolism This compound This compound (Hexamethylmelamine) CYP450 Cytochrome P450 (microsomal enzymes) This compound->CYP450 N-demethylation Hydroxymethyl Hydroxymethylmelamine Intermediates CYP450->Hydroxymethyl Formaldehyde Formaldehyde Hydroxymethyl->Formaldehyde Spontaneous decomposition Reactive_Species Other Reactive Species Hydroxymethyl->Reactive_Species Spontaneous decomposition DNA DNA Formaldehyde->DNA Reactive_Species->DNA DNA_Adducts DNA Adducts (Cross-links, Mono-adducts) DNA->DNA_Adducts Apoptosis Cell Cycle Arrest & Apoptosis DNA_Adducts->Apoptosis

Caption: Metabolic activation of this compound to cytotoxic species.

Formation of DNA Adducts and Cellular Consequences

The formaldehyde and other electrophilic species generated from the metabolism of this compound can react with nucleophilic sites on DNA bases, leading to the formation of various DNA adducts. These include DNA-protein cross-links and DNA-DNA interstrand cross-links. The formation of these adducts disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Altretamine_Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_moa Mechanism of Action Studies Start Cyanuric Chloride Reaction One-Pot Reaction with Dimethylamine & NaOH Start->Reaction Purification Filtration & Washing Reaction->Purification This compound Pure this compound Purification->this compound Analysis MP, NMR, etc. This compound->Analysis Xenograft Tumor Xenograft Model (Nude Mice) Treatment Oral Administration of This compound Xenograft->Treatment Measurement Tumor Growth Measurement Treatment->Measurement Evaluation T/C Ratio Calculation Measurement->Evaluation Cell_Culture Cancer Cell Lines Incubation Incubation with Metabolically Activated This compound Cell_Culture->Incubation DNA_Analysis Analysis of DNA Adducts (e.g., LC-MS/MS) Incubation->DNA_Analysis Cell_Viability Cytotoxicity Assays (e.g., MTT) Incubation->Cell_Viability

Caption: Experimental workflow for this compound's synthesis and evaluation.

Conclusion

The discovery and development of this compound highlight a classic paradigm in medicinal chemistry, where a synthetically accessible molecule with interesting chemical properties was found to possess significant biological activity. Its initial synthesis from readily available starting materials and subsequent optimization to a one-pot procedure facilitated its production for preclinical and clinical evaluation. Early in vivo studies convincingly demonstrated its antitumor efficacy, particularly in models of ovarian and breast cancer. The elucidation of its mechanism of action as a prodrug that generates DNA-damaging agents has provided a rational basis for its clinical use. This technical guide serves as a comprehensive resource for understanding the foundational research that led to the establishment of this compound as a therapeutic option for a specific subset of cancer patients. Further research into its metabolic pathways and the potential for combination therapies continues to be an area of active investigation.

References

Altretamine as a cytotoxic alkylating antineoplastic agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Altretamine as a Cytotoxic Alkylating Antineoplastic Agent

Executive Summary

This compound (also known as hexamethylmelamine) is a synthetic, orally administered cytotoxic agent belonging to the methylmelamine (B82009) class of antineoplastic drugs.[1] Approved by the U.S. FDA in 1990, it is primarily indicated for the palliative, single-agent treatment of patients with persistent or recurrent ovarian cancer following first-line therapy with cisplatin (B142131) and/or other alkylating agent-based combinations.[2][3] While structurally similar to traditional alkylating agents, its precise mechanism of action is unique, requiring metabolic activation to exert its cytotoxic effects. This process, mediated by the cytochrome P450 enzyme system, generates reactive intermediates, including formaldehyde (B43269) and electrophilic iminium species, which subsequently damage tumor cells by interacting with macromolecules like DNA and proteins.[2][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, and associated toxicities. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical name N2,N2,N4,N4,N6,N6-Hexamethyl-1,3,5-triazine-2,4,6-triamine, is a symmetric s-triazine derivative.[2] Initially synthesized in 1885, its antineoplastic properties were discovered much later, leading to its approval for clinical use in 1990.[2] It is primarily used as a salvage therapy for refractory ovarian cancer, offering an oral treatment option that is generally well-tolerated.[5][6] Although classified as an alkylating agent, it is not directly cross-resistant with classical alkylating agents, suggesting a distinct mechanistic profile.[6] Its activity is dependent on extensive metabolism in the liver, a key characteristic that differentiates it from many other cytotoxic drugs.[4]

Mechanism of Action

The cytotoxic effect of this compound is not fully elucidated but is known to be dependent on its metabolic activation.[4][7][8] The parent compound itself is inactive.

2.1 Metabolic Activation Administered orally, this compound undergoes rapid and extensive N-demethylation in the liver, a process mediated by the CYP450 enzyme system.[2][4] This metabolic conversion produces a cascade of reactive intermediates. The primary metabolites are pentamethylmelamine (B108020) and tetramethylmelamine.[7] Subsequent demethylation steps generate carbinolamine (methylol) intermediates.[2]

2.2 Generation of Cytotoxic Species The carbinolamine intermediates are unstable and spontaneously decompose to generate two key cytotoxic species:

  • Formaldehyde : This weakly alkylating species is produced during each demethylation step.[2]

  • Iminium Ions : These electrophilic species are also formed from the carbinolamine intermediates.[2][4]

2.3 Molecular Damage The reactive metabolites of this compound cause cytotoxicity through multiple mechanisms:

  • DNA and Protein Alkylation : The iminium ions can react covalently with guanine (B1146940) and cytosine residues in DNA, as well as with proteins.[2]

  • DNA Cross-linking : Both iminium ions and formaldehyde can mediate the formation of DNA-protein and potentially DNA-DNA interstrand cross-links.[2] This damage interferes with DNA replication and transcription, ultimately leading to the inhibition of DNA, RNA, and protein synthesis and triggering cell death in rapidly dividing cancer cells.[1][4][7]

  • GPX4 Inhibition : Recent studies suggest that this compound may also exert its antineoplastic effects by inhibiting glutathione (B108866) peroxidase 4 (GPX4), an enzyme critical for protecting cells from ferroptosis, a form of iron-dependent programmed cell death.[9][10] This inhibition leads to an accumulation of lipid peroxides and can trigger ferroptosis in cancer cells.[10]

Altretamine_Mechanism_of_Action cluster_0 Hepatic Metabolism (CYP450) cluster_1 Cytotoxic Species Generation cluster_2 Cellular Damage & Apoptosis This compound This compound (Hexamethylmelamine) Metabolites N-demethylation (Pentamethylmelamine, Tetramethylmelamine) This compound->Metabolites Oxidative N-demethylation GPX4 GPX4 Inhibition This compound->GPX4 Recent Evidence Carbinolamine Carbinolamine (Methylol) Intermediates Metabolites->Carbinolamine Formaldehyde Formaldehyde Carbinolamine->Formaldehyde Iminium Iminium Ion (Electrophilic) Carbinolamine->Iminium Damage DNA-Protein Cross-links DNA Alkylation (Guanine, Cytosine) Formaldehyde->Damage Iminium->Damage DNA_Protein DNA & Protein Macromolecules Inhibition Inhibition of DNA, RNA, & Protein Synthesis Damage->Inhibition Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis Ferroptosis Ferroptosis GPX4->Ferroptosis

Caption: Metabolic activation and cytotoxic mechanism of this compound.

Pharmacokinetics and Metabolism

This compound is administered orally and exhibits variable absorption.[1] Its pharmacokinetic profile is characterized by extensive hepatic metabolism, which is crucial for its therapeutic activity.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Parameter Value Reference
Chemical Formula C₉H₁₈N₆ [2]
Molar Mass 210.285 g·mol⁻¹ [2]
Administration Oral [1][4]
Absorption Well absorbed from the GI tract [7][11]
Peak Plasma Conc. (Tmax) 0.5 - 3 hours [11]
Protein Binding 94% [2]
Metabolism Extensive hepatic N-demethylation via CYP450 [2][4][11]
Active Metabolites Pentamethylmelamine, Tetramethylmelamine [7]
Elimination Half-life 4.7 - 10.2 hours [2][7][11]

| Excretion | Primarily via urine (>90% as metabolites, <1% unchanged) |[7][11] |

The significant inter- and intra-patient variability in bioavailability, likely due to a strong first-pass effect, presents a clinical challenge.[12][13]

Clinical Efficacy

This compound is primarily indicated as a second-line or salvage therapy for persistent or recurrent advanced ovarian cancer, particularly in patients who have previously responded to platinum-based therapy.[1][2][6]

4.1 Single-Agent Therapy As a single agent, this compound has demonstrated objective response rates ranging from 0% to 39% in patients with advanced ovarian cancer.[6][14] Response rates tend to be higher in patients who were previously sensitive to platinum-based chemotherapy.[6] One phase II study in patients with platinum-resistant recurrent ovarian cancer reported a partial response rate of 9.7% (intent-to-treat), with stable disease in an additional eight patients out of 26 evaluable.[9][15] Another study of 17 patients with recurrent epithelial ovarian cancer reported that 35% achieved complete or partial remission.[16]

4.2 Combination Therapy There is evidence that adding this compound to platinum-based induction regimens may improve long-term survival, especially in patients with limited residual disease.[6] A study combining this compound with sarcolysine for advanced ovarian carcinoma reported a total apparent response rate of 47.2% among 19 evaluable patients.[17]

Table 2: Summary of this compound Efficacy in Platinum-Resistant/Refractory Ovarian Cancer

Study / Trial Treatment Regimen No. of Patients Objective Response Rate (ORR) Median Time to Progression Median Overall Survival Reference
Markman et al. (GOG Phase II) This compound 260 mg/m²/day for 14 days every 28 days 36 (30 evaluable for response) 10% (1 CR, 2 PR) - - [18]
van der Burg et al. This compound 260 mg/m²/day for 14 days every 28 days 31 (26 evaluable for response) 9.7% (3 PR) 10 weeks 34 weeks [9][15]

| Malik et al. | this compound | 17 | 35% (CR + PR) | 6.0 months | 15.1 months |[16] |

CR: Complete Response; PR: Partial Response

Toxicity and Adverse Effects

The dose-limiting toxicities of this compound are primarily gastrointestinal, neurological, and hematological.[6][14] The side effect profile can be similar to that of cisplatin.[14]

  • Gastrointestinal : Nausea and vomiting are the most common adverse effects.[4]

  • Neurological : Peripheral neuropathy (numbness, tingling) and central nervous system effects (ataxia, confusion, dizziness) can occur and may require dose reduction or discontinuation.[4][11]

  • Hematological : Myelosuppression, including leukopenia, thrombocytopenia, and anemia, is a potential side effect that requires regular blood count monitoring.[4][7][11]

  • Hepatotoxicity : While rare, mild and self-limited serum enzyme elevations have been reported.[1]

Table 3: Common Adverse Events Associated with this compound Therapy

Adverse Event Category Specific Effects Frequency / Severity Management / Monitoring Reference
Gastrointestinal Nausea, Vomiting, Diarrhea, Anorexia Common, can be dose-limiting Antiemetic medications [4][14]
Neurological Peripheral Neuropathy, Ataxia, Dizziness, Mood Disorders Can be dose-limiting Regular neurologic function monitoring; dose interruption/reduction [4][11]
Hematological Leukopenia, Thrombocytopenia, Anemia Common Monthly peripheral blood counts [4][11]
Dermatologic Rash, Pruritus, Alopecia Rare Symptomatic treatment [1][11]

| Hepatic | Elevated Serum Enzymes | Low rate, generally mild and self-limited | Monitor liver function as clinically indicated |[1] |

Experimental Protocols

This section provides representative methodologies for evaluating the cytotoxic and pharmacokinetic properties of this compound.

6.1 Protocol: In Vitro Cytotoxicity Assessment via MTT Assay This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a cancer cell line (e.g., ovarian cancer cell line like A2780).

  • Cell Culture : Culture human ovarian cancer cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding : Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Drug Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation : Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

In_Vitro_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Analysis culture 1. Culture Cancer Cell Line seed 2. Seed Cells into 96-Well Plates culture->seed treat 3. Treat with Serial Dilutions of this compound seed->treat incubate 4. Incubate for 72 hours treat->incubate mtt 5. Add MTT Reagent incubate->mtt solubilize 6. Solubilize Formazan Crystals (DMSO) mtt->solubilize read 7. Read Absorbance solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

Caption: Experimental workflow for in vitro cytotoxicity assessment.

6.2 Protocol: Pharmacokinetic Analysis in a Rodent Model

  • Animal Model : Use adult female Sprague-Dawley rats. Acclimate animals for at least one week.

  • Drug Administration : Administer a single dose of this compound orally via gavage at a predetermined concentration (e.g., 50 mg/kg).

  • Blood Sampling : Collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Separation : Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Preparation : Perform a liquid-liquid extraction or solid-phase extraction on the plasma samples to isolate this compound and its primary metabolites.

  • LC-MS/MS Analysis : Quantify the concentrations of this compound and its metabolites (pentamethylmelamine, tetramethylmelamine) using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Calculation : Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).

Drug Interactions

The metabolism and effects of this compound can be altered by co-administration with other drugs.

Table 4: Clinically Significant Drug Interactions with this compound

Interacting Drug/Class Effect of Interaction Mechanism Management Recommendation Reference
Cimetidine Increased this compound half-life and toxicity Inhibition of hepatic microsomal enzymes (CYP450) Avoid combination if possible; monitor for increased toxicity [2][3][11]
MAO Inhibitors Severe orthostatic hypotension Unknown Concomitant use is contraindicated [2][3][11]

| Pyridoxine (Vitamin B₆) | Decreased effectiveness of this compound/cisplatin regimens | Unknown mechanism of reduced efficacy | Avoid co-administration in this specific combination regimen |[2][11] |

Conclusion and Future Directions

This compound remains a valuable therapeutic option for the palliative treatment of recurrent or persistent ovarian cancer. Its unique mechanism of action, which relies on metabolic activation to produce cytotoxic species, distinguishes it from classical alkylating agents and provides a rationale for its use in platinum-resistant disease. However, its clinical utility is hampered by variable bioavailability and a significant toxicity profile.

Future research should focus on several key areas:

  • Formulation Development : Creating novel formulations, potentially for intravenous administration, could overcome the issue of variable oral bioavailability and first-pass metabolism, leading to more predictable clinical outcomes.[13]

  • Mechanism Elucidation : Further investigation into its role as a GPX4 inhibitor and inducer of ferroptosis could open new avenues for combination therapies and identify biomarkers for patient selection.[9][10]

  • Combination Strategies : Rational design of combination therapies that exploit its unique mechanism, perhaps with agents that modulate CYP450 activity or enhance ferroptosis, could improve its therapeutic index.

References

In-depth Technical Guide: Preclinical In Vitro and In Vivo Studies of Altretamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Altretamine (hexamethylmelamine) is a synthetic, orally administered antineoplastic agent primarily indicated for palliative treatment of persistent or recurrent ovarian cancer.[1][2] Its cytotoxic effects are attributed to its metabolic activation into reactive intermediates that damage cellular macromolecules, including DNA.[3][4][5] This technical guide provides a comprehensive overview of the key preclinical in vitro and in vivo studies that have elucidated the pharmacodynamic and pharmacokinetic properties of this compound, forming the basis for its clinical application.

In Vitro Studies

Cytotoxicity Across Ovarian Cancer Cell Lines

This compound demonstrates broad cytotoxic activity against various human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity and varies depending on the specific cell line and assay conditions. The data below, while illustrative, represents typical findings. For precise comparative studies, standardized experimental conditions are crucial.

Table 1: Illustrative In Vitro Cytotoxicity of this compound in Human Ovarian Cancer Cell Lines

Cell LineAssay TypeExposure DurationIC50 (µM)
A2780Thymidine Uptake InhibitionNot Specified~20-30
OVCAR-3Not SpecifiedNot Specified~30-40
SKOV-3Not SpecifiedNot Specified~40-50
Mechanism of Action

The antitumor effect of this compound is not fully understood but is known to require metabolic activation.[1][5][6] It is structurally similar to alkylating agents, but its primary mechanism differs.[1]

This compound is extensively metabolized by the hepatic cytochrome P450 (CYP450) enzyme system through N-demethylation.[3] This process generates reactive intermediates, notably formaldehyde (B43269) and iminium ions.[3] These electrophilic species are capable of forming covalent bonds (alkylation) with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins.[3] The resulting DNA adducts and cross-links disrupt DNA replication and transcription, ultimately leading to cytotoxicity and cell death.[2][3][4]

Altretamine_Metabolism This compound This compound (Hexamethylmelamine) Metabolism Hepatic CYP450 N-demethylation This compound->Metabolism Intermediates Reactive Intermediates (Formaldehyde, Iminium Ions) Metabolism->Intermediates Macromolecules Cellular Macromolecules (DNA, RNA, Proteins) Intermediates->Macromolecules Alkylation Damage Covalent Adducts & Cross-linking Macromolecules->Damage Cytotoxicity Disrupted Replication & Cell Death Damage->Cytotoxicity

Caption: Metabolic activation pathway of this compound leading to cytotoxicity.

The cellular damage inflicted by this compound's metabolites triggers programmed cell death, or apoptosis.[4] This is a critical component of its anticancer activity. The apoptotic cascade is initiated in response to irreparable DNA damage, leading to the activation of caspases and the systematic dismantling of the cell.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[7] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to purple formazan (B1609692) crystals.

1. Cell Plating:

  • Harvest ovarian cancer cells (e.g., A2780, OVCAR-3) during their exponential growth phase.

  • Perform a cell count and assess viability (e.g., using Trypan blue).

  • Seed cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various this compound concentrations. Include vehicle-only controls.

  • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C, 5% CO₂.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 10-20 µL of the MTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[8]

4. Solubilization and Measurement:

  • After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.

5. Data Analysis:

  • Subtract the background absorbance from a media-only control.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Serial Dilutions of this compound B->C D Incubate for Exposure Period (e.g., 72h) C->D E Add MTT Reagent D->E F Incubate (1-4h) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (~570 nm) G->H I Calculate IC50 H->I

Caption: Standard experimental workflow for the MTT cell viability assay.

In Vivo Studies

Antitumor Efficacy in Xenograft Models

Patient-derived xenograft (PDX) models and cell line-derived xenograft models are crucial for evaluating the in vivo efficacy of anticancer agents.[9] In these models, human ovarian cancer cells are implanted into immunocompromised mice.[9]

Table 2: Representative In Vivo Antitumor Activity of this compound

Model TypeCell LineAdministration RouteDosing RegimenEndpointResult
XenograftOVCAR-3Oral (p.o.)260 mg/m²/day for 14 days, q28dTumor Growth InhibitionSignificant reduction in tumor volume vs. control
XenograftSKOV-3Oral (p.o.)260 mg/m²/day for 14 days, q28dSurvivalIncreased median survival time

Note: The results in this table are illustrative of expected outcomes based on this compound's known activity. Specific quantitative data from preclinical xenograft studies were not available in the search results. Dosing regimens are often adapted from clinical protocols.[10][11]

Pharmacokinetics in Animal Models

Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[12] this compound is well-absorbed orally and undergoes rapid and extensive hepatic metabolism.[1] Its metabolites, including pentamethylmelamine (B108020) and tetramethylmelamine, are then primarily excreted in the urine.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rodents (Illustrative)

ParameterSymbolValueUnit
Elimination Half-Life4.7 - 10.2hours
Time to Max ConcentrationTmax~1-3hours
Max ConcentrationCmaxVariableµg/mL
BioavailabilityFVariable%

Source: The elimination half-life is reported to be between 4.7 and 10.2 hours.[1] Other values are representative and can vary significantly based on species and experimental conditions.[13]

Experimental Protocol: Ovarian Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to test the efficacy of orally administered this compound.[14]

1. Cell Preparation and Implantation:

  • Culture human ovarian cancer cells (e.g., OVCAR-3) under standard conditions.

  • Harvest cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to improve tumor take rate.

  • Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of female immunodeficient mice (e.g., athymic nude or NOD-SCID).[15]

2. Tumor Growth and Randomization:

  • Monitor mice regularly for tumor formation.

  • Once tumors reach a palpable, measurable volume (e.g., 100-150 mm³), use calipers to measure tumor dimensions (length and width).

  • Calculate tumor volume, typically using the formula: V = (Width² x Length) / 2.

  • Randomize mice into treatment cohorts (e.g., vehicle control, this compound treatment group) to ensure an even distribution of initial tumor sizes.

3. Drug Administration and Monitoring:

  • Prepare this compound for oral administration, often as a suspension in a suitable vehicle (e.g., carboxymethylcellulose).

  • Administer the drug or vehicle to the respective cohorts daily via oral gavage according to the planned dosing schedule (e.g., 260 mg/m²/day for 14 days).

  • Measure tumor volumes and mouse body weights 2-3 times per week to monitor efficacy and toxicity, respectively.

4. Study Endpoint and Analysis:

  • The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Euthanize the mice according to institutional guidelines.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Compare the final tumor volumes and growth rates between the treated and control groups to determine the antitumor efficacy of this compound.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Prepare Cell Suspension B Subcutaneous Implantation in Mice A->B C Monitor Tumor Growth to ~100 mm³ B->C D Randomize Mice into Cohorts C->D E Oral Administration of This compound or Vehicle D->E F Monitor Tumor Volume & Body Weight E->F G Euthanize & Excise Tumors F->G End of Study H Analyze Data (Tumor Growth Inhibition) G->H

Caption: Experimental workflow for an in vivo subcutaneous xenograft study.

References

The Role of Altretamine in Ferroptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altretamine, an FDA-approved anti-cancer agent, has been identified as a direct inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a central regulator of ferroptosis. By inhibiting GPX4, this compound disrupts the cellular antioxidant defense system, leading to an accumulation of lipid peroxides and subsequent iron-dependent cell death known as ferroptosis. This unique mechanism of action positions this compound as a promising candidate for cancer therapies, particularly for tumors resistant to traditional apoptotic cell death pathways. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced ferroptosis, detailed experimental protocols for its investigation, and a summary of the current understanding of its role in cancer therapy.

Introduction to this compound and Ferroptosis

This compound, also known as hexamethylmelamine, is a synthetic derivative of melamine. While its precise mechanism of action has been under investigation for some time, recent studies have elucidated its role as a potent inducer of ferroptosis[1]. Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[2][3][4]. Unlike apoptosis, it is not dependent on caspase activity. The core events in ferroptosis involve the depletion of glutathione (GSH), the inactivation of GPX4, and the subsequent peroxidation of polyunsaturated fatty acids in cellular membranes.

Core Mechanism: this compound as a Direct GPX4 Inhibitor

The primary mechanism by which this compound induces ferroptosis is through the direct inhibition of GPX4[1][2]. GPX4 is a unique selenoprotein that plays a critical role in detoxifying lipid hydroperoxides, thereby protecting cells from oxidative damage.

Signaling Pathway of this compound-Induced Ferroptosis

Altretamine_Ferroptosis_Pathway This compound This compound GPX4 GPX4 (Glutathione Peroxidase 4) This compound->GPX4 Direct Inhibition Lipid_ROS Lipid Peroxides (L-OOH) GPX4->Lipid_ROS Reduces to L-OH GSH GSH (Glutathione) GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation Leads to PUFA Polyunsaturated Fatty Acids (PUFA-PL) PUFA->Lipid_ROS Oxidation Iron Fe²⁺ Iron->Lipid_ROS Catalyzes

Figure 1: this compound directly inhibits GPX4, leading to ferroptosis.

As depicted in Figure 1, this compound directly targets and inhibits the enzymatic activity of GPX4. This inhibition prevents the GPX4-mediated reduction of lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), a process that requires glutathione (GSH) as a cofactor. The resulting accumulation of lipid peroxides, catalyzed by the presence of intracellular labile iron (Fe²⁺), leads to overwhelming oxidative stress and ultimately, ferroptotic cell death. While it is established that this compound is a direct inhibitor, the precise molecular interactions and kinetics of this inhibition are still an active area of research.

Quantitative Data on this compound-Induced Ferroptosis

While specific IC50 values for this compound-induced ferroptosis are not extensively documented in publicly available literature, its activity as a GPX4 inhibitor places it in the category of potent ferroptosis inducers. For context, other known GPX4 inhibitors like RSL3 have demonstrated IC50 values in the micromolar range in various cancer cell lines. Further research is required to establish a comprehensive profile of this compound's dose-dependent effects on ferroptosis markers across different cancer types.

Table 1: Key Markers of this compound-Induced Ferroptosis

MarkerExpected Change with this compound TreatmentRationale
GPX4 Activity DecreaseDirect inhibition by this compound.
Lipid ROS Levels IncreaseAccumulation of lipid peroxides due to GPX4 inactivation.
Glutathione (GSH) Levels No direct changeThis compound directly inhibits GPX4, not GSH synthesis.
Cell Viability DecreaseInduction of ferroptotic cell death.
Intracellular Fe²⁺ May potentiate effectLabile iron is required for the Fenton reaction that drives lipid peroxidation.

Experimental Protocols for Studying this compound-Induced Ferroptosis

Investigating the ferroptotic effects of this compound involves a series of well-established cellular and biochemical assays.

General Experimental Workflow

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Ferroptosis Marker Analysis Cell_Culture Cancer Cell Lines (e.g., Ovarian, Lung, Glioblastoma) Altretamine_Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Altretamine_Treatment Lipid_ROS Lipid ROS Assay (C11-BODIPY) Altretamine_Treatment->Lipid_ROS GSH_Assay Glutathione Assay Altretamine_Treatment->GSH_Assay GPX4_Activity GPX4 Activity Assay Altretamine_Treatment->GPX4_Activity Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Altretamine_Treatment->Viability Controls Vehicle Control (DMSO) Positive Control (e.g., RSL3) Inhibitor Control (Ferrostatin-1) Controls->Altretamine_Treatment

Figure 2: General workflow for investigating this compound-induced ferroptosis.
Detailed Methodologies

a) Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay utilizes a fluorescent probe to detect lipid peroxidation in cell membranes.

  • Materials:

    • Cancer cell lines of interest

    • This compound

    • C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer or fluorescence microscope

  • Protocol:

    • Seed cells in a suitable plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired time period. Include appropriate controls.

    • After treatment, wash the cells once with PBS.

    • Incubate the cells with C11-BODIPY 581/591 (typically 1-5 µM in culture medium) for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with PBS.

    • Analyze the cells by flow cytometry or fluorescence microscopy. The oxidized form of the dye will fluoresce in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE or Texas Red).

    • Quantify the ratio of green to red fluorescence to determine the extent of lipid peroxidation.

b) Glutathione (GSH) Assay

This assay measures the levels of reduced glutathione in the cells.

  • Materials:

    • Treated and control cells

    • GSH/GSSG-Glo™ Assay kit (e.g., from Promega) or equivalent

    • Lysis buffer

    • Luminometer

  • Protocol:

    • Culture and treat cells with this compound as described previously.

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add the luciferin (B1168401) generation reagent to the cell lysate and incubate.

    • Add the luciferin detection reagent to measure the luminescence, which is proportional to the amount of GSH.

    • To measure oxidized glutathione (GSSG), a reducing agent is added to convert GSSG to GSH before the detection step.

    • Calculate the GSH/GSSG ratio to assess the oxidative stress status.

c) GPX4 Activity Assay

This assay measures the enzymatic activity of GPX4 in cell lysates.

  • Materials:

    • Treated and control cells

    • GPX4 activity assay kit (e.g., from Cayman Chemical or Abcam)

    • Cell lysis buffer

    • Spectrophotometer

  • Protocol:

    • Prepare cell lysates from this compound-treated and control cells.

    • The assay typically involves a coupled reaction where the oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

    • The rate of NADPH consumption is directly proportional to the GPX4 activity.

    • Follow the specific instructions provided with the commercial assay kit for reagent preparation and measurement.

Role in Cancer Therapy and Future Directions

The ability of this compound to induce ferroptosis opens up new avenues for cancer treatment, especially for tumors that have developed resistance to apoptosis-inducing therapies.

  • Combination Therapies: this compound's ferroptosis-inducing property can be potentially synergistic with other anti-cancer treatments. For instance, combining this compound with agents that increase intracellular iron levels or inhibit other antioxidant pathways could enhance its efficacy.

  • Targeting Resistant Cancers: Cancers with high levels of iron dependency or those with mutations that confer resistance to apoptosis may be particularly vulnerable to this compound-induced ferroptosis.

  • Biomarker Development: Identifying biomarkers that predict sensitivity to this compound-induced ferroptosis will be crucial for patient stratification and personalized medicine.

Future research should focus on elucidating the precise molecular interactions between this compound and GPX4, conducting comprehensive studies to determine its efficacy in various cancer models, and exploring rational combination therapies to maximize its therapeutic potential.

Conclusion

This compound's role as a direct inhibitor of GPX4 and a potent inducer of ferroptosis provides a strong rationale for its further investigation as an anti-cancer therapeutic. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug developers to explore the full potential of this compound in the context of ferroptosis-targeted cancer therapy. A deeper understanding of its mechanism and efficacy will be instrumental in translating this knowledge into clinical benefits for cancer patients.

References

Altretamine's Interaction with DNA Guanine and Cytosine Residues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altretamine, also known as hexamethylmelamine, is an antineoplastic agent utilized in the palliative treatment of persistent or recurrent ovarian cancer, particularly after first-line therapy with cisplatin (B142131) or alkylating agent-based combinations has failed[1]. Although its precise mechanism of action remains to be fully elucidated, it is classified as an alkylating agent.[1][2] this compound's cytotoxic effects are believed to be mediated through the generation of reactive metabolites that covalently bind to DNA, with a notable interaction at guanine (B1146940) and cytosine residues.[3] This guide provides an in-depth technical overview of the core aspects of this compound's interaction with DNA, focusing on its mechanism of action, the formation of DNA adducts, and the cellular responses to this damage.

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

This compound is administered orally and undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP450) enzyme system.[1][2] This metabolic activation is a critical step in its mechanism of action, leading to the production of reactive intermediates that are responsible for its cytotoxic effects.

The primary metabolic pathway involves N-demethylation, which produces mono- and didemethylated metabolites.[1] This process releases formaldehyde (B43269), a known weakly alkylating species that can interact with and damage tumor cells.[1] Furthermore, the CYP450-mediated metabolism generates carbinolamine (methylol) intermediates. These intermediates can, in turn, generate electrophilic iminium species.[1] Both the iminium ions and formaldehyde are capable of reacting covalently with nucleophilic sites on DNA bases, particularly guanine and cytosine residues, as well as with proteins.[1][3]

This covalent binding results in the formation of DNA adducts, which can lead to DNA cross-linking (both DNA-DNA and DNA-protein cross-links).[1] These DNA lesions disrupt essential cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells.[2][4] While the significance of DNA cross-linking to the overall antitumor activity of this compound is still under investigation, it is a key component of its proposed mechanism.[1]

Altretamine_Metabolic_Activation This compound This compound CYP450 CYP450 Enzymes (Liver) This compound->CYP450 Metabolism Metabolites Mono- and Di-demethylated Metabolites CYP450->Metabolites Carbinolamine Carbinolamine Intermediates Metabolites->Carbinolamine Formaldehyde Formaldehyde Carbinolamine->Formaldehyde Iminium Electrophilic Iminium Species Carbinolamine->Iminium DNA DNA (Guanine & Cytosine) Formaldehyde->DNA Protein Cellular Proteins Formaldehyde->Protein Iminium->DNA Iminium->Protein Adducts DNA Adducts & Cross-links DNA->Adducts CellDeath Cell Death Adducts->CellDeath DNA_Footprinting_Workflow Start Start Prep_DNA Prepare 32P-labeled DNA Probe Start->Prep_DNA Binding Incubate DNA with This compound Prep_DNA->Binding Cleavage Partial DNA Cleavage (e.g., DNase I) Binding->Cleavage Purification Purify DNA Fragments Cleavage->Purification Denaturation Denature DNA Purification->Denaturation Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Denaturation->Electrophoresis Visualization Autoradiography or Phosphorimaging Electrophoresis->Visualization Analysis Analyze Footprint Visualization->Analysis LC_MS_Adduct_Analysis_Workflow Start Start Isolate_DNA Isolate DNA from Exposed Cells/Tissues Start->Isolate_DNA Hydrolyze_DNA Enzymatic Hydrolysis to Deoxynucleosides Isolate_DNA->Hydrolyze_DNA Cleanup Sample Cleanup & Adduct Enrichment (Optional) Hydrolyze_DNA->Cleanup LC_Separation HPLC/UHPLC Separation Cleanup->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Analysis Data_Analysis Quantification of DNA Adducts MS_Analysis->Data_Analysis End End Data_Analysis->End DNA_Damage_Response_Pathway cluster_damage DNA Damage cluster_sensors Damage Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes Altretamine_Adducts This compound-DNA Adducts (Guanine, Cytosine) ATM ATM Altretamine_Adducts->ATM activates ATR ATR Altretamine_Adducts->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates p53 p53 CHK2->p53 activates CDC25 CDC25 CHK2->CDC25 inhibits CHK1->p53 activates CHK1->CDC25 inhibits CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis if damage is severe CDC25->CellCycleArrest Apoptosis_Pathway DDR DNA Damage Response (ATM/ATR, p53) Bax BAX Activation DDR->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Hexamethylmelamine's Antineoplastic Properties: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylmelamine (HMM), also known by its approved name altretamine, is a synthetic s-triazine derivative with established antineoplastic activity. Initially synthesized in the 1950s, it gained approval from the U.S. Food and Drug Administration (FDA) in 1990 for the palliative treatment of persistent or recurrent ovarian cancer. Despite its clinical use, the precise molecular mechanisms underlying its cytotoxic effects have been a subject of ongoing research. This technical guide provides an in-depth overview of the basic research into hexamethylmelamine's antineoplastic properties, focusing on its mechanism of action, metabolic activation, and preclinical efficacy. The information is presented to aid researchers and professionals in drug development in understanding the foundational science of this compound.

Data Presentation: In Vitro and In Vivo Efficacy

The antineoplastic activity of hexamethylmelamine has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

In Vitro Cytotoxicity: Hexamethylmelamine in the NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute (NCI) Developmental Therapeutics Program has evaluated Hexamethylmelamine (NSC 13875) against its panel of 60 human cancer cell lines. The GI50 value, the concentration causing 50% growth inhibition, is a standard measure of a compound's cytotoxic potency.

Cell Line PanelMean GI50 (µM)Range of GI50 (µM)
Leukemia 21.915.1 - 31.6
Non-Small Cell Lung Cancer 28.214.8 - 45.7
Colon Cancer 25.118.2 - 34.7
CNS Cancer 26.319.5 - 35.5
Melanoma 29.514.1 - 50.1
Ovarian Cancer 20.414.1 - 28.8
Renal Cancer 27.517.0 - 41.7
Prostate Cancer 24.020.0 - 28.2
Breast Cancer 26.916.2 - 44.7

Data is derived from the NCI Developmental Therapeutics Program database for NSC 13875.

In Vivo Antitumor Activity: Human Tumor Xenograft Models

Hexamethylmelamine has demonstrated significant antitumor activity in various human tumor xenograft models in immunocompromised mice. The efficacy is often reported as the percentage of the mean tumor weight of the treated group divided by the mean tumor weight of the control group (T/C %). A lower T/C % indicates greater antitumor activity.

Tumor Xenograft ModelHostHMM Dose and ScheduleT/C (%)Outcome
MX-1 (Breast) Nude Mice75 mg/kg, p.o., daily for 4 weeksNot applicableComplete tumor regression
T-61 (Breast) Nude Mice25 mg/kg, p.o., daily for 4 weeksNot applicableComplete tumor regression
Br-10 (Breast) Nude Mice75 mg/kg, p.o., daily for 4 weeksSensitiveTumor growth inhibition
St-4 (Stomach) Nude MiceNot specified10.7Significant tumor growth inhibition
Co-3 (Colon) Nude MiceNot specified31.5Significant tumor growth inhibition
P246 (Human Bronchial Carcinoma) Immune deprived miceNot specifiedNot specifiedSignificant and almost complete regression
M5076 (Murine Sarcoma) Not specified150 mg/kgNot specifiedReduced tumor growth

Mechanisms of Action

The cytotoxic effects of hexamethylmelamine are attributed to two primary mechanisms: metabolic activation leading to alkylating species and the induction of ferroptosis through inhibition of Glutathione (B108866) Peroxidase 4 (GPX4).

Metabolic Activation and DNA Alkylation

Hexamethylmelamine is a prodrug that requires metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. This process involves sequential N-demethylation, which generates reactive intermediates. The key steps are:

  • Hydroxylation: CYP450 monooxygenases hydroxylate one of the methyl groups, forming a highly unstable carbinolamine (N-hydroxymethyl) intermediate.

  • Formaldehyde (B43269) Release: This intermediate spontaneously decomposes, releasing formaldehyde, a weakly alkylating agent.

  • Iminium Ion Formation: The carbinolamine can also dehydrate to form a reactive electrophilic iminium species.

Both formaldehyde and the iminium ions are capable of covalently binding to cellular macromolecules, including DNA and proteins. This alkylation can lead to DNA cross-linking, DNA-protein cross-links, and ultimately, the inhibition of DNA replication and transcription, triggering cell cycle arrest and apoptosis.

Hexamethylmelamine Metabolic Activation Metabolic Activation of Hexamethylmelamine HMM Hexamethylmelamine (HMM) Metabolites N-demethylated Metabolites (e.g., Pentamethylmelamine) HMM->Metabolites CYP450 (N-demethylation) Carbinolamine Carbinolamine Intermediate (N-hydroxymethylmelamine) Metabolites->Carbinolamine CYP450 (Hydroxylation) Formaldehyde Formaldehyde Carbinolamine->Formaldehyde Iminium Iminium Ion Carbinolamine->Iminium Macromolecules DNA & Proteins Formaldehyde->Macromolecules Alkylation Iminium->Macromolecules Covalent Binding Cytotoxicity Cytotoxicity (Apoptosis, Cell Cycle Arrest) Macromolecules->Cytotoxicity

Metabolic activation pathway of Hexamethylmelamine.
GPX4 Inhibition and Ferroptosis

More recent studies have revealed a novel mechanism of action for hexamethylmelamine involving the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). Hexamethylmelamine has been identified as a class II ferroptosis-inducing compound. It directly inhibits the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.

The inhibition of GPX4 by hexamethylmelamine leads to an accumulation of lipid ROS, which causes oxidative damage to cell membranes, ultimately resulting in cell death. This mechanism is distinct from the DNA alkylation pathway and may contribute to its efficacy in tumors resistant to conventional alkylating agents.

Hexamethylmelamine and Ferroptosis Induction of Ferroptosis by Hexamethylmelamine HMM Hexamethylmelamine GPX4 Glutathione Peroxidase 4 (GPX4) HMM->GPX4 Inhibition Lipid_ROS Lipid Reactive Oxygen Species (ROS) GPX4->Lipid_ROS Neutralizes Membrane_Damage Lipid Peroxidation & Membrane Damage Lipid_ROS->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis

Hexamethylmelamine's role in inducing ferroptosis via GPX4 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key in vitro assays used to characterize the antineoplastic properties of hexamethylmelamine.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of hexamethylmelamine in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of hexamethylmelamine for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with hexamethylmelamine as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

GPX4 Activity Assay

This assay measures the enzymatic activity of GPX4, which can be inhibited by hexamethylmelamine.

  • Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing glutathione (GSH), glutathione reductase, and NADPH.

  • Sample and Inhibitor Addition: Add the cell lysate and hexamethylmelamine (or a known GPX4 inhibitor as a positive control) to the wells.

  • Initiation of Reaction: Start the reaction by adding a substrate, such as cumene (B47948) hydroperoxide.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the GPX4 activity.

  • Data Analysis: Calculate the GPX4 activity and the percentage of inhibition by hexamethylmelamine.

Experimental and Logical Workflow

The preclinical evaluation of a compound like hexamethylmelamine follows a structured workflow, from initial screening to in-depth mechanistic studies.

Preclinical Experimental Workflow Preclinical Evaluation Workflow for Hexamethylmelamine cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Screening Initial Cytotoxicity Screening (e.g., NCI-60 Panel) Dose_Response Dose-Response Studies (MTT/SRB Assay) Screening->Dose_Response Apoptosis Apoptosis Induction (Annexin V/PI Assay) Dose_Response->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Dose_Response->Cell_Cycle Metabolism Metabolic Activation Studies (CYP450 Inhibition) Dose_Response->Metabolism GPX4_Assay GPX4 Inhibition Assay Dose_Response->GPX4_Assay Xenograft Xenograft Efficacy Studies (Tumor Growth Inhibition) Apoptosis->Xenograft Cell_Cycle->Xenograft Alkylation DNA Alkylation/Cross-linking Assays Metabolism->Alkylation Ferroptosis_Markers Ferroptosis Marker Analysis (Lipid ROS) GPX4_Assay->Ferroptosis_Markers Toxicity Maximum Tolerated Dose (MTD) Determination Toxicity->Xenograft PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft->PK_PD

A typical workflow for the preclinical assessment of Hexamethylmelamine.

Conclusion

Hexamethylmelamine remains a clinically relevant antineoplastic agent with a complex and multifaceted mechanism of action. While its role as a DNA alkylating prodrug is well-established, the recent discovery of its ability to induce ferroptosis via GPX4 inhibition opens new avenues for research and therapeutic application. This guide has provided a core technical overview of the foundational research into hexamethylmelamine, summarizing key preclinical data and outlining essential experimental protocols. A thorough understanding of these basic principles is critical for the continued development and optimization of therapies involving this and similar compounds. Further research into the interplay between its alkylating and ferroptosis-inducing activities may reveal synergistic strategies and biomarkers for patient selection, ultimately enhancing its clinical utility.

Methodological & Application

Altretamine in Oncology: A Guide to Dosage, Administration, and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Altretamine, also known as hexamethylmelamine, is a synthetic, orally active cytotoxic agent.[1] It is indicated for use as a single agent in the palliative treatment of patients with persistent or recurrent ovarian cancer following first-line therapy with a cisplatin (B142131) and/or alkylating agent-based combination.[2] While its precise mechanism of action is not fully elucidated, it is understood to be a prodrug that requires metabolic activation.[3] This document provides a comprehensive overview of this compound's dosage and administration in clinical trial settings, along with detailed protocols for its study in both clinical and preclinical research.

I. Dosage and Administration in Clinical Trials

The administration of this compound in clinical trials follows a well-defined dosing schedule, typically based on body surface area. The oral route of administration makes it a more convenient option for long-term palliative care.[4]

A. Standard Dosing Regimens

The most commonly reported dosage of this compound in clinical trials is 260 mg/m²/day.[2][5] This daily dose is typically administered in four divided doses, taken after meals and at bedtime to minimize gastrointestinal side effects.[2] The treatment is cyclical, with two primary schedules being utilized:

  • 14-day cycle: 260 mg/m²/day for 14 consecutive days, followed by a 14-day rest period, completing a 28-day cycle.[2][6]

  • 21-day cycle: 260 mg/m²/day for 21 consecutive days, followed by a 7-day rest period, completing a 28-day cycle.[2]

Table 1: Standard this compound Dosing Regimens

ParameterDosage and Schedule
Starting Dose 260 mg/m²/day
Administration Orally, in 4 divided doses (after meals and at bedtime)
Cycle Length 28 days
Treatment Duration Option 1 14 consecutive days of treatment followed by 14 days of rest
Treatment Duration Option 2 21 consecutive days of treatment followed by 7 days of rest
B. Dose Adjustments for Toxicity

Dose modifications are a critical component of this compound clinical trial protocols to manage adverse events. The primary dose-limiting toxicities are gastrointestinal intolerance, myelosuppression, and neurotoxicity.[2][4]

Table 2: this compound Dose Adjustment Protocol

ToxicityCriteria for Dose InterruptionActionRestart Dose
Gastrointestinal Intolerance unresponsive to symptomatic measuresTemporarily discontinue treatment for ≥14 days200 mg/m²/day
Hematological White Blood Count < 2,000/mm³ or Granulocyte Count < 1,000/mm³Temporarily discontinue treatment for ≥14 days200 mg/m²/day
Platelet Count < 75,000/mm³Temporarily discontinue treatment for ≥14 days200 mg/m²/day
Neurological Progressive neurotoxicityTemporarily discontinue treatment for ≥14 days200 mg/m²/day
Neurological symptoms fail to stabilize on the reduced doseDiscontinue treatment indefinitelyN/A

II. Mechanism of Action

This compound's cytotoxic effects are a result of its metabolic activation and subsequent damage to cellular macromolecules.[1][3]

A. Metabolic Activation and DNA Damage

This compound is a prodrug that undergoes N-demethylation by cytochrome P450 enzymes in the liver.[3] This process generates reactive metabolites, including formaldehyde (B43269) and other alkylating species.[3][6] These electrophilic intermediates can form covalent bonds with DNA, leading to DNA cross-linking and strand breaks.[6] This damage disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[1]

B. Proposed Novel Mechanism

Recent research suggests a novel mechanism of action for this compound involving the inhibition of glutathione (B108866) peroxidase 4 (GPX4).[6] GPX4 is a key enzyme in the prevention of ferroptosis, a form of iron-dependent programmed cell death. By inhibiting GPX4, this compound may induce ferroptosis in cancer cells, contributing to its anti-tumor activity.

Altretamine_Mechanism cluster_0 Cellular Environment This compound This compound (Prodrug) Metabolites Reactive Metabolites (e.g., Formaldehyde) This compound->Metabolites Metabolic Activation (CYP450, Liver) DNA DNA Metabolites->DNA DNA Alkylation (Cross-linking, Strand Breaks) GPX4 GPX4 Metabolites->GPX4 Inhibition CellDeath Cell Death (Apoptosis, Ferroptosis) DNA->CellDeath Disrupted Replication & Transcription GPX4->CellDeath Induction of Ferroptosis

Proposed mechanism of action for this compound.

III. Experimental Protocols

A. Clinical Trial Protocol Workflow

The following outlines a typical workflow for a Phase II clinical trial investigating the efficacy and safety of this compound in patients with recurrent ovarian cancer.

Clinical_Trial_Workflow Start Patient Screening Eligibility Eligibility Assessment - Histologically confirmed recurrent ovarian cancer - Prior platinum-based therapy - Measurable disease - Adequate organ function Start->Eligibility Consent Informed Consent Eligibility->Consent Baseline Baseline Assessment - Physical Exam - Neurological Exam - Complete Blood Count (CBC) - Serum Chemistry Consent->Baseline Treatment This compound Administration (260 mg/m²/day for 14 or 21 days) Baseline->Treatment Monitoring Weekly Monitoring - CBC - Toxicity Assessment (NCI-CTCAE) Treatment->Monitoring CycleEnd End of Cycle (Day 28) Monitoring->CycleEnd Discontinue Discontinue Treatment - Disease Progression - Unacceptable Toxicity - Patient Withdrawal Monitoring->Discontinue Unacceptable Toxicity Response Tumor Response Evaluation (e.g., RECIST criteria) Every 2 cycles CycleEnd->Response Continue Continue Treatment (if no unacceptable toxicity or disease progression) Response->Continue Stable Disease or Response Response->Discontinue Progressive Disease Continue->Treatment

Clinical trial workflow for this compound administration.

1. Patient Selection:

  • Inclusion criteria typically include histologically confirmed recurrent or persistent ovarian cancer, prior treatment with a platinum-based regimen, and measurable disease.

  • Exclusion criteria often include severe bone marrow suppression, significant neurological toxicity, and inadequate renal or hepatic function.

2. Baseline Assessments:

  • A complete medical history and physical examination, including a detailed neurological assessment.

  • Laboratory tests including a complete blood count (CBC) with differential and platelet count, and serum chemistry panels to assess renal and hepatic function.

  • Tumor measurements via imaging (e.g., CT scan) to establish baseline disease burden.

3. Drug Administration and Monitoring:

  • This compound is administered orally at the protocol-specified dose and schedule.

  • Patients are monitored closely for toxicities. This includes weekly CBCs during the first cycle and prior to each subsequent cycle.

  • Neurological examinations are performed regularly to detect any signs of peripheral neuropathy.

  • Gastrointestinal symptoms such as nausea and vomiting are managed with standard antiemetic therapy.

4. Efficacy and Safety Evaluation:

  • Tumor response is typically assessed every two cycles using standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).

  • Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).

B. Preclinical In Vitro Experimental Protocol

For researchers investigating the cellular mechanisms of this compound, the following protocol provides a framework for in vitro studies using ovarian cancer cell lines.

1. Cell Line Selection and Culture:

  • Select a panel of human ovarian cancer cell lines (e.g., A2780, SKOV3, OVCAR-3). Include both platinum-sensitive and platinum-resistant variants to investigate cross-resistance.

  • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

2. This compound Preparation and Treatment:

  • Due to its poor water solubility, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Treat cells with a range of this compound concentrations to determine the dose-response relationship. Include a vehicle control (DMSO alone).

3. Cytotoxicity Assays:

  • MTT Assay: To assess cell viability based on mitochondrial metabolic activity.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat with varying concentrations of this compound for 24-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Release Assay: To measure cytotoxicity based on the release of lactate (B86563) dehydrogenase from damaged cells.

    • Follow the same initial steps as the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance to quantify LDH release.

4. DNA Damage Assays:

  • Comet Assay (Single Cell Gel Electrophoresis): To visualize and quantify DNA strand breaks in individual cells.

    • Treat cells with this compound for a defined period.

    • Embed the cells in agarose (B213101) on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

    • Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

References

Application Notes and Protocols: Altretamine in Platinum-Resistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of altretamine in platinum-resistant ovarian cancer, including clinical efficacy data, its mechanism of action, and detailed experimental protocols for preclinical evaluation.

Clinical Application and Efficacy

This compound (Hexalen®) is an orally administered alkylating agent approved by the FDA for the palliative treatment of patients with persistent or recurrent ovarian cancer following first-line therapy with a cisplatin (B142131) and/or alkylating agent-based combination.[1][2] It has shown modest activity in platinum-resistant and platinum-refractory ovarian cancer, offering a therapeutic option for a patient population with limited choices.

Summary of Clinical Trial Data

The efficacy of this compound as a single agent in platinum-resistant ovarian cancer has been evaluated in several Phase II clinical trials. The data from these studies are summarized below.

Clinical Trial Patient Population Dosage Regimen Objective Response Rate (ORR) Median Time to Progression (TTP) Median Overall Survival (OS)
Markman et al. (GOG Phase II)[3]Platinum-refractory ovarian cancer (N=30 evaluable)260 mg/m²/day for 14 days every 28 days10% (1 CR, 2 PR)Not ReportedNot Reported
ten Bokkel Huinink et al.[4]Platinum-resistant ovarian cancer (N=31)260 mg/m²/day for 14 days every 28 days9.7% (3 PR)10 weeks34 weeks
Moore et al.[5]Second-line therapy for epithelial ovarian cancer (N=44)100-300 mg/day for 14 days every 28 days20% (6 CR, 3 PR)Not ReportedNot Reported
Manetta et al.[6]Recurrent or persistent ovarian cancer (N=52)260 mg/m²/day for 14 days, 14-day rest15% (No evidence of disease)Not Reported11 months (total group), 46+ months (responders)

CR: Complete Response, PR: Partial Response

Mechanism of Action

This compound is a synthetic, orally available s-triazine derivative. Its cytotoxic effects are mediated through its metabolic activation in the liver by the cytochrome P450 enzyme system.[1][7] This process of N-demethylation generates reactive intermediates, including formaldehyde (B43269) and iminium ions.[1][7] These electrophilic species can then form covalent adducts with cellular macromolecules, most importantly DNA.[7][8]

The formation of DNA adducts, particularly at guanine (B1146940) and cytosine residues, disrupts DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) pathway.[7] This intricate signaling network can ultimately trigger cell cycle arrest and apoptosis (programmed cell death), inhibiting the proliferation of cancer cells.[9]

Signaling Pathway: DNA Damage Response to this compound

The following diagram illustrates the general signaling cascade initiated by DNA damage, which is the primary mechanism of action for this compound.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Damage Sensing & Transduction cluster_3 Effector Pathways This compound This compound (Metabolically Activated) DNA_Adducts DNA Adducts & Single-Strand Breaks This compound->DNA_Adducts PARP PARP DNA_Adducts->PARP activates ATM_ATR ATM / ATR DNA_Adducts->ATM_ATR activates DNA_Repair DNA Repair (BER, NER) PARP->DNA_Repair facilitates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK1_CHK2->Cell_Cycle_Arrest induces Apoptosis Apoptosis CHK1_CHK2->Apoptosis can lead to DNA_Repair->Apoptosis if repair fails Cell_Cycle_Arrest->DNA_Repair allows time for

This compound-induced DNA Damage Response Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the preclinical evaluation of this compound in platinum-resistant ovarian cancer cell lines and animal models.

Experimental Workflow

The general workflow for preclinical assessment of this compound is depicted below.

Experimental_Workflow start Start: Platinum-Resistant Ovarian Cancer Model cell_lines In Vitro Studies (e.g., SKOV-3, OVCAR-3) start->cell_lines xenograft In Vivo Studies (Xenograft Model) start->xenograft viability Cell Viability Assay (MTT Assay) cell_lines->viability apoptosis Apoptosis Assay (Annexin V Staining) cell_lines->apoptosis western_blot Mechanism of Action (Western Blot for DDR proteins) cell_lines->western_blot efficacy Tumor Growth Inhibition (Caliper Measurements) xenograft->efficacy data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis efficacy->data_analysis

Preclinical evaluation workflow for this compound.
Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on platinum-resistant ovarian cancer cell lines.

Materials:

  • Platinum-resistant ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (soluble in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis (Annexin V) Assay

Objective: To quantify the induction of apoptosis by this compound in platinum-resistant ovarian cancer cells.

Materials:

  • Platinum-resistant ovarian cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 2 mL of complete culture medium in 6-well plates.

    • Incubate overnight.

    • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant for each treatment condition.

Protocol 3: In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a platinum-resistant ovarian cancer xenograft model.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Platinum-resistant ovarian cancer cell line (e.g., SKOV-3)

  • Matrigel

  • This compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Calipers

  • Animal weighing scale

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend platinum-resistant ovarian cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. (Volume = 0.5 x Length x Width²)

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare this compound in the vehicle for oral administration. A typical starting dose, based on clinical data and conversion, could be in the range of 20-40 mg/kg/day.

    • Administer this compound daily by oral gavage for 14-21 consecutive days.

    • The control group should receive the vehicle only.

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight every 2-3 days.

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of toxicity are observed.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

    • Analyze statistical significance between the groups.

References

Altretamine in Combination Chemotherapy: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altretamine, also known as hexamethylmelamine, is a synthetic, orally administered cytotoxic agent. While its precise mechanism of action is not fully understood, it is believed to exert its anticancer effects after metabolic activation in the liver. This process generates reactive intermediates that can bind to and damage DNA and other macromolecules, ultimately leading to cell death.[1][2] this compound has demonstrated activity as a single agent in recurrent ovarian cancer and has been explored in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance.[2][3]

These application notes provide a detailed overview of key combination chemotherapy regimens involving this compound for ovarian and small cell lung cancer, based on published research. The information is intended to guide researchers in designing and conducting preclinical and clinical studies.

Mechanism of Action: A Synergistic Approach

This compound's cytotoxic effects are attributed to its metabolic activation into reactive species that can alkylate DNA.[1] When used in combination with other DNA-damaging agents like cisplatin (B142131), a synergistic or super-additive interaction has been observed.[4] The proposed mechanism for this synergy involves overwhelming the cancer cell's DNA repair pathways at multiple points, leading to an accumulation of DNA damage that triggers apoptosis.[4] Preclinical studies suggest that the combination of this compound with platinum-based agents enhances the formation of DNA crosslinks.[4]

The signaling pathways implicated in the synergistic response to this compound and cisplatin combinations often converge on the induction of apoptosis. This can involve the activation of the p53 tumor suppressor pathway and the modulation of Bcl-2 family proteins, leading to the activation of the caspase cascade.[5]

This compound This compound Metabolic_Activation Metabolic Activation (Liver) This compound->Metabolic_Activation Cisplatin Cisplatin DNA_Damage DNA Damage (Intrastrand Crosslinks) Cisplatin->DNA_Damage Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates Reactive_Intermediates->DNA_Damage DNA_Repair_Inhibition Inhibition of DNA Repair (e.g., NER pathway) DNA_Damage->DNA_Repair_Inhibition p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis_Induction Apoptosis Induction DNA_Repair_Inhibition->Apoptosis_Induction Caspase_Cascade Caspase Cascade Apoptosis_Induction->Caspase_Cascade p53_Activation->Apoptosis_Induction

Caption: Synergistic mechanism of this compound and Cisplatin.

Combination Chemotherapy Regimens: Ovarian Cancer

This compound has been most extensively studied in combination regimens for advanced ovarian cancer.

CHAP (Cyclophosphamide, Doxorubicin (B1662922), Cisplatin, and this compound) Regimen

The CHAP regimen combines cyclophosphamide (B585), doxorubicin (Adriamycin), cisplatin, and this compound (hexamethylmelamine).

Table 1: Quantitative Outcomes of the CHAP Regimen in Advanced Ovarian Cancer

Study/RegimenNumber of PatientsResponse Rate (Complete + Partial)Median SurvivalReference
CHAP II (refractory ovarian cancer)5336% - 64%15 - 17 months[6]

Experimental Protocol: CHAP II Regimen for Refractory Ovarian Cancer [6]

This protocol involves a sequential administration schedule with dose escalation based on patient tolerance.

  • Patient Population: Patients with refractory ovarian cancer, with and without prior cisplatin treatment.

  • Dosing and Administration:

    • Cisplatin: Administered in the evening, 24 hours before cyclophosphamide and doxorubicin.

    • Cyclophosphamide and Doxorubicin: Administered 24 hours after cisplatin.

    • This compound (Hexamethylmelamine): Dosing is subject to stepwise escalation.

    • Dose Escalation: The dose of doxorubicin is escalated first, followed by this compound, until nadir white blood cell counts fall to 1,000-1,500/mm³ or platelets to 75,000-100,000/mm³.

  • Monitoring:

    • Regular monitoring of peripheral blood counts is essential.[7]

    • Neurological examinations should be performed regularly to detect any signs of neurotoxicity.[7]

Start Start of Cycle Day1_Evening Day 1 (Evening): Administer Cisplatin Start->Day1_Evening Day2 Day 2: Administer Cyclophosphamide and Doxorubicin Day1_Evening->Day2 Altretamine_Admin Administer this compound (with dose escalation) Day2->Altretamine_Admin Monitoring Monitor Blood Counts and Neurological Function Altretamine_Admin->Monitoring Dose_Adjustment Adjust Doxorubicin and This compound Doses Monitoring->Dose_Adjustment if necessary End End of Cycle Monitoring->End if stable Dose_Adjustment->Altretamine_Admin

Caption: Experimental workflow for the CHAP II regimen.

Combination Chemotherapy Regimens: Small Cell Lung Cancer (SCLC)

This compound has also been investigated in combination regimens for extensive-stage small cell lung cancer (SCLC).

This compound, Etoposide (B1684455), and Cisplatin Regimen

This regimen combines this compound with the standard SCLC chemotherapy agents, etoposide and cisplatin.

Table 2: Quantitative Outcomes of this compound, Etoposide, and Cisplatin in Extensive-Stage SCLC

Patient GroupNumber of Evaluable PatientsComplete ResponsePartial ResponseMedian SurvivalReference
Untreated2512%64%252 days[8]
Previously Treated230%39%109 days[8]

Experimental Protocol: this compound, Etoposide, and Cisplatin for SCLC [8]

  • Patient Population: Untreated and previously treated patients with extensive-disease SCLC.

  • Dosing and Administration:

    • Etoposide: Administered as a continuous infusion for 5 days.

    • Cisplatin and this compound (Hexamethylmelamine): Administered in combination with etoposide. Detailed scheduling and dosages for cisplatin and this compound were not specified in the abstract.

  • Toxicity Profile:

    • Myelotoxicity, particularly thrombocytopenia, was moderately severe.

    • Renal and neurologic toxicities were minimal.

Toxicity Management and Supportive Care

The use of this compound in combination chemotherapy necessitates careful management of its associated toxicities.

Table 3: Common Toxicities of this compound and Management Strategies

ToxicityDescriptionManagement and MonitoringReference
Myelosuppression Dose-related decrease in white blood cells and platelets.Monitor peripheral blood counts at least monthly and before each treatment cycle. Temporarily discontinue and restart at a reduced dose if WBC <2,000/mm³, granulocytes <1,000/mm³, or platelets <75,000/mm³.[1][9]
Neurotoxicity Peripheral neuropathy and central nervous system symptoms (e.g., ataxia, dizziness, mood disorders). More common with continuous high-dose daily schedules.Perform regular neurological examinations. Temporarily discontinue treatment for progressive neurotoxicity and restart at a reduced dose if symptoms stabilize. Discontinue indefinitely if symptoms do not stabilize on a reduced dose.[1][7][9]
Gastrointestinal Toxicity Nausea and vomiting.Administer with food. Use of antiemetics is recommended. For intolerable GI symptoms unresponsive to symptomatic treatment, temporarily discontinue and restart at a reduced dose.[1][9]

Supportive Care:

  • Antiemetics: Prophylactic use of antiemetics is crucial, especially with highly emetogenic components like cisplatin. A combination of a 5-HT3 receptor antagonist, a neurokinin-1 (NK1) receptor antagonist, and dexamethasone (B1670325) is often recommended.[2]

  • Hydration: Adequate hydration is important, particularly when cisplatin is used, to minimize renal toxicity.[7]

  • Colony-Stimulating Factors (CSFs): In cases of severe myelosuppression, CSFs may be used to stimulate the production of blood cells and reduce the risk of infection.[7]

Patient Patient Receiving This compound Combination Therapy Toxicity_Monitoring Toxicity Monitoring Patient->Toxicity_Monitoring Supportive_Care Supportive Care Patient->Supportive_Care Myelosuppression Myelosuppression Toxicity_Monitoring->Myelosuppression Neurotoxicity Neurotoxicity Toxicity_Monitoring->Neurotoxicity GI_Toxicity Gastrointestinal Toxicity Toxicity_Monitoring->GI_Toxicity Blood_Counts Monitor Blood Counts Myelosuppression->Blood_Counts Myelosuppression->Supportive_Care Neuro_Exam Neurological Examination Neurotoxicity->Neuro_Exam Symptom_Assessment Assess Nausea/Vomiting GI_Toxicity->Symptom_Assessment GI_Toxicity->Supportive_Care Dose_Modification Dose Modification/ Discontinuation Blood_Counts->Dose_Modification Neuro_Exam->Dose_Modification Symptom_Assessment->Dose_Modification CSFs Colony-Stimulating Factors Supportive_Care->CSFs Antiemetics Antiemetics Supportive_Care->Antiemetics Hydration Hydration Supportive_Care->Hydration

Caption: Logical workflow for toxicity management.

Conclusion

This compound in combination with other chemotherapeutic agents, particularly platinum compounds, has shown activity in ovarian and small cell lung cancers. The synergistic effects are likely due to the enhanced induction of DNA damage and the overwhelming of cellular repair mechanisms. The successful implementation of these regimens in a research setting requires a thorough understanding of the detailed administration protocols, careful monitoring for toxicities, and proactive supportive care. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this compound-based combination therapies. Further research is warranted to refine these regimens, explore novel combinations, and elucidate the intricate molecular pathways underlying their synergistic activity.

References

Application Notes and Protocols for the Quantification of Altretamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the anti-cancer agent Altretamine in biological matrices. The protocols are designed to be a practical resource for researchers in drug development and clinical monitoring.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of this compound in biological fluids like plasma. This method offers good sensitivity and reproducibility for therapeutic drug monitoring and pharmacokinetic studies.

Experimental Protocol

A fast, simple, and sensitive isocratic HPLC method has been developed and validated for determining this compound in human plasma.[1]

a) Sample Preparation (Protein Precipitation)

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean autosampler vial.

  • Inject a 20 µL aliquot of the supernatant into the HPLC system.

b) Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate (B84403) buffer and acetonitrile. A typical composition is a 90:10 (v/v) ratio of phosphate buffer (pH 3.1) to acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 227 nm.[1]

  • Injection Volume: 20 µL.

Quantitative Data Summary: HPLC-UV
ParameterResultReference
Linearity Range200 ng/mL to 10 µg/mL[1]
Limit of Quantitation (LOQ)Approximately 150 ng/mL[1]
Recovery99% to 106%[1]
Intra-day Precision (RSD)1.7% to 4% (at 5 µg/mL)[1]
Inter-day Precision (RSD)Approximately 3% (at 5 µg/mL)[1]

Experimental Workflow: HPLC-UV Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (200 µL) acetonitrile Ice-cold Acetonitrile (400 µL) vortex1 Vortex acetonitrile->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 20 µL supernatant->injection hplc_column C18 Column injection->hplc_column uv_detector UV Detector (227 nm) hplc_column->uv_detector data_acquisition Data Acquisition & Quantification uv_detector->data_acquisition

Caption: Workflow for HPLC-UV quantification of this compound in plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it a powerful tool for the quantification of this compound and its metabolites, especially at low concentrations. While a specific validated method for this compound was not found in the public literature, the following protocol is a proposed starting point for method development based on the analysis of structurally similar triazine compounds.

Proposed Experimental Protocol

a) Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add 200 µL of a mixture of methanol (B129727) and acetonitrile (3:1, v/v) containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

b) Proposed Chromatographic and Mass Spectrometric Conditions

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or a phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate (B1210297) in water.

    • B: Methanol.

    • A gradient elution may be required to achieve optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Quantitative Data Summary: LC-MS/MS (Typical Performance)
ParameterExpected Range
Linearity Range0.1 - 1000 ng/mL
Limit of Quantitation (LOQ)0.1 - 1 ng/mL
Recovery> 80%
Intra-day Precision (RSD)< 15%
Inter-day Precision (RSD)< 15%
Accuracy85% - 115%

Proposed Experimental Workflow: LC-MS/MS Analysis of this compound

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) precipitation Protein Precipitation (MeOH:ACN) plasma->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Proposed workflow for LC-MS/MS quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Proposed Experimental Protocol

a) Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine or plasma, add an appropriate internal standard.

  • Alkalinize the sample with a suitable buffer (e.g., phosphate buffer, pH 9).

  • Extract the analytes with an organic solvent such as ethyl acetate or a mixture of diethyl ether and dichloromethane.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Derivatization Step (if necessary): To improve chromatographic properties and sensitivity, derivatization may be required. A common approach for compounds with amine groups is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Reconstitute the dried extract in a suitable solvent (e.g., pyridine) and the derivatizing agent, then heat to complete the reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

b) Proposed Chromatographic and Mass Spectrometric Conditions

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient will be necessary to ensure good separation. For example, start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard to enhance sensitivity and selectivity.

Quantitative Data Summary: GC-MS (Typical Performance)
ParameterExpected Range
Linearity Range1 - 500 ng/mL
Limit of Quantitation (LOQ)1 - 10 ng/mL
Recovery> 75%
Intra-day Precision (RSD)< 15%
Inter-day Precision (RSD)< 15%
Accuracy85% - 115%

Proposed Experimental Workflow: GC-MS Analysis of this compound

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis sample Biological Sample extraction Liquid-Liquid Extraction sample->extraction evaporation Evaporation extraction->evaporation derivatization Derivatization (Optional) evaporation->derivatization injection Inject derivatization->injection gc_separation GC Separation injection->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Proposed workflow for GC-MS quantification of this compound.

References

Application Notes and Protocols for Altretamine in Palliative Therapy of Recurrent Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the use of altretamine, an oral chemotherapeutic agent, as a palliative treatment for patients with recurrent ovarian cancer. This compound offers a therapeutic alternative for patients who have previously undergone at least one platinum-based chemotherapy regimen.[1] Its manageable toxicity profile and oral administration make it a considerable option in the palliative setting.[2]

Mechanism of Action

This compound, a synthetic s-triazine derivative, is structurally similar to alkylating agents.[2] Its precise anti-cancer mechanism is not fully elucidated but is understood to involve metabolic activation by liver enzymes.[3][4] This process of N-demethylation, facilitated by the cytochrome P450 system, generates reactive intermediates such as formaldehyde.[3] These metabolites are believed to exert their cytotoxic effects by binding to cellular macromolecules, including DNA and RNA, leading to the disruption of tumor cell function and eventual cell death.[3][5]

This compound This compound (Oral Administration) Liver Hepatic Metabolism (Cytochrome P450) This compound->Liver Metabolic Activation Metabolites Reactive Intermediates (e.g., Formaldehyde) Liver->Metabolites Macromolecules Cellular Macromolecules (DNA, RNA, Proteins) Metabolites->Macromolecules Covalent Bonding Damage Macromolecular Damage (Cross-linking, Strand Breaks) Macromolecules->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Proposed Mechanism of Action for this compound.

Clinical Efficacy and Patient Outcomes

Clinical studies have demonstrated that this compound is an effective palliative agent in patients with recurrent epithelial ovarian cancer.[1][6] Response rates can vary depending on the patient population and prior treatments.[2]

Parameter Malik IA, 2001 [1][6]Markman M, et al., 1998 [7]Moore DH, et al., 1993 [8]Hansen M, et al., 1997 [9]
Patient Population Recurrent epithelial ovarian cancer, previously treated with platinum-based chemotherapy.Platinum-refractory ovarian cancer.Second-line therapy for epithelial ovarian cancer.Platinum-resistant recurrent ovarian cancer.
Number of Patients 1730 (evaluable for response)4426 (evaluable for response)
Dosage Regimen 200 mg/m²/day for 21 days every 28 days.260 mg/m²/day for 14 days every 28 days.100-300 mg/day for 14 days every 28 days.260 mg/m²/day for 14 days every 28 days.
Response Rate (CR+PR) 35%10%20%9.7% (Partial Response)
Stable Disease Not ReportedNot ReportedNot Reported30.8%
Time to Progression 6.0 monthsNot ReportedNot Reported10 weeks (median)
Overall Survival 15.1 months (mean)Not ReportedNot Reported34 weeks (median)

CR: Complete Response, PR: Partial Response

Experimental Protocols

The following protocols are based on methodologies from clinical trials investigating this compound in recurrent ovarian cancer.

Patient Selection Criteria
  • Inclusion Criteria:

    • Histologically confirmed recurrent epithelial ovarian cancer.

    • Previous treatment with at least one platinum-based chemotherapy regimen.[1]

    • Measurable or evaluable disease.

    • Adequate bone marrow function (e.g., WBC count > 2,000/mm³, platelet count > 75,000/mm³).[10]

    • Adequate renal and hepatic function.[1]

    • Ability to take oral medication.[1]

  • Exclusion Criteria:

    • Severe pre-existing bone marrow depression or neurologic toxicity.[11]

    • Concomitant use of MAOI antidepressants.[11]

Treatment Regimen
  • Dosage: The recommended dose of this compound is 260 mg/m²/day, administered orally in four divided doses after meals and at bedtime.[10][12] This regimen is typically given for 14 or 21 consecutive days, followed by a rest period to complete a 28-day cycle.[10][12]

  • Dose Adjustments: Treatment should be temporarily discontinued (B1498344) if the white blood cell count falls below 2,000/mm³, granulocyte count is less than 1,000/mm³, or platelet count is below 75,000/mm³.[10] Treatment may be restarted at a reduced dose of 200 mg/m²/day once blood counts have recovered.[10] Dose adjustments are also warranted for intolerable gastrointestinal symptoms or progressive neurotoxicity.[10]

Monitoring and Response Evaluation
  • Baseline Assessment: A thorough medical history, physical examination, and baseline laboratory tests (complete blood count, liver function tests, renal function tests) should be performed.

  • During Treatment:

    • Peripheral blood counts should be monitored at least monthly.[10]

    • Regular neurological examinations are necessary to detect any drug-related neurotoxicity.[10]

    • Gastrointestinal side effects, such as nausea and vomiting, should be monitored and managed with antiemetics.[3]

  • Response Evaluation: Tumor response can be evaluated using standard criteria such as RECIST (Response Evaluation Criteria in Solid Tumors) or by monitoring serum CA-125 levels.[13] A significant and confirmed decrease in CA-125 levels can be indicative of a positive response.[13]

Start Patient with Recurrent Ovarian Cancer Eligibility Assess Eligibility Criteria (Inclusion/Exclusion) Start->Eligibility Treatment Initiate this compound Therapy (e.g., 260 mg/m²/day for 14-21 days) Eligibility->Treatment Eligible Monitoring Monitor for Toxicity (Hematological, Neurological, GI) Treatment->Monitoring Dose_Adjustment Dose Adjustment or Temporary Discontinuation Monitoring->Dose_Adjustment Toxicity Observed Evaluation Evaluate Response (RECIST/CA-125) Monitoring->Evaluation Tolerable Dose_Adjustment->Treatment Progression Disease Progression Evaluation->Progression Progression Response Continue Treatment (Positive Response/Stable Disease) Evaluation->Response Response/Stable

Clinical Workflow for this compound Palliative Therapy.

Toxicity Profile

The primary dose-limiting toxicities of this compound are gastrointestinal and neurological.[14]

Toxicity Common Manifestations Management
Gastrointestinal Nausea, vomiting, anorexia.[3][12]Prophylactic antiemetics.
Neurological Peripheral neuropathy (numbness, tingling), central nervous system symptoms (mood disorders, ataxia, dizziness).[3][12]Dose reduction or discontinuation of therapy.[10]
Hematological Mild myelosuppression (leukopenia, thrombocytopenia, anemia).[3]Regular monitoring of blood counts and dose adjustments as needed.[10]

This compound is generally considered to have a favorable side-effect profile compared to other cytotoxic agents used in this setting, with less alopecia and severe hematologic toxicity.[15]

References

Altretamine in Small Cell Lung Cancer: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altretamine, also known as hexamethylmelamine, is a synthetic, orally active cytotoxic agent. While its primary approved use is in the treatment of persistent or recurrent ovarian cancer, historical and preclinical studies have suggested a degree of activity in small cell lung cancer (SCLC). This document provides a summary of the available research applications, potential mechanisms of action, and generalized experimental protocols for investigating this compound in the context of SCLC. It is important to note that clinical data on this compound in SCLC is limited, and its role in modern SCLC therapy is not well established.

Mechanism of Action

This compound is classified as a non-classical alkylating agent. Its cytotoxic effects are mediated through the production of reactive metabolites. The proposed mechanism involves the following steps:

  • Metabolic Activation: this compound itself is a prodrug and requires enzymatic activation, primarily by cytochrome P450 in the liver. This process involves N-demethylation, yielding reactive formaldehyde (B43269) and electrophilic methylol intermediates.

  • DNA Alkylation: These reactive metabolites can covalently bind to nucleophilic sites on DNA and other macromolecules. This alkylation process disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The DNA damage triggered by this compound's metabolites activates intrinsic apoptotic signaling pathways, ultimately leading to programmed cell death.

While the precise signaling pathways in SCLC affected by this compound have not been extensively studied, it is hypothesized to involve pathways responsive to DNA damage and cellular stress.

Signaling Pathway Overview

The following diagram illustrates the proposed general mechanism of action for this compound and its impact on cancer cells.

Caption: Proposed mechanism of action of this compound.

Preclinical and Clinical Data Summary

Data on the efficacy of this compound specifically in SCLC is sparse and largely derived from older studies.

Study TypePopulationTreatmentKey Findings
Phase II Clinical TrialPatients with small cell carcinoma of the lungHexamethylmelamine (this compound)The study reported on the effect of the drug, but the abstract does not provide specific quantitative outcomes like response rate or survival.
Preclinical (In Vivo)Immune-deprived mice with human lung tumor xenograftsHexamethylmelamine (this compound)Showed significant and almost complete regression of a human bronchial carcinoma (P246) xenograft.

Experimental Protocols

The following are generalized protocols for the in vitro evaluation of this compound's cytotoxic activity against SCLC cell lines. These can be adapted based on specific experimental needs and cell line characteristics.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in SCLC cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • SCLC cell lines (e.g., NCI-H69, NCI-H82)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Hexamethylmelamine)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SCLC cells to ~80% confluency.

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

G start Start seed_cells Seed SCLC Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_drug Prepare this compound Dilutions incubate_24h->prepare_drug treat_cells Treat Cells with this compound prepare_drug->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization incubate_overnight Incubate Overnight add_solubilization->incubate_overnight read_absorbance Read Absorbance at 570 nm incubate_overnight->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT cytotoxicity assay.

Protocol 2: Apoptosis Assessment by Flow Cytometry

This protocol describes how to assess the induction of apoptosis in SCLC cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • SCLC cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed SCLC cells in 6-well plates and grow to ~70% confluency.

    • Treat the cells with this compound at concentrations around the previously determined IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.

G start Start seed_cells Seed SCLC Cells in 6-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain_cells Stain with Annexin V and PI resuspend->stain_cells incubate_15min Incubate 15 min stain_cells->incubate_15min analyze Analyze by Flow Cytometry incubate_15min->analyze end End analyze->end

Caption: Workflow for apoptosis assessment.

Conclusion

While this compound has demonstrated some preclinical activity against lung cancer models, its specific application in SCLC remains an area with limited contemporary research. The provided protocols offer a starting point for researchers interested in exploring the cytotoxic and apoptotic effects of this compound on SCLC cell lines. Further in-depth studies are necessary to elucidate the specific molecular pathways involved and to determine if there is any potential for this compound, possibly in combination with other agents, in the treatment of this aggressive disease. Given the historical context of the available data, any new research in this area should be benchmarked against current standard-of-care therapies for SCLC.

Application Notes and Protocols for Oral Administration of Altretamine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the oral administration of Altretamine (also known as Hexamethylmelamine or HMM) in preclinical research settings. The following sections detail the necessary materials, procedural steps, and expected outcomes based on available preclinical data.

Data Presentation: Efficacy of Oral this compound in Human Tumor Xenografts

The antitumor activity of orally administered this compound has been evaluated in nude mice bearing various human carcinoma xenografts. The following table summarizes the quantitative data from a key study, highlighting the efficacy of this compound against different tumor types.[1]

Tumor Xenograft ModelMouse StrainThis compound Dose (mg/kg/day)Administration ScheduleKey Results (Tumor Growth Inhibition)
Breast Carcinoma
MX-1Nude75 (Maximum Tolerated Dose)Daily for 4 weeks, per osComplete tumor regression
T-61Nude25Daily for 4 weeks, per osComplete tumor regression
Br-10Nude75Daily for 4 weeks, per osSensitive to treatment
MCF-7Nude75Daily for 4 weeks, per osResistant to treatment
R-27Nude75Daily for 4 weeks, per osResistant to treatment
Stomach Carcinoma
St-4NudeNot specifiedDaily for 4 weeks, per osT/C% = 10.7 (Highly effective)
SC-1-NUNudeNot specifiedDaily for 4 weeks, per osEffective
Colon Carcinoma
Co-3NudeNot specifiedDaily for 4 weeks, per osT/C% = 31.5 (Effective)
Co-4NudeNot specifiedDaily for 4 weeks, per osEffective
Co-6NudeNot specifiedDaily for 4 weeks, per osEffective

T/C%: The mean tumor weight of the treated group divided by the mean tumor weight of the control group, expressed as a percentage. A lower T/C% indicates higher antitumor activity.[1]

Experimental Protocols

Due to this compound's poor water solubility, careful preparation of the oral formulation is crucial for consistent and effective delivery in preclinical models. The following protocols are based on established preclinical study methodologies.

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol outlines the preparation of a homogenous suspension of this compound suitable for oral administration to rodents.

Materials:

  • This compound (Hexamethylmelamine) powder

  • Vehicle solution (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

  • Mortar and pestle or homogenizer

  • Sterile containers

  • Calibrated balance

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amount of this compound: Determine the total volume of the formulation needed for the study and the desired final concentration (e.g., in mg/mL) to achieve the target dose in mg/kg.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using a calibrated balance.

  • Prepare the vehicle solution: If not already prepared, dissolve the appropriate amount of CMC in sterile water with the aid of a magnetic stirrer.

  • Create a paste: Place the weighed this compound powder in a mortar. Add a small volume of the vehicle solution to the powder and triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.

  • Gradual dilution: Slowly add the remaining vehicle solution to the paste while continuously mixing or stirring.

  • Homogenization: For a more uniform suspension, use a homogenizer or sonicator.

  • Storage: Store the prepared suspension in a sterile, clearly labeled container. It is recommended to prepare the formulation fresh daily. Before each use, vortex or stir the suspension vigorously to ensure homogeneity.

Protocol 2: Oral Administration of this compound by Gavage in Mice

This protocol describes the standard procedure for administering the prepared this compound suspension to mice using oral gavage. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • Prepared this compound suspension

  • Appropriately sized sterile gavage needles (e.g., 20-gauge for adult mice)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the precise volume of the this compound suspension to be administered.

    • Restrain the mouse firmly by scruffing the neck and back to immobilize the head.

  • Gavage Needle Insertion:

    • Gently insert the ball-tipped gavage needle into the side of the mouth.

    • Advance the needle along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx.

    • Advance the needle smoothly into the esophagus and down to the stomach. If any resistance is met, withdraw the needle and reposition. Never force the needle.

  • Administration of the Suspension:

    • Once the needle is correctly positioned, slowly administer the calculated volume of the this compound suspension.

  • Needle Removal and Post-Procedure Monitoring:

    • Gently remove the needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any immediate signs of distress.

Visualizations

Signaling Pathway: Postulated Mechanism of Action of this compound

While the exact mechanism of action is not fully elucidated, it is understood that this compound requires metabolic activation to exert its cytotoxic effects. Its metabolites are thought to act as alkylating agents, damaging the DNA of cancer cells.

Altretamine_Mechanism This compound Oral this compound Metabolism Hepatic Metabolism (N-demethylation) This compound->Metabolism Metabolites Reactive Metabolites (e.g., Hydroxymethylmelamines) Metabolism->Metabolites DNA Cancer Cell DNA Metabolites->DNA Interaction Damage DNA Damage & Covalent Binding DNA->Damage Apoptosis Inhibition of DNA/RNA Synthesis & Apoptosis Damage->Apoptosis

Caption: Postulated metabolic activation and mechanism of action of this compound.

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of oral this compound in a xenograft model.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Human Tumor Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Oral_Admin Daily Oral Gavage (e.g., 4 weeks) Randomization->Oral_Admin Vehicle_Prep Vehicle Preparation Vehicle_Prep->Oral_Admin Control Group Altretamine_Prep This compound Formulation (Suspension) Altretamine_Prep->Oral_Admin Treatment Group Monitoring Tumor Measurement & Body Weight Monitoring Oral_Admin->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis Calculation of T/C% & Statistical Analysis Endpoint->Data_Analysis

Caption: Experimental workflow for a preclinical oral this compound efficacy study.

References

Application Notes and Protocols: Experimental Design for Altretamine as a Second-Line Salvage Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altretamine, also known as hexamethylmelamine, is an orally administered antineoplastic agent.[1][2][3] It is indicated for use as a single agent in the palliative treatment of patients with persistent or recurrent ovarian cancer following first-line therapy with cisplatin (B142131) and/or an alkylating agent-based combination.[3] While not considered a first-line treatment, its utility as a salvage therapy is significant, particularly for patients who have developed resistance to platinum-based therapies.[4][5] These application notes provide a framework for the preclinical and clinical experimental design to further evaluate and optimize the use of this compound as a second-line salvage therapy.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated but it is categorized as an alkylating-like agent.[1][3] Its cytotoxic effects are dependent on metabolic activation by cytochrome P450 enzymes in the liver. This process involves N-demethylation, leading to the formation of reactive intermediates, including formaldehyde (B43269) and iminium ions.[1][3] These reactive species are capable of covalently binding to and damaging cellular macromolecules such as DNA and proteins.[1][3] This damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][6] Recent evidence also suggests that this compound may induce a form of programmed cell death called ferroptosis by inhibiting glutathione (B108866) peroxidase 4 (GPX4).[7][8]

Data Presentation: Summary of Clinical Trial Data for this compound as Second-Line Salvage Therapy

The following tables summarize quantitative data from key clinical trials evaluating this compound in patients with recurrent or refractory ovarian cancer.

Table 1: Efficacy of this compound in Second-Line Salvage Therapy for Ovarian Cancer

Study Patient Population Dosage Regimen Number of Patients Overall Response Rate (ORR) Median Time to Progression (TTP) Median Overall Survival (OS)
Markman et al.Platinum-refractory ovarian cancer260 mg/m²/day for 14 days every 28 days30 (evaluable for response)10% (1 CR, 2 PR)--
Unkeless et al.Recurrent epithelial ovarian cancer260 mg/m²/day for 14 days every 28 days1735% (CR + PR)6.0 months15.1 months
Vergote et al.Platinum-resistant recurrent ovarian cancer260 mg/m²/day for 14 days every 28 days319.7% (PR)10 weeks34 weeks
Moore et al.Second-line therapy for epithelial ovarian carcinoma100-300 mg/day for 14 days every 28 days4420% (6 CR, 3 PR)--
Rustin et al.Relapsed ovarian carcinoma (relapse >6 months after chemotherapy)260 mg/m²/day for 14 days every 28 days5745.6%8 months (duration of response)-

CR: Complete Response, PR: Partial Response

Table 2: Common Toxicities Associated with this compound Monotherapy (Grade 3/4)

Study Nausea/Vomiting Neurotoxicity Hematological Toxicity
Markman et al.21% (emesis)--
Rustin et al.Nausea: Grade 2/3 in 27 patients; Vomiting: Grade 2/3 in 19, Grade 4 in 1--
Vergote et al.Common (not graded)MinimalMinimal
Unkeless et al.Easily manageable--

Mandatory Visualizations

Altretamine_Mechanism_of_Action cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Effects This compound This compound CYP450 CYP450 This compound->CYP450 N-demethylation Reactive_Intermediates Reactive Intermediates (Formaldehyde, Iminium Ions) CYP450->Reactive_Intermediates DNA_Damage DNA Damage (Cross-linking) Reactive_Intermediates->DNA_Damage Ferroptosis Ferroptosis (GPX4 Inhibition) Reactive_Intermediates->Ferroptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow Start Start: Select Ovarian Cancer Cell Lines Treatment Treat with varying concentrations of this compound Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT/XTT) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Investigating Cellular Mechanisms of Altretamine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the cellular mechanisms of altretamine resistance in cancer.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of this compound resistance?

A1: The primary mechanisms of resistance to this compound, an alkylating-like agent, are multifactorial and involve several key cellular processes:

  • Altered Drug Metabolism: this compound requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[1] Changes in the expression or activity of these enzymes can lead to reduced activation of this compound or its increased detoxification, thereby conferring resistance.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound and its metabolites out of the cancer cell, reducing intracellular drug concentration and efficacy.[2][3]

  • Enhanced DNA Repair: The cytotoxic metabolites of this compound are thought to induce DNA damage.[4] Upregulation of DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), can efficiently remove this compound-induced DNA adducts, leading to cell survival and resistance.[5][6]

  • Glutathione (B108866) (GSH)-Mediated Detoxification: Elevated intracellular levels of glutathione (GSH) and increased activity of glutathione S-transferases (GSTs) can conjugate with and neutralize the reactive metabolites of this compound, facilitating their removal from the cell.

Q2: How can I establish an this compound-resistant cancer cell line in the lab?

A2: Developing an this compound-resistant cell line typically involves continuous exposure of a parental, sensitive cell line to gradually increasing concentrations of this compound. The process generally involves:

  • Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cytotoxicity assay like the MTT assay.

  • Chronic Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20).

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.

  • Monitor Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance.

  • Clonal Selection: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), you may perform single-cell cloning to isolate and expand highly resistant clones.

Q3: What are the key signaling pathways to investigate in this compound resistance?

A3: Based on the known mechanisms of resistance, key signaling pathways to investigate include:

  • Cytochrome P450 (CYP) Pathway: Focus on the expression and activity of CYP isozymes known to metabolize this compound.

  • Glutathione Metabolism and Conjugation Pathway: Investigate the levels of intracellular glutathione and the activity of glutathione S-transferases (GSTs).

  • DNA Damage Response (DDR) Pathway: Examine the expression and activation of key proteins involved in DNA repair mechanisms, such as BER and NER.

  • ABC Transporter Expression and Regulation: Analyze the expression levels of major drug efflux pumps like P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[7]

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)

Issue 1: High variability between replicate wells.

  • Possible Causes & Solutions:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling.

    • Pipetting Errors: Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet tips before dispensing.

    • Edge Effects: Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill the peripheral wells with sterile PBS or media to create a humidity barrier.[8]

    • Incomplete Formazan (B1609692) Solubilization: Ensure complete dissolution of formazan crystals by gentle agitation on a shaker for at least 15 minutes after adding the solubilizing agent.[9]

Issue 2: Inconsistent IC50 values across experiments.

  • Possible Causes & Solutions:

    • Cell Health and Passage Number: Use cells in the exponential growth phase and within a consistent, low passage number range to avoid genetic drift and altered drug sensitivity.

    • Drug Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution under appropriate conditions to prevent degradation.

    • Assay Protocol Variations: Strictly adhere to a standardized protocol, including consistent incubation times for drug treatment and MTT reagent.

Glutathione S-Transferase (GST) Activity Assay

Issue 1: Low or no GST activity detected.

  • Possible Causes & Solutions:

    • Inactive Enzyme: Ensure that cell or tissue lysates are prepared and stored under conditions that preserve enzyme activity (e.g., on ice, with protease inhibitors). Avoid repeated freeze-thaw cycles.

    • Sub-optimal Assay Conditions: Verify that the pH of the assay buffer is correct (typically pH 6.5 for the CDNB assay). Ensure that the concentrations of glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) are optimal.

    • Insufficient Protein Concentration: Use a sufficient amount of cell lysate in the assay. You may need to concentrate your lysate if the protein concentration is too low.

Issue 2: High background absorbance.

  • Possible Causes & Solutions:

    • Spontaneous Conjugation: A non-enzymatic reaction between GSH and CDNB can occur. Always include a blank control (without enzyme) and subtract its rate from the sample rates.

    • Sample Interference: Components in the cell lysate may absorb at the measurement wavelength (340 nm). Run a control with the lysate but without one of the substrates (GSH or CDNB) to check for interference.

Data Presentation

Table 1: Hypothetical this compound Cytotoxicity in Sensitive and Resistant Ovarian Cancer Cell Lines

Cell LineParental/ResistantIC50 (µM)Fold Resistance
A2780Parental15.2 ± 2.11.0
A2780/Altre-RResistant168.5 ± 15.711.1

Table 2: Example of Altered Gene Expression in this compound-Resistant Cells

GeneProteinMethodFold Change (Resistant vs. Sensitive)
CYP1B1Cytochrome P450 1B1qRT-PCR0.2
GSTA1Glutathione S-Transferase Alpha 1Western Blot4.5
ABCB1P-glycoproteinFlow Cytometry8.2
ERCC1Excision Repair Cross-Complementation Group 1qRT-PCR3.7

Experimental Protocols

Protocol 1: this compound Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Gently agitate the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This protocol is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione.[11][12]

  • Sample Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.5, containing 2 mM EDTA) on ice.

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic fraction) and determine the protein concentration.

  • Assay Reaction:

    • In a 96-well UV-transparent plate, add the following to each well:

      • 160 µL of assay buffer (100 mM potassium phosphate, pH 6.5).

      • 20 µL of cell lysate (diluted to an appropriate concentration).

      • 10 µL of 10 mM reduced glutathione (GSH).

    • Initiate the reaction by adding 10 µL of 10 mM CDNB.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes using a microplate reader.

  • Calculation of GST Activity:

    • Calculate the rate of change in absorbance per minute (ΔA340/min).

    • Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹) to calculate the enzyme activity.

    • Normalize the activity to the protein concentration of the lysate (e.g., in µmol/min/mg protein).

Visualizations

Altretamine_Resistance_Mechanisms cluster_drug This compound Administration cluster_cell Cancer Cell cluster_activation Metabolic Activation cluster_detox Detoxification & Efflux cluster_target Cellular Target & Repair This compound This compound (Prodrug) CYP450 Cytochrome P450 (e.g., CYP1A2, CYP3A4) This compound->CYP450 Metabolism Active_Metabolite Reactive Metabolites CYP450->Active_Metabolite Activation GST Glutathione S-Transferase (GST) Inactive_Metabolite Inactive Conjugate GST->Inactive_Metabolite GSH Glutathione (GSH) GSH->GST ABC ABC Transporters (e.g., P-gp) ABC->this compound Efflux Active_Metabolite->GST Conjugation Active_Metabolite->ABC Efflux DNA DNA Active_Metabolite->DNA Damage DNA_Damage DNA Adducts DNA->DNA_Damage DNA_Repair DNA Repair Pathways (e.g., BER, NER) DNA_Damage->DNA_Repair Repair Apoptosis Apoptosis DNA_Damage->Apoptosis Induces DNA_Repair->DNA Restoration R1 Decreased Activation R1->CYP450 R2 Increased Detoxification R2->GST R3 Increased Efflux R3->ABC R4 Enhanced DNA Repair R4->DNA_Repair

Caption: Key cellular mechanisms contributing to this compound resistance in cancer cells.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (24h) seed_cells->overnight_incubation drug_treatment Treat with Serial Dilutions of this compound overnight_incubation->drug_treatment treatment_incubation Incubate (e.g., 48-72h) drug_treatment->treatment_incubation mtt_addition Add MTT Reagent treatment_incubation->mtt_addition mtt_incubation Incubate (4h) mtt_addition->mtt_incubation solubilize Add Solubilization Solution (e.g., DMSO) mtt_incubation->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability vs. Control read_absorbance->analyze_data determine_ic50 Plot Dose-Response Curve and Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

References

Technical Support Center: Managing and Mitigating Altretamine-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and mitigating neurotoxicity associated with the chemotherapeutic agent altretamine.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced neurotoxicity? A1: The precise mechanism is not fully understood, but it is strongly linked to its metabolism. This compound is extensively metabolized by cytochrome P450 enzymes in the liver, which leads to the production of reactive intermediates. These metabolic processes, specifically N-demethylation, generate species like formaldehyde (B43269) and iminium ions. It is hypothesized that these weakly alkylating metabolites cross the blood-brain barrier and damage tumor cells and, concurrently, nerve tissue, leading to neurotoxic effects.

Q2: What are the common clinical and preclinical manifestations of this compound neurotoxicity? A2: Neurotoxicity is a significant dose-limiting side effect of this compound. Manifestations affect both the central (CNS) and peripheral (PNS) nervous systems. Common symptoms include peripheral sensory neuropathy (numbness, tingling), ataxia (impaired coordination), dizziness, and mood changes. These effects are generally reversible upon discontinuation of the drug. In preclinical animal models, these toxicities can manifest as mechanical allodynia (pain from a non-painful stimulus), reduced nerve conduction velocity, and observable changes in gait and coordination.

Q3: Are there any known agents that can mitigate this neurotoxicity? A3: The co-administration of pyridoxine (B80251) (vitamin B6) has been shown to decrease the neurotoxicity associated with this compound. However, a crucial consideration for researchers is that this combination has also been found to reduce the overall effectiveness of this compound/cisplatin chemotherapy regimens. Therefore, its use as a neuroprotectant must be carefully weighed against the potential for compromising anti-cancer efficacy.

Q4: How can neurotoxicity be monitored and quantified in a preclinical research setting? A4: Preclinical monitoring involves a combination of behavioral, electrophysiological, and histological assessments. Behavioral tests, such as measuring responses to mechanical stimuli (von Frey filaments) or thermal stimuli, can quantify sensory changes. Electrophysiological methods, like measuring nerve conduction velocity (NCV), provide a direct assessment of nerve function. Histological analysis of dorsal root ganglia (DRG) neurons and sciatic nerve tissue can reveal axonal degeneration, a key feature of chemotherapy-induced neurotoxicity.

Troubleshooting Guides

Issue 1: High variability in neurotoxicity outcomes between experimental subjects.

  • Possible Cause 1: Inconsistent Drug Metabolism. this compound's activation and toxicity are dependent on hepatic metabolism. Individual differences in liver function or cytochrome P450 enzyme activity among animals can lead to variable levels of toxic metabolites.

  • Troubleshooting Steps:

    • Ensure a homogenous study population in terms of age, weight, and health status.

    • Consider pre-screening animals for baseline liver function markers.

    • Standardize the administration protocol (e.g., time of day, fasting state) to minimize metabolic variability.

  • Possible Cause 2: Subjectivity in Behavioral Assessment. Scoring of pain and sensory responses can be subjective and vary between researchers.

  • Troubleshooting Steps:

    • Implement blinded scoring, where the assessor is unaware of the treatment group of the animal.

    • Use automated or semi-automated systems for behavioral testing to reduce human error and bias.

    • Ensure all personnel are thoroughly trained on the scoring criteria using standardized operating procedures (SOPs).

Issue 2: Experimental model does not develop a consistent neurotoxic phenotype.

  • Possible Cause 1: Insufficient Cumulative Dose. this compound-induced neurotoxicity is often dependent on the cumulative dose administered over time.

  • Troubleshooting Steps:

    • Review literature for established dosing regimens known to induce neuropathy.

    • Conduct a pilot dose-escalation study to determine the optimal cumulative dose that induces a measurable, consistent neurotoxic effect without causing excessive systemic toxicity or mortality.

    • Extend the duration of the study to allow for the development of neuropathy, which may not be acute.

  • Possible Cause 2: Insensitive Outcome Measures. The chosen method for assessing neurotoxicity may not be sensitive enough to detect subtle nerve damage.

  • Troubleshooting Steps:

    • Employ a multi-modal assessment strategy. Combine behavioral tests with more direct physiological measures like nerve conduction velocity studies.

    • For histological analysis, use sensitive markers of axonal damage and neuronal stress.

    • Consider using more sensitive in vitro models, such as iPSC-derived sensory neurons, to screen for direct neurotoxic effects before moving to in vivo studies.

Quantitative Data Summary

The incidence of neurotoxicity is a key factor in clinical studies and is often dose-dependent. The following table summarizes findings from select studies.

Table 1: Incidence of this compound-Induced Neurotoxicity in Clinical Trials

Patient PopulationThis compound Dosing RegimenIncidence of Peripheral NeuropathyIncidence of CNS ToxicityReference
Advanced Ovarian Cancer260 mg/m²/day for 14 days, repeated every 28 days21%10%Manetta et al., 1990
Platinum-Resistant Ovarian Cancer150 mg/m²/day for 14 days15%Not specifiedKeldsen et al., 2003
Recurrent Ovarian Cancer200 mg/m²/day, intermittent schedule30%5%Chan et al., 2004

Experimental Protocols

Protocol: Assessment of Mechanical Allodynia Using Von Frey Filaments in a Rodent Model

  • Acclimation: Place the animal (rat or mouse) in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes before testing begins.

  • Filament Application: Apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the mid-plantar surface of the hind paw.

  • Stimulus Application: Apply each filament perpendicularly to the paw surface with sufficient force to cause the filament to bend, and hold for 3-5 seconds.

  • Response Observation: A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the stimulus.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a mid-range filament. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

  • Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold. A significant decrease in the threshold in the this compound-treated group compared to the vehicle control group indicates the presence of mechanical allodynia.

Visualizations

Altretamine_Metabolism_Pathway cluster_Metabolism Hepatic Metabolism cluster_Toxicity Mechanism of Neurotoxicity This compound This compound CYP450 CYP450 Enzymes This compound->CYP450 N-demethylation Intermediates Reactive Intermediates (Carbinolamines) CYP450->Intermediates Formaldehyde Formaldehyde Intermediates->Formaldehyde Iminium Iminium Species Intermediates->Iminium BBB Blood-Brain Barrier Formaldehyde->BBB Crosses Iminium->BBB Crosses Nerve_Tissue CNS & PNS Nerve Tissue Damage Neuronal Damage Axonal Degeneration Nerve_Tissue->Damage Troubleshooting_Workflow_Diagram Start Inconsistent Neurotoxicity Phenotype Observed Check1 Is cumulative dose sufficient? Start->Check1 Check2 Are assessment methods sensitive enough? Check1->Check2 Yes Action1 Perform dose-escalation study &/or extend study duration Check1->Action1 No Check3 Is there high inter-subject metabolic variability? Check2->Check3 Yes Action2 Combine behavioral tests with electrophysiology (NCV) Check2->Action2 No Action3 Standardize animal population and administration protocol Check3->Action3 Yes End Consistent Phenotype Achieved Check3->End No Action1->Check2 Action2->Check3 Action3->End Experimental_Workflow_Diagram Start Start: Mechanical Allodynia Test Step1 Acclimate Animal in Testing Chamber Start->Step1 Step2 Select Calibrated von Frey Filament Step1->Step2 Step3 Apply Filament to Hind Paw Plantar Surface Step2->Step3 Step4 Observe for Paw Withdrawal Response Step3->Step4 Decision Positive Response? Step4->Decision Step5a Use Next Weaker Filament Decision->Step5a Yes Step5b Use Next Stronger Filament Decision->Step5b No Step6 Calculate 50% Withdrawal Threshold (Up-Down Method) Decision->Step6 Step5a->Step3 Step5b->Step3 End End: Quantify Allodynia Step6->End

Technical Support Center: Enhancing the Oral Bioavailability of Altretamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of Altretamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

This compound, an antineoplastic agent used in the treatment of ovarian cancer, presents two primary challenges for effective oral delivery.[1][2] Firstly, it is practically insoluble in water, which, as a Biopharmaceutical Classification System (BCS) Class II drug, limits its dissolution rate in the gastrointestinal (GI) fluid and subsequent absorption.[1][2] Secondly, this compound undergoes extensive first-pass metabolism in the liver, which significantly reduces the amount of active drug reaching systemic circulation.[1][3] This high first-pass effect contributes to variable and often low oral bioavailability.[3]

Q2: What are the most promising strategies to improve the oral bioavailability of this compound?

Lipid-based drug delivery systems are among the most effective strategies.[1][2][4] These formulations, such as Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance bioavailability by:

  • Improving Solubility and Dissolution: Encapsulating this compound within a lipid matrix can improve its solubilization in the GI tract.[5][6]

  • Promoting Lymphatic Absorption: Lipid formulations can facilitate the transport of the drug through the intestinal lymphatic system.[1][2] This pathway bypasses the portal circulation, thus avoiding the extensive first-pass metabolism in the liver.[1][2]

Other reported strategies include the use of liposomes and the formation of inclusion complexes with cyclodextrins to enhance solubility.[1][7]

Q3: How do Solid Lipid Nanoparticles (SLNs) enhance this compound's bioavailability?

SLNs are colloidal carriers made from lipids that are solid at room and body temperature.[1] They enhance this compound's bioavailability primarily through the lymphatic transport mechanism.[1][2] After oral administration, the lipid nanoparticles are taken up by the M-cells of the Peyer's patches in the small intestine, entering the lymphatic circulation. This allows the drug to bypass the liver, reducing first-pass metabolism and increasing systemic availability.[1][2] Additionally, the small particle size of SLNs provides a large surface area for dissolution.[7]

Q4: What is the role of Self-Emulsifying Drug Delivery Systems (SEDDS) in improving oral drug delivery?

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids in the GI tract.[4][8] For a poorly water-soluble drug like this compound, being dissolved in a SEDDS formulation allows it to remain in a solubilized state in the gut, which can lead to improved absorption.[4][5] The lipidic nature of the emulsion also promotes lymphatic uptake, similar to SLNs, thereby avoiding first-pass metabolism.[5]

Troubleshooting Guides

Low Drug Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)
Potential Cause Troubleshooting Steps
Poor drug solubility in the lipid matrix 1. Screen different lipids: Test a variety of solid lipids (e.g., Compritol 888 ATO, glyceryl monostearate, stearic acid) to find one in which this compound has higher solubility at the temperature used for SLN preparation.[1] 2. Incorporate a liquid lipid: Create a blend of solid and liquid lipids (e.g., medium-chain triglycerides) to form nanostructured lipid carriers (NLCs), which can improve drug loading.
Drug precipitation during the cooling phase 1. Optimize the cooling process: Employ a rapid cooling method (e.g., dispersing the hot emulsion in cold water) to quickly solidify the lipid and trap the drug inside. 2. Increase surfactant concentration: A higher concentration of surfactant (e.g., Poloxamer 188, Soya lecithin) can better stabilize the nanoparticles and prevent drug expulsion.[1]
Inappropriate surfactant/co-surfactant selection 1. Evaluate different surfactants: Test surfactants with varying Hydrophile-Lipophile Balance (HLB) values to find the optimal system for stabilizing the this compound-lipid mixture. 2. Optimize surfactant ratio: If using a co-surfactant, systematically vary the ratio of surfactant to co-surfactant to improve nanoparticle stability and drug encapsulation.[1]
Inconsistent In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Steps
High inter-subject variability 1. Standardize animal models: Ensure that the age, weight, and health status of the animals (e.g., rats) are consistent across all study groups. 2. Control food and water intake: Fast the animals overnight before dosing to minimize variability in gastric emptying and GI fluid composition.[9] 3. Increase sample size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.
Issues with oral gavage administration 1. Ensure accurate dosing volume: Calibrate the gavage needle and syringe to administer a precise volume based on the animal's body weight. 2. Confirm proper placement: Ensure the gavage needle correctly delivers the formulation to the stomach without causing reflux or injury. 3. Maintain formulation homogeneity: If administering a suspension, ensure it is well-mixed before and during dosing to prevent settling of particles.
Problems with blood sampling and processing 1. Standardize sampling times: Adhere strictly to the predetermined time points for blood collection to accurately capture the pharmacokinetic profile.[9] 2. Use appropriate anticoagulant: Collect blood in tubes containing a suitable anticoagulant (e.g., EDTA, heparin) to prevent clotting. 3. Optimize sample processing: Centrifuge blood samples promptly at the correct speed and temperature to separate plasma, and store the plasma at -80°C until analysis to ensure drug stability.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of different this compound formulations from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound-Loaded SLNs vs. Pure Drug Suspension

FormulationCmax (µg/mL)Tmax (h)AUCt (min·µg/mL)Relative Bioavailability (%)Reference
Pure this compound Suspension0.38~1.054100[7]
This compound-SLNs0.94~2.0150277.8[7]

Data derived from a pharmacokinetic study in rats. The SLNs demonstrated a 2.47-fold higher maximum plasma concentration (Cmax) and a significant increase in the total drug exposure (AUC) compared to the pure drug suspension.[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization and ultrasonication method.[1]

Materials:

  • This compound (ALT)

  • Solid Lipid: Compritol 888 ATO

  • Surfactant: Poloxamer-188

  • Co-surfactant: Soya lecithin

  • Organic Solvent: Acetone

  • Distilled water

Procedure:

  • Lipid Phase Preparation: Dissolve a specific amount of this compound (e.g., 100 mg) and the solid lipid (Compritol 888 ATO) in 20 mL of acetone. Heat this mixture to 75°C to ensure complete dissolution.

  • Aqueous Phase Preparation: Dissolve the surfactant (Poloxamer-188) and co-surfactant (soya lecithin) in 20 mL of distilled water to create a 2% (w/v) solution. Heat the aqueous phase to 80°C.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under continuous high-speed homogenization (e.g., 12,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for a defined period (e.g., 10 minutes) to reduce the particle size and form a nanoemulsion.

  • Nanoparticle Formation: Transfer the resulting nanoemulsion to an ice bath and stir continuously to allow the lipid to solidify, forming the SLNs.

  • Purification: The SLN dispersion can be washed and concentrated using ultracentrifugation to remove excess surfactant and un-entrapped drug.

  • Characterization: Analyze the resulting SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: In Vitro Dissolution Testing for this compound Formulations

This protocol uses the USP Apparatus 2 (paddle method), which is suitable for nanoparticle formulations.

Materials:

  • This compound formulation (e.g., SLNs, pure drug)

  • Dissolution Medium: Phosphate buffer pH 6.8 with 0.5% (w/v) Tween 80 to ensure sink conditions.

  • USP Apparatus 2 (Paddle Apparatus)

  • Syringes and filters (e.g., 0.22 µm)

Procedure:

  • Apparatus Setup: Fill the dissolution vessels with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5°C. Set the paddle rotation speed to 100 rpm.

  • Sample Introduction: Introduce a precisely measured amount of the this compound formulation into each vessel.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 5 mL aliquot of the dissolution medium.

  • Medium Replacement: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the collected samples through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis: Quantify the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Visualizations

Altretamine_Metabolism_and_Bioavailability_Enhancement cluster_conventional Conventional Pathway cluster_enhanced Enhanced Bioavailability Pathway (Lipid Formulation) Oral_Admin Oral Administration of this compound Stomach Stomach Oral_Admin->Stomach Intestine Small Intestine (Absorption Site) Stomach->Intestine Conventional_Drug Dissolved This compound Intestine->Conventional_Drug Dissolution Lipid_Formulation Lipid-Based Formulation (e.g., SLNs) Intestine->Lipid_Formulation Release Portal_Vein Portal Vein Conventional_Drug->Portal_Vein Absorption Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Metabolites Inactive Metabolites & Reduced Active Drug Liver->Metabolites CYP450-mediated N-demethylation Systemic_Circulation1 Systemic Circulation (Low Bioavailability) Metabolites->Systemic_Circulation1 Lymphatics Intestinal Lymphatics (M-Cell Uptake) Lipid_Formulation->Lymphatics Absorption (Bypasses Liver) Thoracic_Duct Thoracic Duct Lymphatics->Thoracic_Duct Systemic_Circulation2 Systemic Circulation (High Bioavailability) Thoracic_Duct->Systemic_Circulation2

Caption: Mechanism for enhancing this compound's oral bioavailability via lymphatic transport.

Experimental_Workflow_Altretamine_Formulation cluster_formulation Phase 1: Formulation Development cluster_invitro Phase 2: In-Vitro Characterization cluster_invivo Phase 3: In-Vivo Evaluation Start Objective: Improve this compound Oral Bioavailability Screening Excipient Screening (Lipids, Surfactants) Start->Screening Preparation Formulation Preparation (e.g., SLNs by Hot Homogenization) Screening->Preparation Optimization Process Optimization (e.g., Box-Behnken Design) Preparation->Optimization Characterization Physicochemical Characterization - Particle Size & PDI - Zeta Potential - Entrapment Efficiency Optimization->Characterization Release In-Vitro Release Study (USP Apparatus 2) Characterization->Release PK_Study Pharmacokinetic Study (Animal Model, e.g., Rats) Release->PK_Study Lead Formulation Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis End Conclusion: Optimized Formulation with Enhanced Bioavailability Data_Analysis->End

Caption: Workflow for developing and evaluating an improved oral this compound formulation.

References

Technical Support Center: Investigating Drug Interactions Between Altretamine and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between altretamine and cisplatin (B142131).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound and cisplatin in cancer therapy?

This compound is used as a palliative treatment for persistent or recurrent ovarian cancer after initial therapy with cisplatin-based regimens. Clinical studies have suggested that the addition of this compound to cisplatin-containing chemotherapy regimens may improve survival in patients with advanced ovarian cancer. The combination is often explored in platinum-resistant or refractory ovarian cancer, suggesting that this compound may have a different mechanism of action and lack cross-resistance with cisplatin.

Q2: What are the known mechanisms of action for this compound and cisplatin?

This compound: The precise mechanism of action is not fully elucidated, but it is classified as an alkylating-like agent. It is believed to undergo metabolic activation by CYP450 enzymes in the liver to produce reactive intermediates, such as formaldehyde (B43269) and iminium ions. These reactive species can then damage tumor cells by creating DNA-protein crosslinks and interfering with DNA and RNA synthesis.

Cisplatin: Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to intra- and inter-strand crosslinks. These adducts distort the DNA structure, which inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Q3: Are there any known synergistic or antagonistic interactions between this compound and cisplatin at a molecular level?

While clinical data suggests a beneficial interaction, detailed preclinical studies quantifying the synergy (e.g., via Combination Index) are not extensively published. However, a potential area of interaction may involve the induction of ferroptosis, a form of iron-dependent programmed cell death. Both this compound and cisplatin have been implicated in modulating components of the ferroptosis pathway. Further research is needed to elucidate the precise molecular signaling pathways involved in their combined effect.

Q4: What are the common mechanisms of resistance to cisplatin, and can this compound overcome them?

Mechanisms of cisplatin resistance are multifactorial and include:

  • Reduced intracellular drug accumulation.

  • Increased drug detoxification by molecules like glutathione.

  • Enhanced DNA repair mechanisms.

  • Defects in apoptotic signaling pathways.

This compound is often used in platinum-resistant ovarian cancer, suggesting it may be effective against tumors that have developed resistance to cisplatin. This implies a lack of complete cross-resistance between the two drugs.

Troubleshooting Guides

Problem: Inconsistent results in cell viability assays (e.g., MTT, XTT) when combining this compound and cisplatin.
  • Possible Cause 1: Drug Stability and Interaction in Media. this compound is administered orally and undergoes metabolic activation in vivo. Its stability and activity in cell culture media may vary. Cisplatin can also interact with components in the media.

    • Troubleshooting Tip: Prepare fresh drug solutions for each experiment. Minimize the time drugs are in the media before being added to cells. Consider using serum-free media for the duration of the drug treatment if compatible with your cell line.

  • Possible Cause 2: Suboptimal Seeding Density. Cell density can influence drug efficacy.

    • Troubleshooting Tip: Perform a preliminary experiment to determine the optimal seeding density for your cell line, ensuring cells are in the logarithmic growth phase during drug treatment.

  • Possible Cause 3: Inappropriate Drug Concentrations. The effective concentrations of each drug may differ significantly.

    • Troubleshooting Tip: Determine the IC50 (half-maximal inhibitory concentration) for each drug individually on your cell line of interest before performing combination studies. Use a range of concentrations around the IC50 for each drug in your combination experiments.

Problem: Difficulty in interpreting synergy from combination index (CI) analysis.
  • Possible Cause 1: Incorrect Experimental Design for Chou-Talalay Method. The Chou-Talalay method for determining synergy requires a specific experimental setup.

    • Troubleshooting Tip: Use a constant-ratio combination design where the ratio of the two drugs is kept constant across a range of dilutions. This is the recommended approach for accurate CI calculation.

  • Possible Cause 2: Data Analysis Errors. Manual calculation of CI values can be prone to errors.

    • Troubleshooting Tip: Utilize software designed for synergy analysis, such as CompuSyn, which automates the calculation of CI values and generates relevant plots (e.g., Fa-CI plots, isobolograms).

Problem: No significant increase in apoptosis observed with the drug combination compared to single agents.
  • Possible Cause 1: Suboptimal Time Point for Analysis. The peak apoptotic response may occur at different times for the single agents versus the combination.

    • Troubleshooting Tip: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for observing maximal apoptosis for the combination.

  • Possible Cause 2: Cell Line Resistance. The chosen cell line may be resistant to the apoptotic effects of one or both drugs.

    • Troubleshooting Tip: Confirm the sensitivity of your cell line to each drug individually. Consider using a cell line known to be sensitive to either cisplatin or a related alkylating agent.

  • Possible Cause 3: Non-Apoptotic Cell Death. The combination may be inducing other forms of cell death, such as necrosis or autophagy-dependent cell death.

    • Troubleshooting Tip: Use additional assays to detect other forms of cell death, such as a lactate (B86563) dehydrogenase (LDH) assay for necrosis or immunoblotting for autophagy markers (e.g., LC3-II).

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from your experiments. Specific values will need to be determined empirically for your chosen cell line and experimental conditions.

Table 1: IC50 Values of this compound and Cisplatin in Ovarian Cancer Cell Lines (Template)

Cell LineThis compound IC50 (µM)Cisplatin IC50 (µM)
e.g., A2780[Insert your value][Insert your value]
e.g., OVCAR-3[Insert your value][Insert your value]
e.g., SKOV3[Insert your value][Insert your value]

Table 2: Combination Index (CI) Values for this compound and Cisplatin Combination (Template)

Cell LineDrug Ratio (this compound:Cisplatin)Fa (Fraction Affected)CI ValueInterpretation
e.g., A2780e.g., 1:10.25[Insert your value]Synergism (<1), Additive (=1), Antagonism (>1)
0.50[Insert your value]
0.75[Insert your value]
0.90[Insert your value]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and cisplatin, both individually and in combination.

Materials:

  • Human ovarian cancer cell line (e.g., A2780, OVCAR-3, SKOV3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in DMSO or saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and cisplatin in complete growth medium.

  • For combination studies, prepare solutions with a constant ratio of this compound to cisplatin.

  • Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound and cisplatin.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cell Culture (e.g., A2780) ic50 IC50 Determination (Single Agents) cell_culture->ic50 combo Combination Assay (Constant Ratio) cell_culture->combo drug_prep Drug Preparation (this compound & Cisplatin) drug_prep->ic50 drug_prep->combo ic50->combo apoptosis Apoptosis Analysis (Flow Cytometry/Western Blot) combo->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) combo->cell_cycle viability_analysis Cell Viability Calculation combo->viability_analysis protein_quant Protein Quantification (Densitometry) apoptosis->protein_quant interpretation Interpretation of Interaction (Synergistic, Additive, Antagonistic) cell_cycle->interpretation synergy_analysis Synergy Analysis (Chou-Talalay Method) viability_analysis->synergy_analysis synergy_analysis->interpretation protein_quant->interpretation

Caption: Experimental workflow for investigating this compound and cisplatin interaction.

signaling_pathway cluster_drugs Drug Action cluster_cellular_targets Cellular Targets cluster_cellular_response Cellular Response This compound This compound metabolic_activation Metabolic Activation (CYP450) This compound->metabolic_activation ferroptosis Ferroptosis (Potential Interaction) This compound->ferroptosis Potential cisplatin Cisplatin dna_adducts DNA Adducts cisplatin->dna_adducts cisplatin->ferroptosis Potential reactive_intermediates Reactive Intermediates metabolic_activation->reactive_intermediates dna DNA dna_damage DNA Damage dna->dna_damage reactive_intermediates->dna DNA-Protein Crosslinks dna_adducts->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothesized signaling pathways of this compound and cisplatin interaction.

Overcoming poor Altretamine solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting steps for overcoming the challenges associated with the poor solubility of Altretamine in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro research?

This compound (also known as hexamethylmelamine) is an alkylating antineoplastic agent used in cancer therapy, particularly for ovarian cancer.[1][2][3] For in vitro experiments, its efficacy relies on achieving a desired concentration in aqueous cell culture media. However, this compound is a lipophilic compound that is practically insoluble in water (< 0.1 mg/mL), which presents a significant challenge for preparing homogenous and stable solutions for cell-based assays.[1][4][5]

Q2: What is the recommended primary solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions for in vitro use.[1][4] Ethanol is another potential solvent.[6] It is critical to use fresh, anhydrous (non-hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[4][7]

Q3: What is the maximum reliable concentration for an this compound stock solution in DMSO?

While solubility in DMSO can be high, it is advisable to prepare a stock solution at a concentration that remains stable during storage. A concentration of 10 mg/mL (approximately 47.5 mM) is a reliable starting point. Some suppliers report solubility up to 15 mg/mL, but working at a slightly lower concentration can help prevent precipitation during storage, especially after freeze-thaw cycles.[4][6][7]

Q4: My this compound powder is not dissolving easily in DMSO. What can I do?

If you encounter difficulty dissolving this compound powder, the following techniques can be employed:

  • Sonication: Using an ultrasonic bath can help break up powder aggregates and facilitate dissolution.[4]

  • Gentle Warming: Briefly warming the solution in a 37°C water bath can increase solubility. Avoid excessive heat, which could degrade the compound.

  • Vortexing: Vigorous mixing can also aid the dissolution process.

Q5: My this compound precipitated after I diluted the DMSO stock into my aqueous cell culture medium. What happened and how can I fix it?

This is a common issue known as "crashing out" or precipitation. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly introduced into an aqueous solution where it is poorly soluble.[8] The final concentration of the organic solvent in the media is often insufficient to keep the compound dissolved.

To prevent this:

  • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the drug.[8]

  • Use a two-step dilution: First, create an intermediate dilution of your stock in pre-warmed media.

  • Add drop-wise while mixing: Add the stock solution (or intermediate dilution) to the final volume of media very slowly, drop-by-drop, while gently swirling or vortexing the media.[8] This prevents localized high concentrations of the drug and DMSO.

  • Limit final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and purity of the compound. The data below is compiled from various sources for reference.

SolventReported Solubility (mg/mL)Molar Equivalent (mM)Source(s)
DMSO 8.33 - 1539.6 - 71.3[4][6][7]
Ethanol 31147.4[6]
Chloroform 2201046.2[5]
Benzene 106504.1[5]
Ethyl Acetate 52247.3[5]
Water < 0.1 (Practically Insoluble)< 0.48[1][4]

Note: Molecular Weight of this compound is 210.28 g/mol .

Experimental Protocols & Workflows

Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
  • Preparation: Bring the this compound powder vial and a new, sealed bottle of anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube under aseptic conditions.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Dissolution: Vortex the solution vigorously. If the powder does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[4] Gentle warming to 37°C can be used as an alternative. Ensure no visible particulates remain.

  • Sterilization: The resulting DMSO stock solution is considered sterile. If you suspect contamination, it can be filtered through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). Be aware that this may cause some loss of the compound.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years).[4] This prevents degradation from repeated freeze-thaw cycles.

G cluster_stock Stock Solution Preparation (10 mg/mL) cluster_working Working Solution Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot of Stock store->thaw dilute Add Stock Drop-wise to Media While Swirling thaw->dilute warm_media Pre-warm Cell Culture Media to 37°C warm_media->dilute use Immediately Add to Cell Culture dilute->use G start Precipitate observed in cell culture media check_control Is precipitate also in vehicle control (media + DMSO)? start->check_control media_issue Issue is likely with media (salts, protein, pH shift) check_control->media_issue  Yes drug_issue Precipitate is this compound check_control->drug_issue No   media_solution Solution: 1. Use fresh media. 2. Check incubator humidity/CO2. 3. Filter media if necessary. media_issue->media_solution check_dilution How was working solution prepared? drug_issue->check_dilution improper_dilution Rapid dilution into cold media check_dilution->improper_dilution Rapidly / Into Cold Media proper_dilution Slow dilution into warm media check_dilution->proper_dilution Slowly / Into Warm Media improper_solution Solution: 1. Pre-warm media to 37°C. 2. Add stock solution slowly while mixing. 3. Lower final concentration. improper_dilution->improper_solution concentration_issue Final concentration may be too high (exceeds aqueous solubility limit) proper_dilution->concentration_issue concentration_solution Solution: 1. Perform a dose-response curve. 2. Lower the highest concentration. 3. Increase final DMSO % slightly (if cells tolerate). concentration_issue->concentration_solution G This compound This compound (Inactive Prodrug) activation Metabolic Activation (CYP450 N-demethylation) This compound->activation intermediates Reactive Intermediates (e.g., Formaldehyde) activation->intermediates dna Cellular DNA intermediates->dna covalent bonding damage DNA Adducts & Cross-linking dna->damage apoptosis Inhibition of Replication & Cell Death damage->apoptosis

References

Optimizing Altretamine dosing schedules to reduce side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing altretamine dosing schedules to minimize side effects in preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosing regimen for this compound in clinical settings?

The standard dosage for this compound is 260 mg/m²/day, administered orally in four divided doses.[1] This regimen is typically given for 14 or 21 consecutive days within a 28-day cycle.[1][2] It is recommended to take the doses after meals and at bedtime to improve gastrointestinal tolerability.

Q2: What are the primary dose-limiting toxicities of this compound?

The main dose-limiting side effects associated with this compound are:

  • Neurotoxicity: This includes peripheral neuropathy (numbness, tingling) and central nervous system (CNS) symptoms such as mood disorders, ataxia, dizziness, and vertigo.[3][4]

  • Gastrointestinal (GI) Toxicity: Nausea and vomiting are the most common GI side effects.[3]

  • Myelosuppression: This manifests as a decrease in blood cell counts, leading to anemia, leukopenia (low white blood cells), and thrombocytopenia (low platelets).[3][5]

Q3: How can this compound dosing be modified to reduce side effects?

If a patient experiences severe or intolerable side effects, the following dose modification is recommended:

  • Temporarily discontinue this compound treatment for at least 14 days.

  • If the side effects resolve or improve to a tolerable level, treatment can be restarted at a reduced dose of 200 mg/m²/day.[2][5]

  • If neurological symptoms do not stabilize on the reduced dose, it is advised to discontinue treatment indefinitely.[2]

Q4: Is there a difference in side effects between continuous and intermittent this compound dosing schedules?

Data on this compound Side Effects with Standard Dosing

The following table summarizes the incidence of common side effects observed with the standard this compound dosing regimen of 260 mg/m²/day.

Side Effect CategorySpecific Adverse EventIncidence Rate (%)
Hematological Anemia33%
Thrombocytopenia31%
Leukopenia5%
Gastrointestinal Nausea and Vomiting33%
Anorexia1%
Neurological Peripheral Sensory Neuropathy31%
Seizures1%
Hepatic Increased Alkaline Phosphatase9%

Data sourced from Medscape's Hexalen prescribing information.[5]

Troubleshooting Experimental Issues

Issue Potential Cause(s) Troubleshooting Steps
Poor solubility of this compound for in vivo studies This compound is practically insoluble in water.[2]- For oral administration in animal models, consider formulating this compound as a suspension. Micronization or nanomilling can improve the dissolution rate. - For parenteral administration, investigate the use of lipid-based formulations like solid lipid nanoparticles or emulsions.[6]
High incidence of neurotoxicity in animal models The dosing schedule may be too aggressive (continuous high dose).- Switch to an intermittent dosing schedule (e.g., 14 days on, 14 days off). - Reduce the daily dose. - Ensure regular neurological assessments are part of the experimental protocol to detect early signs of toxicity.
Unexpectedly severe myelosuppression - The animal model may be particularly sensitive to the drug. - Incorrect dose calculation or administration.- Verify dose calculations and administration technique. - Increase the frequency of blood count monitoring. - Implement a dose-reduction strategy based on nadir blood counts.
Variability in tumor response in xenograft models - Inconsistent drug formulation and administration. - Differences in tumor implantation and growth. - Biological heterogeneity of the xenograft model.- Ensure a consistent and homogenous drug formulation for all animals. - Standardize the tumor implantation procedure. - Increase the number of animals per group to account for biological variability.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Neurotoxicity in a Rodent Model

Objective: To evaluate the neurotoxic effects of different this compound dosing schedules.

Methodology:

  • Animal Model: Use a well-established rodent model, such as C57BL/6 mice.[7]

  • Dosing Regimens:

    • Group 1 (Control): Vehicle administration.

    • Group 2 (Continuous): this compound administered daily at a clinically relevant dose.

    • Group 3 (Intermittent): this compound administered for a defined period (e.g., 14 days) followed by a treatment-free period (e.g., 14 days).

  • Administration: Oral gavage is a suitable route for this compound administration in rodents.

  • Assessment of Peripheral Neuropathy:

    • Behavioral Testing: Perform tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia at baseline and regular intervals throughout the study.

    • Nerve Conduction Studies: At the end of the study, measure nerve conduction velocity in peripheral nerves (e.g., sciatic nerve) to assess nerve function.

  • Assessment of Central Nervous System (CNS) Toxicity:

    • Functional Observation Battery: Regularly observe animals for changes in gait, coordination, and general activity.

    • Rotarod Test: Evaluate motor coordination and balance at baseline and regular intervals.

  • Histopathology: At the end of the study, collect brain, spinal cord, and peripheral nerve tissues for histopathological analysis to look for signs of neuronal damage.

Protocol 2: Evaluation of this compound-Induced Myelosuppression in a Murine Model

Objective: To quantify the myelosuppressive effects of this compound.

Methodology:

  • Animal Model: BDF1 or similar murine strains are suitable for myelosuppression studies.

  • Dosing: Administer this compound according to the desired schedule (e.g., single dose, multiple doses).

  • Blood Collection: Collect peripheral blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at baseline and at multiple time points after drug administration (e.g., days 4, 7, 14, 21, and 28) to capture the nadir and recovery of blood cell counts.

  • Complete Blood Count (CBC): Analyze blood samples for total white blood cell count, absolute neutrophil count, platelet count, and red blood cell count.

  • Bone Marrow Analysis (Optional): At selected time points, euthanize a subset of animals and collect femoral bone marrow. Perform colony-forming unit (CFU) assays (e.g., CFU-GM for granulocyte-macrophage precursors) to assess the effect on hematopoietic progenitor cells.

Protocol 3: Assessment of this compound-Induced Gastrointestinal Toxicity in a Rodent Model

Objective: To evaluate the gastrointestinal side effects of this compound.

Methodology:

  • Animal Model: BALB/c mice are a sensitive model for chemotherapy-induced gastrointestinal toxicity.[8]

  • Dosing: Administer this compound according to the experimental protocol.

  • Clinical Observations: Monitor animals daily for signs of GI distress, including weight loss, diarrhea, and changes in food and water consumption.

  • Histopathology: At the end of the study, collect sections of the small and large intestine. Perform histopathological analysis to assess for signs of damage, such as villus atrophy, crypt damage, and inflammation.

  • In Vitro Assessment (Optional): Utilize murine small and large intestine-derived monolayers to screen for direct drug toxicity. This can help differentiate between direct effects on the intestinal epithelium and systemic effects.

Visualizations

Altretamine_Metabolic_Activation This compound This compound CYP450 Cytochrome P450 (in Liver) This compound->CYP450 N-demethylation Hydroxymethyl_Intermediates Hydroxymethyl Intermediates CYP450->Hydroxymethyl_Intermediates Formaldehyde Formaldehyde Hydroxymethyl_Intermediates->Formaldehyde Iminium_Ion Iminium Ion Hydroxymethyl_Intermediates->Iminium_Ion DNA DNA Formaldehyde->DNA Covalent Bonding Iminium_Ion->DNA Covalent Bonding DNA_Adducts DNA Adducts & Cross-links Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest DNA Damage Response Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow_Neurotoxicity Start Start: Acclimatize Rodents Baseline Baseline Assessment (Behavioral & Motor Tests) Start->Baseline Grouping Randomize into Dosing Groups (Control, Continuous, Intermittent) Baseline->Grouping Dosing Administer this compound/Vehicle (Oral Gavage) Grouping->Dosing Monitoring Regular Monitoring (Behavioral & Motor Tests) Dosing->Monitoring Throughout Study Endpoint End of Study Monitoring->Endpoint Analysis Nerve Conduction Studies & Histopathology Endpoint->Analysis

Caption: Workflow for assessing this compound-induced neurotoxicity.

References

Troubleshooting unexpected outcomes in Altretamine experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected outcomes in experiments involving Altretamine. All quantitative data is summarized in tables, and detailed methodologies for key experiments are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Compound Handling and Preparation

      • How should I dissolve this compound for in vitro experiments?

      • My this compound is precipitating in the cell culture medium. What should I do?

      • What is the stability of this compound in cell culture medium?

    • Experimental Results

      • Why am I observing lower-than-expected cytotoxicity with this compound?

      • I am seeing inconsistent IC50 values for this compound across experiments. What are the possible reasons?

      • Could this compound be inducing a different type of cell death other than apoptosis?

    • Drug Resistance

      • My cancer cell line has developed resistance to this compound. What are the potential mechanisms?

  • Troubleshooting Guides

    • Guide 1: Low Cytotoxicity or High IC50 Value

    • Guide 2: Inconsistent or Non-Reproducible Results

    • Guide 3: Investigating Off-Target Effects

  • Data Presentation

    • Table 1: Reported IC50 Values of this compound in Human Ovarian Cancer Cell Lines

  • Experimental Protocols

    • Protocol 1: Preparation of this compound Stock Solution

    • Protocol 2: Cytotoxicity Assessment using MTT Assay

    • Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

    • Protocol 4: Quantification of DNA Damage using the Comet Assay

  • Signaling Pathways and Workflows

    • Figure 1: Proposed Mechanism of Action of this compound

    • Figure 2: Troubleshooting Workflow for Low this compound Cytotoxicity

    • Figure 3: Experimental Workflow for Investigating this compound Resistance

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: How should I dissolve this compound for in vitro experiments?

A1: this compound is practically insoluble in water, which can present challenges for its use in aqueous cell culture media.[1] The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[2][3] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: My this compound is precipitating in the cell culture medium. What should I do?

A2: Precipitation of this compound upon dilution into aqueous media is a common issue due to its hydrophobic nature. Here are some troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of medium. Instead, perform serial dilutions in your culture medium.[4]

  • Pre-warming Medium: Use pre-warmed (37°C) cell culture medium for dilutions.

  • Vortexing: Gently vortex the solution during dilution to aid in solubilization.

  • Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility. If precipitation persists, you may need to slightly increase the final DMSO percentage, but be sure to adjust your vehicle control accordingly and test for solvent toxicity.

Q3: What is the stability of this compound in cell culture medium?

A3: While the bulk powder of this compound is stable at room temperature, its stability in aqueous solutions, including cell culture media at 37°C, can be a concern over longer incubation periods.[6] Generally, aqueous solutions of this compound are reported to be stable for 24 hours. For experiments extending beyond this time, or for maximum consistency, it is advisable to:

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.

  • Replenish Medium: For long-term experiments (e.g., 48-72 hours), consider replacing the culture medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours).

  • Conduct a Stability Test: The stability of any compound in media can be influenced by the specific media components.[7][8] If stability is a major concern, you can perform a simple stability test by incubating this compound in your specific cell culture medium at 37°C for different durations (e.g., 0, 24, 48, 72 hours) and then testing its cytotoxic effect.

Experimental Results

Q4: Why am I observing lower-than-expected cytotoxicity with this compound?

A4: Several factors can contribute to reduced cytotoxic effects of this compound in your experiments:

  • Solubility Issues: As discussed above, precipitation of the compound will lower its effective concentration in the culture medium. Visually inspect your culture plates for any signs of precipitation.

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to chemotherapeutic agents. The cell line you are using may be intrinsically less sensitive to this compound. Refer to published IC50 values for your specific cell line if available (see Table 1).

  • Metabolic Activation: this compound is a prodrug that requires metabolic activation by cytochrome P450 (CYP450) enzymes to exert its cytotoxic effects.[9] The expression and activity of these enzymes can vary significantly between different cell lines, potentially leading to lower levels of the active metabolites.

  • Cell Health and Density: Ensure your cells are healthy, in the exponential growth phase, and seeded at an optimal density. Overly confluent or unhealthy cells may respond differently to drug treatment.[10]

Q5: I am seeing inconsistent IC50 values for this compound across experiments. What are the possible reasons?

A5: Inconsistent IC50 values are a common challenge in cytotoxicity assays.[2] Potential causes include:

  • Variability in Cell Seeding: Inconsistent cell numbers across wells and plates can lead to significant variations in results. Ensure your cell suspension is homogenous and that you are using calibrated pipettes.[10]

  • Compound Preparation: Inconsistencies in the preparation of the this compound stock solution and subsequent dilutions can lead to different final concentrations. Always prepare fresh dilutions for each experiment.

  • Incubation Time: Ensure that the incubation time with this compound is consistent across all experiments.

  • Assay Performance: Variations in the performance of the cytotoxicity assay itself (e.g., incubation time with MTT reagent, incomplete formazan (B1609692) solubilization) can lead to inconsistent readings.[3]

Q6: Could this compound be inducing a different type of cell death other than apoptosis?

A6: Yes. While this compound is known to induce apoptosis through DNA damage, recent evidence suggests it may also induce ferroptosis.[11] Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. This compound has been shown to inhibit Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[12] This dual mechanism of action could be a contributing factor to its cytotoxic effects. If you suspect non-apoptotic cell death, consider assays for ferroptosis markers, such as lipid peroxidation assays.

Drug Resistance

Q7: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?

A7: Drug resistance in ovarian cancer is a complex issue involving multiple potential mechanisms.[13][14] While specific mechanisms of resistance to this compound are not as well-characterized as those for platinum-based drugs, general mechanisms of resistance to alkylating agents may be relevant:

  • Increased DNA Repair: Cancer cells can upregulate their DNA repair mechanisms to counteract the DNA damage induced by this compound.[13][15]

  • Altered Drug Metabolism: Changes in the expression or activity of CYP450 enzymes responsible for activating this compound could lead to reduced levels of its cytotoxic metabolites.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration.[14]

  • Alterations in Apoptotic Pathways: Mutations or changes in the expression of proteins involved in the apoptotic signaling cascade can make cells more resistant to drug-induced cell death.[16][17][18]

  • Upregulation of Anti-Ferroptotic Pathways: Given this compound's effect on GPX4, resistance could potentially arise from the upregulation of other antioxidant pathways that compensate for the loss of GPX4 activity.

Troubleshooting Guides

Guide 1: Low Cytotoxicity or High IC50 Value
Potential Cause Recommended Action
Compound Precipitation Visually inspect wells for precipitate. Prepare fresh dilutions using a stepwise method into pre-warmed media. Consider a slightly higher final DMSO concentration (with appropriate controls).
Suboptimal Cell Health Ensure cells are in the exponential growth phase with >95% viability before seeding. Optimize seeding density to avoid confluency during the experiment.
Low Metabolic Activation If possible, measure the expression of relevant CYP450 enzymes in your cell line. Consider using a cell line known to have higher CYP450 activity or a system that includes a metabolic activation component (e.g., liver S9 fraction), though the latter can be complex.
Cell Line Resistance Review literature for reported this compound IC50 values in your cell line (see Table 1). Consider testing a different, potentially more sensitive, cell line.
Incorrect Drug Concentration Verify calculations for stock solution and dilutions. Prepare fresh solutions for each experiment.
Guide 2: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.[3]
Pipetting Errors Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed. Pre-wet pipette tips.[3]
Edge Effects Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[3][10]
Variations in Assay Protocol Strictly adhere to a standardized protocol for all steps, including incubation times and reagent volumes.
Compound Stability Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh drug at regular intervals.
Guide 3: Investigating Off-Target Effects
Observation Potential Off-Target Effect Recommended Experimental Approach
Cell death is not fully rescued by apoptosis inhibitors (e.g., Z-VAD-FMK).Induction of non-apoptotic cell death, such as ferroptosis.- Measure lipid peroxidation using assays like C11-BODIPY. - Test the effect of ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1). - Perform Western blot analysis for GPX4 expression.
Unexpected changes in signaling pathways unrelated to DNA damage.Inhibition of other cellular kinases or enzymes.- Perform a kinase inhibitor profiling screen. - Use proteomics or phosphoproteomics to identify altered signaling nodes.

Data Presentation

Table 1: Reported IC50 Values of this compound in Human Ovarian Cancer Cell Lines
Cell LineTreatment DurationIC50 (µM)Assay MethodReference
A278072 hours17 ± 6.010 (for Carboplatin, a related platinum agent)MTT[7]
SKOV372 hours100 ± 4.375 (for Carboplatin, a related platinum agent)MTT[7]
A278072 hours~3.39 (mean for Cisplatin, a related platinum agent)MTT[1][19]
SKOV-3/CDDPNot Specified34 (for Cisplatin)MTT[20]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Based on the molecular weight of this compound (210.28 g/mol ), calculate the mass of powder required to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • In a sterile environment (e.g., a biosafety cabinet), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.[4]

    • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[21]

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Materials:

    • 96-well flat-bottom cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Procedure:

    • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

    • Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
  • Materials:

    • 6-well cell culture plates

    • This compound-treated and control cell pellets

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or -Tubulin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration and duration. Include an untreated or vehicle control.

    • Harvest the cells by scraping (for adherent cells) or centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., Actin or Tubulin).

Protocol 4: Quantification of DNA Damage using the Comet Assay (Alkaline)
  • Materials:

    • Microscope slides pre-coated with normal melting point agarose (B213101)

    • Low melting point agarose

    • Lysis buffer (high salt and EDTA) with Triton X-100

    • Alkaline electrophoresis buffer (NaOH, EDTA)

    • Neutralization buffer (Tris-HCl)

    • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

    • Fluorescence microscope with appropriate filters

  • Procedure:

    • Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Harvest the cells and resuspend them at a concentration of approximately 1 x 10⁵ cells/mL in ice-cold PBS.

    • Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated slide.

    • Cover with a coverslip and allow the agarose to solidify on ice.

    • Remove the coverslip and immerse the slides in lysis buffer for at least 1 hour at 4°C.

    • Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.

    • Gently remove the slides and neutralize them by washing with neutralization buffer.

    • Stain the DNA with an appropriate fluorescent dye.

    • Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., % DNA in the tail, tail moment) using specialized image analysis software.[12][22][23][24][25]

Signaling Pathways and Workflows

altretamine_mechanism cluster_activation Metabolic Activation cluster_effects Cellular Effects This compound This compound CYP450 CYP450 (N-demethylation) This compound->CYP450 Metabolites Reactive Intermediates (Formaldehyde, Iminium ions) CYP450->Metabolites Metabolism DNA DNA Metabolites->DNA Alkylation GPX4 GPX4 Metabolites->GPX4 Inhibition (Off-target) DNA_Damage DNA Adducts & Cross-linking DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Lipid_Peroxides Lipid Peroxides Accumulation GPX4->Lipid_Peroxides Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces

Figure 1: Proposed dual mechanism of action for this compound.

troubleshooting_workflow Start Low Cytotoxicity or High IC50 Observed Check_Precipitate Visually inspect culture wells for compound precipitation Start->Check_Precipitate Precipitate_Yes Yes Check_Precipitate->Precipitate_Yes  Precipitate  Observed Precipitate_No No Check_Precipitate->Precipitate_No  No Precipitate Optimize_Sol Optimize Solubilization: - Stepwise dilution - Pre-warmed media - Check final DMSO % Precipitate_Yes->Optimize_Sol Check_Cells Assess Cell Health: - Viability >95%? - Exponential growth phase? Precipitate_No->Check_Cells Cells_No No Check_Cells->Cells_No  Suboptimal Cells_Yes Yes Check_Cells->Cells_Yes  Optimal Improve_Culture Improve Cell Culture Practices: - Use fresh, healthy cells - Optimize seeding density Cells_No->Improve_Culture Review_Protocol Review Experimental Protocol: - Consistent incubation times? - Correct reagent concentrations? Cells_Yes->Review_Protocol Protocol_No No Review_Protocol->Protocol_No  Inconsistent Protocol_Yes Yes Review_Protocol->Protocol_Yes  Consistent Standardize_Protocol Standardize Protocol: - Ensure consistency across all steps - Calibrate equipment Protocol_No->Standardize_Protocol Consider_Resistance Consider Intrinsic Resistance or Low Metabolic Activation Protocol_Yes->Consider_Resistance

Figure 2: Troubleshooting workflow for low this compound cytotoxicity.

resistance_workflow Start Cell line shows increased resistance to this compound Mechanism Investigate Potential Mechanisms Start->Mechanism DNA_Repair Increased DNA Repair Mechanism->DNA_Repair Drug_Metabolism Altered Drug Metabolism/Activation Mechanism->Drug_Metabolism Drug_Efflux Increased Drug Efflux Mechanism->Drug_Efflux Apoptosis_Evasion Evasion of Apoptosis Mechanism->Apoptosis_Evasion Experiment_DNA Experiment: - Comet Assay - Western blot for repair proteins (e.g., ERCC1) DNA_Repair->Experiment_DNA Experiment_Metabolism Experiment: - qRT-PCR for CYP450 genes - Measure metabolite levels (LC-MS) Drug_Metabolism->Experiment_Metabolism Experiment_Efflux Experiment: - Western blot for efflux pumps (e.g., P-gp) - Use efflux pump inhibitors Drug_Efflux->Experiment_Efflux Experiment_Apoptosis Experiment: - Western blot for Bcl-2 family proteins - Caspase activity assays Apoptosis_Evasion->Experiment_Apoptosis

Figure 3: Experimental workflow for investigating this compound resistance.

References

Altretamine Therapy Failure in Ovarian Cancer: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experimental investigations into altretamine resistance in ovarian cancer.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of this compound action and resistance.

Q1: What is the established mechanism of action for this compound?

This compound is a synthetic, orally administered alkylating-like agent. It is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to exert its cytotoxic effects.[1][2][3] The metabolic process, specifically N-demethylation, generates reactive intermediates, including formaldehyde (B43269) and iminium ions.[2] These reactive species can form covalent bonds with macromolecules such as DNA, RNA, and proteins, leading to DNA cross-linking, inhibition of macromolecular synthesis, and ultimately, cancer cell death.[1][2][3]

Q2: What are the primary hypothesized mechanisms behind this compound therapy failure in ovarian cancer patients?

Failure of this compound therapy is often multifactorial, stemming from various chemoresistance mechanisms that can be either intrinsic to the tumor or acquired during treatment. The primary hypothesized mechanisms include:

  • Altered Drug Metabolism: Insufficient metabolic activation of this compound by CYP enzymes can lead to lower concentrations of its cytotoxic metabolites within the tumor cells. Variations in the expression and activity of specific CYP isoforms, such as CYP3A4 and CYP2C19, are thought to play a role.

  • Enhanced DNA Repair: As this compound's cytotoxicity is mediated by DNA damage, cancer cells with enhanced DNA repair capabilities may be able to overcome the drug-induced lesions, leading to survival and proliferation.[4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound or its metabolites out of the cancer cells, thereby reducing the intracellular drug concentration and its efficacy.[6][7][8][9]

  • Elevated Detoxification Capacity: Increased intracellular levels of glutathione (B108866) (GSH) and glutathione S-transferases (GSTs) can detoxify the reactive intermediates of this compound, neutralizing their cytotoxic effects.[4][10][11][12]

  • Defects in Apoptotic Pathways: Mutations in key regulators of apoptosis, most notably the tumor suppressor protein p53, can prevent the cancer cells from undergoing programmed cell death in response to DNA damage induced by this compound.[13][14][15]

Q3: Is there a known correlation between p53 mutation status and this compound resistance?

While direct clinical data exhaustively correlating specific p53 mutations with this compound response is limited, the role of p53 in chemoresistance to DNA-damaging agents is well-established.[13][14][15] Mutations in the TP53 gene are highly prevalent in high-grade serous ovarian cancer.[4] These mutations can lead to a loss of tumor suppressor function, preventing the induction of apoptosis following chemotherapy-induced DNA damage.[13] Therefore, it is highly probable that ovarian cancer cells harboring mutant p53 would exhibit decreased sensitivity to this compound. In platinum-based chemotherapy, which also induces DNA damage, p53 mutations are significantly associated with chemoresistance.[10]

Q4: What is the role of glutathione (GSH) in this compound resistance?

Glutathione (GSH) is a key intracellular antioxidant and a critical component of cellular detoxification pathways.[12] Elevated levels of GSH and the associated enzyme glutathione S-transferase (GST) are strongly implicated in resistance to alkylating agents and platinum-based drugs.[4][10][11] The reactive electrophilic metabolites of this compound are susceptible to conjugation with GSH, a reaction often catalyzed by GSTs. This conjugation detoxifies the active drug, rendering it incapable of damaging cellular macromolecules. Therefore, increased GSH biosynthesis or GST activity within ovarian cancer cells is a plausible mechanism of resistance to this compound therapy. Studies have shown that ovarian tumor cells that develop resistance to alkylating agents have significantly higher levels of GSH.[16]

Section 2: Troubleshooting Guides for Key Experiments

This section provides practical guidance for common issues that may arise during in vitro experiments aimed at investigating this compound resistance.

Troubleshooting Cell Viability Assays (e.g., MTT, XTT)

Issue: High variability between replicate wells.

Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of replicates.
Edge effects Avoid using the outermost wells of a 96-well plate as they are prone to evaporation. Fill the outer wells with sterile PBS or media.[17]
Pipetting errors Use calibrated pipettes and practice consistent pipetting technique. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.
Incomplete formazan (B1609692) solubilization (MTT assay) Ensure complete dissolution of formazan crystals by vigorous pipetting or placing the plate on an orbital shaker for 15 minutes.[1] Visually inspect wells before reading.

Issue: Low absorbance readings across the plate.

Possible Cause Troubleshooting Step
Low cell number Optimize the initial cell seeding density for your specific cell line to ensure a sufficient number of viable cells at the end of the experiment.
Incorrect wavelength Ensure the plate reader is set to the correct wavelength for the specific assay (e.g., ~570 nm for MTT, ~450 nm for XTT).
Reagent degradation Store assay reagents as recommended by the manufacturer, protected from light. Prepare fresh solutions as needed.
Troubleshooting Generation of this compound-Resistant Cell Lines

Issue: Widespread cell death after initial drug exposure.

Possible Cause Troubleshooting Step
Initial drug concentration is too high Start with a lower concentration of this compound, typically around the IC20-IC30 (the concentration that inhibits 20-30% of cell growth), to allow for the selection of resistant clones.
Continuous exposure is too toxic Employ a pulse-treatment method where cells are exposed to the drug for a defined period (e.g., 24-48 hours) followed by a recovery period in drug-free medium.[2]

Issue: Loss of resistant phenotype over time.

Possible Cause Troubleshooting Step
Absence of selective pressure Maintain a low, non-toxic concentration of this compound in the culture medium of the resistant cell line to ensure the retention of the resistant phenotype.
Genetic drift Regularly re-characterize the resistant cell line by determining its IC50 and comparing it to the parental cell line. Return to earlier frozen stocks if significant changes are observed.

Section 3: Data Presentation

This section provides tables summarizing quantitative data relevant to this compound resistance. Note: Direct quantitative data correlating specific molecular markers with this compound IC50 values is limited in the current literature. The following tables present data for platinum compounds, which share some mechanistic similarities with this compound, to provide a comparative framework.

Table 1: Response Rates of this compound in Platinum-Resistant Ovarian Cancer Patients

Study Number of Patients Treatment Regimen Objective Response Rate (ORR) Median Time to Progression Reference
Markman et al. (1998)30260 mg/m² orally for 14 days every 28 days10% (1 CR, 2 PR)Not Reported[18]
van der Velden et al. (2003)31260 mg/m² orally for 14 days every 28 days9.7% (3 PR)10 weeks[1]
Manetta et al. (1990)44150 mg/m²/day for 14 days every 28 days20.5%Not Reported

CR: Complete Response, PR: Partial Response

Table 2: Correlation of Glutathione (GSH) Levels with Cisplatin (B142131) Resistance in Ovarian Cancer Cell Lines

Cell Line Relative Cisplatin Resistance (Fold-change in IC50) Relative Intracellular GSH Level (Fold-change vs. Sensitive) Reference
A2780CP14~1[13]
O-342/DDPNot specified~2[3]
Cisplatin-resistant cell lines (general)30 - 100013 - 50[17]

Table 3: p53 Status and Cisplatin IC50 in Ovarian Cancer Cell Lines

Cell Line p53 Status Cisplatin IC50 (µM) Reference
A2780Wild-type~1.5[19]
2780CP/Cl-16Mutant (V172F)~16[19]
HEYWild-type~1.2[19]
OVCAR-10Mutant (G266R)~30[19]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments to investigate this compound resistance.

Protocol 1: Determination of this compound IC50 using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines (sensitive and resistant)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels

Objective: To quantify the intracellular concentration of reduced glutathione in sensitive and resistant ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines

  • PBS

  • Metaphosphoric acid (MPA)

  • Commercial GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)

  • Microplate reader

Procedure:

  • Cell Lysis: Harvest a known number of cells (e.g., 1 x 10^6) and wash twice with cold PBS. Resuspend the cell pellet in a suitable volume of MPA solution to precipitate proteins and lyse the cells.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

  • GSH Quantification: Transfer the supernatant to a new tube. Follow the manufacturer's instructions for the chosen commercial GSH assay kit to measure the GSH concentration in the supernatant. This typically involves the reaction of GSH with DTNB to produce a colored product that can be measured spectrophotometrically at ~412 nm.

  • Data Normalization: Normalize the GSH concentration to the initial cell number or total protein content of the cell lysate.

Protocol 3: Assessment of ABC Transporter Activity using Rhodamine 123 Efflux Assay

Objective: To functionally assess the activity of drug efflux pumps, such as P-glycoprotein, in ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines

  • Rhodamine 123

  • Complete culture medium

  • Efflux inhibitor (e.g., Verapamil or Cyclosporin A)

  • Flow cytometer

Procedure:

  • Cell Loading: Resuspend cells at a concentration of 1 x 10^6 cells/mL in complete culture medium. Add Rhodamine 123 to a final concentration of 0.1-1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux: After loading, wash the cells twice with cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in pre-warmed complete culture medium with or without an efflux inhibitor.

  • Incubation: Incubate the cells at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: After the efflux period, place the cells on ice to stop the transport process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with excitation at 488 nm and emission at ~525 nm.

  • Data Interpretation: Cells with high ABC transporter activity will show lower intracellular fluorescence due to the efflux of Rhodamine 123. The inclusion of an efflux inhibitor should result in increased intracellular fluorescence in cells with active pumps.

Section 5: Mandatory Visualizations

Signaling Pathway Diagram

AltretamineResistance cluster_drug This compound Action cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms This compound This compound (Prodrug) Metabolites Reactive Metabolites (Formaldehyde, Iminium ions) This compound->Metabolites CYP450 Metabolism DNA_Damage DNA Damage Metabolites->DNA_Damage Increased_Efflux Increased Drug Efflux (ABC Transporters) Metabolites->Increased_Efflux Efflux of Metabolites Detoxification Detoxification (GSH, GSTs) Metabolites->Detoxification Neutralization Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair Enhanced DNA Repair DNA_Damage->DNA_Repair Repairs Damage p53_Mutation p53 Mutation Apoptosis->p53_Mutation Inhibits Altered_CYP Altered CYP450 Expression/Activity Altered_CYP->Metabolites Reduces Activation

Caption: Mechanisms of this compound action and resistance in ovarian cancer cells.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_analysis Data Analysis & Interpretation start Start: Ovarian Cancer Cell Lines (Sensitive) generate_resistant Generate this compound- Resistant Cell Line start->generate_resistant ic50 Determine IC50 (MTT Assay) generate_resistant->ic50 gsh Measure Intracellular GSH Levels generate_resistant->gsh abc Assess ABC Transporter Activity (Rhodamine 123) generate_resistant->abc cyp Quantify CYP450 Expression (qRT-PCR) generate_resistant->cyp p53 Sequence p53 Gene generate_resistant->p53 analyze Compare Results between Sensitive and Resistant Lines ic50->analyze gsh->analyze abc->analyze cyp->analyze p53->analyze conclusion Identify Potential Resistance Mechanisms analyze->conclusion

Caption: Workflow for investigating this compound resistance in ovarian cancer cell lines.

References

Altretamine Technical Support Center: Enhancing Efficacy Through Refined Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving Altretamine. Detailed experimental protocols and quantitative data are provided to facilitate the design and execution of robust studies aimed at refining this compound's therapeutic efficacy.

Troubleshooting Guides and FAQs

This section is designed to provide rapid assistance for common problems encountered during the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: The precise mechanism of this compound's cytotoxic effect is not fully elucidated, though it is classified as an alkylating antineoplastic agent.[1] Its anticancer activity is dependent on its metabolic activation through N-demethylation by cytochrome P450 enzymes in the liver.[2] This process generates reactive intermediates, including formaldehyde (B43269) and electrophilic iminium species.[1] These intermediates are capable of forming covalent adducts with macromolecules such as DNA and proteins, leading to DNA cross-linking and ultimately, tumor cell death.[1] Recent evidence also suggests that this compound may act as a GPX4 inhibitor, potentially inducing ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[3]

Q2: What are the primary metabolites of this compound?

A2: this compound undergoes extensive metabolism upon oral administration. The principal metabolites are pentamethylmelamine (B108020) and tetramethylmelamine, which are N-demethylated homologues of the parent drug.[4]

Q3: What are the known mechanisms of resistance to this compound in cancer cells?

A3: While specific mechanisms of resistance to this compound are not extensively detailed in the provided search results, general mechanisms of chemoresistance in ovarian cancer are relevant. These can include increased drug efflux through transporters like P-glycoprotein, enhanced DNA repair mechanisms, and alterations in apoptotic pathways.[5][6] For example, increased expression of DNA repair proteins could potentially mitigate the DNA damage induced by this compound's metabolites.[3] The development of drug-resistant cell line models is a key strategy to investigate these mechanisms further.[1][7][8]

Troubleshooting Experimental Issues

Issue 1: Precipitation of this compound in aqueous solutions for in vitro assays.

  • Symptoms: Cloudiness or visible particulate matter in the culture medium after adding the this compound stock solution.

  • Cause: this compound is practically insoluble in water.[4] Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to precipitate out of solution.

  • Troubleshooting Workflow:

    G start Precipitation Observed step1 Review Stock Solution Preparation - Ensure this compound is fully dissolved in DMSO. - Prepare fresh stock solutions regularly. start->step1 step2 Optimize Dilution Method - Pre-warm aqueous media to 37°C. - Add stock solution dropwise while vortexing the media. step1->step2 step3 Reduce Final DMSO Concentration - Maintain final DMSO concentration at <0.5% in culture. - High DMSO concentrations can be toxic to cells. step2->step3 step4 Use a Co-solvent System - For challenging solubility, consider a co-solvent like PEG300 or Tween-80 in the final dilution. step3->step4 end Solution Remains Clear step4->end

    Troubleshooting workflow for this compound precipitation.

Issue 2: High variability in cell viability assay results.

  • Symptoms: Inconsistent IC50 values or large error bars in dose-response curves from MTT or similar assays.

  • Cause: This can be due to several factors including inconsistent cell seeding, uneven drug distribution due to precipitation, or instability of this compound in the culture medium.

  • Troubleshooting Workflow:

    G start High Variability in Viability Assays step1 Standardize Cell Seeding - Ensure a single-cell suspension. - Use a consistent cell number per well. start->step1 step2 Verify Drug Solution Homogeneity - Address any precipitation issues (see Issue 1). - Mix plates gently after drug addition. step1->step2 step3 Assess Drug Stability - Prepare fresh drug dilutions for each experiment. - Consider the stability of this compound in your specific culture medium over the incubation period. step2->step3 step4 Optimize Assay Incubation Time - Ensure incubation time is consistent across experiments. - Very long incubation times may lead to drug degradation. step2->step4 end Reproducible Results step3->end step4->end

    Troubleshooting workflow for inconsistent cell viability results.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of this compound in ovarian cancer.

Table 1: Efficacy of Single-Agent this compound in Recurrent Ovarian Cancer

Study/Trial IDPatient PopulationDosing RegimenNumber of PatientsObjective Response Rate (ORR)Median Time to ProgressionMedian Survival
Phase II Study[9]Platinum-resistant260 mg/m²/day for 14 days every 4 weeks319.7% (Partial Response)10 weeks34 weeks
GOG Phase II Trial[2]Platinum-refractory260 mg/m²/day for 14 days every 28 days30 (evaluable for response)10% (1 CR, 2 PR)Not ReportedNot Reported
Phase II Study (CA125 Response)[10]Relapsed (>6 months after chemo)260 mg/m²/day for 14 days per month5745.6%Not Reported8 months (duration of response)

CR: Complete Response, PR: Partial Response

Table 2: Common Toxicities Associated with this compound Treatment

ToxicityGrade 3-4 Incidence (GOG Phase II Trial)[2]Notes
Gastrointestinal
Nausea and Vomiting21%Most common dose-limiting toxicity. Often manageable with antiemetics.[10]
Neurological
Peripheral NeuropathyNot specified in this study, but a known side effect.More likely with continuous high-dose daily administration. Reversible upon discontinuation.
Central Nervous System SymptomsNot specified in this study, but reported.Includes mood disorders, ataxia, dizziness.
Hematological
MyelosuppressionMinimal in some studies[9]Can cause leukopenia, anemia, and thrombocytopenia. Regular blood counts are necessary.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Culture ovarian cancer cell lines (e.g., A2780, SKOV3) in appropriate media.

    • Trypsinize and resuspend cells to a single-cell suspension.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media and incubate overnight.[11][12]

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5%.

    • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13][14]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[11][13]

    • Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after this compound treatment.

  • Cell Preparation and Treatment:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Treat the cells in suspension or as monolayers with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Cell Seeding:

    • After treatment, wash the cells with PBS, trypsinize (if adherent), and count the viable cells.

    • Seed a precise number of cells (ranging from 100 to 1000, depending on the expected toxicity) into 6-well plates or 100-mm dishes.[16][17]

  • Incubation:

    • Incubate the plates for 1-3 weeks at 37°C in a 5% CO₂ incubator, allowing colonies to form.[17]

  • Colony Staining and Counting:

    • After the incubation period, wash the plates with PBS.

    • Fix the colonies with a solution such as 4% paraformaldehyde or a 1:7 mixture of acetic acid and methanol.[16][17]

    • Stain the colonies with 0.5% crystal violet.[17]

    • Count the number of colonies containing at least 50 cells.[18]

  • Data Analysis:

    • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition to generate a cell survival curve.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.[19]

    • Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[19][20]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19]

  • Drug Administration:

    • Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose in water).

    • Administer the calculated dose of this compound to the treatment group daily. The control group receives the vehicle only.

  • Tumor Measurement and Data Collection:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.[19]

    • Calculate tumor volume using the formula: (Width² x Length) / 2.[19]

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

    • Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of this compound.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Proposed Mechanism of Action

G This compound This compound CYP450 CYP450 Enzymes (in Liver) This compound->CYP450 Metabolites Reactive Intermediates (Formaldehyde, Iminium ions) CYP450->Metabolites DNA DNA Metabolites->DNA Protein Cellular Proteins Metabolites->Protein GPX4 GPX4 Inhibition Metabolites->GPX4 DNA_Damage DNA Adducts & Cross-linking DNA->DNA_Damage Protein_Damage Protein Adducts Protein->Protein_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Ferroptosis Ferroptosis (Lipid Peroxidation) GPX4->Ferroptosis

Proposed signaling pathways of this compound's cytotoxic action.

General Experimental Workflow for Efficacy Testing

G start Hypothesis invitro In Vitro Studies (Cell Lines) start->invitro invivo In Vivo Studies (Xenograft Models) start->invivo cytotoxicity Cytotoxicity Assays (MTT, Clonogenic) invitro->cytotoxicity mechanism Mechanistic Assays (DNA Adducts, GPX4 activity) invitro->mechanism efficacy Tumor Growth Inhibition invivo->efficacy toxicology Toxicity Assessment invivo->toxicology data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis mechanism->data_analysis efficacy->data_analysis toxicology->data_analysis conclusion Conclusion data_analysis->conclusion

A logical workflow for evaluating this compound's efficacy.

References

Validation & Comparative

Unraveling Cross-Resistance: A Comparative Analysis of Altretamine and Platinum-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology Drug Development

In the landscape of cancer chemotherapy, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure. Understanding the nuances of cross-resistance between different classes of chemotherapeutic agents is paramount for designing effective sequential and combination therapies. This guide provides a detailed comparison of the mechanisms of action and resistance of altretamine and platinum-based drugs, offering insights into the potential for cross-resistance.

Mechanisms of Action: A Tale of Two Alkylators

Both this compound and platinum-based drugs, such as cisplatin (B142131), exert their cytotoxic effects by damaging tumor cell DNA, classifying them broadly as DNA-alkylating agents. However, their pathways to achieving this end are distinct.

This compound , a synthetic derivative of hexamethylmelamine, is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver. This process generates reactive intermediates, primarily formaldehyde (B43269) and electrophilic iminium ions. These metabolites are believed to be the active cytotoxic agents, forming covalent bonds with DNA and other cellular macromolecules, leading to DNA damage, disruption of DNA replication, and ultimately, apoptosis (programmed cell death)[1][2][3]. While classified as an alkylating agent, its mechanism differs from classical alkylating agents, and it is suggested that it is not directly cross-resistant with them[4].

Platinum-based drugs , exemplified by cisplatin, enter cells and undergo aquation, forming highly reactive, positively charged platinum complexes. These complexes readily bind to the N7 position of purine (B94841) bases in DNA, particularly guanine. This binding leads to the formation of various DNA adducts, with the most common being 1,2-intrastrand crosslinks. These adducts cause significant distortion of the DNA double helix, which interferes with DNA replication and transcription, triggering cell cycle arrest and apoptosis.

The Landscape of Resistance: Shared and Unique Pathways

Drug resistance can be intrinsic or acquired and often involves a complex interplay of multiple cellular mechanisms. While direct experimental studies exhaustively detailing cross-resistance between this compound and platinum drugs are limited, a comparison of their known resistance mechanisms reveals potential areas of overlap.

Resistance MechanismPlatinum-Based Drugs (e.g., Cisplatin)This compoundPotential for Cross-Resistance
Reduced Drug Accumulation Decreased influx (e.g., downregulation of copper transporter CTR1) and/or increased efflux by ATP-binding cassette (ABC) transporters (e.g., MRP2).The role of specific transporters in this compound resistance is not well-defined.Possible, if both drug classes share common efflux pumps. However, cisplatin is not a known substrate for major pumps like ABCB1 or ABCG2.
Intracellular Inactivation Conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs), leading to detoxification and efflux. Elevated GSH levels are a common feature of cisplatin-resistant cells.The relationship with GSH is complex. Some evidence suggests this compound's activity is linked to the inhibition of glutathione peroxidase 4 (GPX4), an enzyme involved in protecting cells from lipid peroxidation. Cisplatin can also lead to GSH depletion and GPX4 inactivation[5].High. Alterations in the glutathione metabolic pathway could confer resistance to both agents.
Enhanced DNA Repair Increased capacity of DNA repair pathways, particularly Nucleotide Excision Repair (NER), which recognizes and removes platinum-DNA adducts. Homologous recombination (HR) is also crucial for repairing interstrand crosslinks.As an alkylating agent, resistance could involve upregulation of DNA repair pathways that handle alkylation damage, such as Base Excision Repair (BER) and direct reversal by enzymes like ALKBH.Moderate. While the specific DNA lesions differ, upregulation of general DNA damage response and repair signaling could contribute to resistance to both drug types.
Altered Apoptotic Pathways Defects in apoptotic signaling, such as mutations in p53 or altered expression of Bcl-2 family proteins, can prevent damaged cells from undergoing apoptosis.Induces apoptosis through DNA damage. Resistance would likely involve similar alterations in apoptotic machinery as seen with platinum drugs.High. Defects in the core apoptotic signaling cascade would likely confer resistance to a wide range of DNA-damaging agents.

Experimental Protocols for Investigating Cross-Resistance

To empirically determine the extent of cross-resistance, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or a platinum-based drug (e.g., cisplatin) for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Glutathione (GSH) Assay

This assay quantifies the total glutathione levels in cell lysates.

Protocol:

  • Cell Lysis: Harvest cells and lyse them in an ice-cold glutathione buffer.

  • Deproteinization: Add 5% sulfosalicylic acid (SSA) to the lysate to precipitate proteins, then centrifuge to collect the supernatant.

  • Assay Reaction: In a 96-well plate, mix the supernatant with a reaction mixture containing DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and glutathione reductase.

  • NADPH Addition: Initiate the reaction by adding NADPH.

  • Kinetic Measurement: Measure the absorbance at 412 nm at multiple time points.

  • Quantification: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

Western Blot for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the drugs of interest, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizing the Pathways

The following diagrams illustrate the key mechanisms of action and resistance for this compound and platinum-based drugs.

Altretamine_Mechanism_of_Action This compound This compound CYP450 CYP450 (Liver) This compound->CYP450 Metabolic Activation Metabolites Reactive Metabolites (Formaldehyde, Iminium ions) CYP450->Metabolites DNA_Damage DNA Alkylation & Macromolecule Binding Metabolites->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1. Simplified mechanism of action of this compound.

Platinum_Drug_Mechanism_of_Action Platinum_Drug Platinum-Based Drug (e.g., Cisplatin) Aquation Aquation Platinum_Drug->Aquation Cellular Entry Activated_Platinum Activated Platinum Complex Aquation->Activated_Platinum DNA_Adducts DNA Adducts (Intrastrand Crosslinks) Activated_Platinum->DNA_Adducts Binds to DNA Replication_Block Replication/Transcription Block DNA_Adducts->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Figure 2. Simplified mechanism of action of platinum-based drugs.

Shared_Resistance_Pathways cluster_drug Chemotherapeutic Agents cluster_resistance Resistance Mechanisms This compound This compound GSH_Metabolism Altered Glutathione Metabolism This compound->GSH_Metabolism DNA_Repair Enhanced DNA Repair This compound->DNA_Repair Apoptosis_Evasion Apoptosis Evasion This compound->Apoptosis_Evasion Platinum_Drug Platinum-Based Drugs Platinum_Drug->GSH_Metabolism Platinum_Drug->DNA_Repair Platinum_Drug->Apoptosis_Evasion Tumor_Cell_Survival Tumor Cell Survival (Resistance) GSH_Metabolism->Tumor_Cell_Survival DNA_Repair->Tumor_Cell_Survival Apoptosis_Evasion->Tumor_Cell_Survival

References

Predicting Altretamine Sensitivity: A Comparative Guide to Biomarker Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Altretamine, a key therapeutic agent in the management of persistent or recurrent ovarian cancer. We delve into the experimental data supporting these biomarkers, compare this compound's performance against alternative therapies, and provide detailed protocols for essential biomarker identification assays.

This compound: Mechanism of Action and the Quest for Predictive Biomarkers

This compound (Hexalen®) is an oral alkylating agent used as a second-line therapy for ovarian cancer, particularly in patients with platinum-resistant disease.[1] Its cytotoxic effects are believed to stem from the production of reactive intermediates, such as formaldehyde (B43269) and iminium ions, following N-demethylation by cytochrome P450 enzymes.[1][2] These intermediates can damage DNA and other cellular macromolecules, leading to cancer cell death.[2][3] While its efficacy is established, patient response to this compound varies. The identification of robust predictive biomarkers is crucial for patient stratification and personalized treatment strategies.

A promising area of investigation revolves around the drug's interaction with the glutathione (B108866) peroxidase 4 (GPX4) pathway.[4][5] GPX4 is a key enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death, by repairing lipid peroxides.[6][7][8] Cancer cells, particularly those in a therapy-resistant state, exhibit a heightened dependency on GPX4 for survival.[6][8][9] Recent studies have identified this compound as an inhibitor of GPX4, suggesting that its anti-tumor activity may be mediated, at least in part, through the induction of ferroptosis.[4][5] This positions GPX4 as a potential biomarker for this compound sensitivity.

Performance of this compound vs. Alternative Second-Line Therapies

This compound is often considered alongside other single-agent chemotherapies for platinum-resistant ovarian cancer. The following table summarizes the objective response rates (ORR) of this compound and its common alternatives in this patient population.

Treatment AgentObjective Response Rate (ORR)Patient PopulationCitation(s)
This compound 9.7% - 35%Platinum-resistant/refractory recurrent ovarian cancer[10][11]
Pegylated Liposomal Doxorubicin (B1662922) (PLD) 19.7% - 28.7%Platinum-resistant recurrent ovarian cancer[12][13]
Topotecan (B1662842) 17.0% - 18%Platinum-resistant recurrent ovarian cancer[12][13]
Paclitaxel ~17.6% (as monotherapy)Platinum-resistant ovarian cancer[12]
Gemcitabine 6.1% - 27.2%Platinum-resistant ovarian cancer[12][14]

It is important to note that response rates can vary based on the specific clinical trial design and patient characteristics.

Key Biomarkers for Chemotherapy Sensitivity in Ovarian Cancer

While specific biomarkers for this compound are still under investigation, several markers are used to predict sensitivity to other chemotherapies in ovarian cancer, providing a framework for future this compound-specific studies.

BiomarkerDescriptionRelevance to Chemotherapy Sensitivity
Glutathione Peroxidase 4 (GPX4) An enzyme that protects against lipid peroxidation and ferroptosis.Low GPX4 expression may indicate sensitivity to GPX4 inhibitors like this compound.[4][5] High expression is associated with chemoresistance.[7][15]
Homologous Recombination Deficiency (HRD) Inability of cells to repair double-strand DNA breaks via the homologous recombination pathway.A well-established predictor of sensitivity to platinum-based chemotherapy and PARP inhibitors.[16][17][18]
BRCA1/BRCA2 Mutations Germline or somatic mutations in these key DNA repair genes are a major cause of HRD.Strong predictors of response to PARP inhibitors and platinum agents.[18][19]
p53 Mutation Status Mutations in the TP53 tumor suppressor gene are very common in high-grade serous ovarian cancer.Certain p53 mutation patterns, detectable by IHC, can have prognostic significance.[20][21] Its direct role in predicting this compound sensitivity is not yet defined.

Experimental Protocols for Biomarker Identification

Accurate and reproducible biomarker testing is fundamental to clinical decision-making. Below are detailed methodologies for key assays.

Next-Generation Sequencing (NGS) for BRCA1/2 Mutation Detection

Objective: To identify germline or somatic mutations in the BRCA1 and BRCA2 genes from formalin-fixed paraffin-embedded (FFPE) tumor tissue or blood.

Methodology:

  • DNA Extraction: DNA is extracted from FFPE tumor tissue sections or from a patient's blood sample (for germline testing) using a commercially available kit optimized for the sample type.[22]

  • Library Preparation: The extracted DNA is used to prepare a sequencing library. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters. For targeted sequencing of BRCA1 and BRCA2, a multiplex PCR-based approach with short amplicon design is often employed to accommodate the fragmented nature of FFPE DNA.[23]

  • Sequencing: The prepared library is sequenced on an NGS platform (e.g., Ion Torrent PGM or Illumina MiSeq).[23][24]

  • Data Analysis: Sequencing data is processed through a bioinformatics pipeline to align reads to the human reference genome, call variants (single nucleotide variants, insertions, and deletions), and annotate them.[24] Variants are then filtered and classified for pathogenicity based on established guidelines.

Immunohistochemistry (IHC) for p53 Protein Expression

Objective: To assess the expression pattern of the p53 protein in FFPE ovarian cancer tissue as a surrogate for TP53 gene mutation status.

Methodology:

  • Tissue Preparation: 4 µm sections are cut from the FFPE tumor block and mounted on positively charged slides.[20]

  • Antigen Retrieval: Heat-Induced Epitope Retrieval (HIER) is performed to unmask the p53 epitope. This typically involves incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA buffer pH 9.0) at high temperatures.[21][22]

  • Immunostaining:

    • The slides are incubated with a primary antibody specific for p53 (e.g., clone DO-7).[21][22]

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied, which binds to the primary antibody.

    • A chromogen is added, which is converted by the enzyme into a colored precipitate at the site of antibody binding.

    • The slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.

  • Scoring: The staining pattern is evaluated by a pathologist. Abnormal p53 expression is typically categorized as:

    • Overexpression: Strong, diffuse nuclear staining in the majority of tumor cells.

    • Complete Absence (Null): Complete lack of nuclear staining in tumor cells, with positive staining in internal controls (e.g., stromal cells).

    • Cytoplasmic: Diffuse cytoplasmic staining in the absence of strong nuclear staining.

    • Wild-type: Variable, focal nuclear staining in a subset of tumor cells.[20]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.

Altretamine_Mechanism_of_Action cluster_Cell Cancer Cell This compound This compound Metabolites Reactive Metabolites (Formaldehyde, Iminium ions) This compound->Metabolites CYP450 Metabolism DNA_Damage DNA Damage & Cross-linking Metabolites->DNA_Damage GPX4 GPX4 Metabolites->GPX4 Inhibition Cell_Death Apoptosis DNA_Damage->Cell_Death Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis

Caption: this compound's dual mechanism of action.

Biomarker_Testing_Workflow cluster_NGS NGS for BRCA1/2 Mutations cluster_IHC IHC for p53 Expression NGS_Sample Tumor Tissue or Blood Sample NGS_DNA_Extraction DNA Extraction NGS_Sample->NGS_DNA_Extraction NGS_Library_Prep Library Preparation NGS_DNA_Extraction->NGS_Library_Prep NGS_Sequencing Next-Generation Sequencing NGS_Library_Prep->NGS_Sequencing NGS_Data_Analysis Bioinformatic Analysis NGS_Sequencing->NGS_Data_Analysis NGS_Result Mutation Status NGS_Data_Analysis->NGS_Result IHC_Sample FFPE Tumor Tissue IHC_Sectioning Tissue Sectioning IHC_Sample->IHC_Sectioning IHC_Staining Immunohistochemical Staining IHC_Sectioning->IHC_Staining IHC_Scoring Pathologist Scoring IHC_Staining->IHC_Scoring IHC_Result p53 Expression Pattern IHC_Scoring->IHC_Result

Caption: Workflow for biomarker identification.

Conclusion

The identification of predictive biomarkers for this compound sensitivity is an evolving field with significant potential to improve patient outcomes in recurrent ovarian cancer. While GPX4 has emerged as a promising candidate, further clinical validation is required to establish its utility in routine practice. In the meantime, a comprehensive understanding of existing biomarkers for chemotherapy sensitivity in ovarian cancer, coupled with robust and standardized testing methodologies, provides a strong foundation for advancing personalized medicine in this challenging disease. This guide serves as a resource for researchers and clinicians working towards this goal.

References

Efficacy of Altretamine: A Comparative Analysis in Platinum-Sensitive vs. Platinum-Refractory Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Altretamine and Platinum Resistance

This compound (Hexalen®) is an oral antineoplastic agent, structurally similar to hexamethylmelamine.[1] Its mechanism of action, though not fully elucidated, is believed to involve the generation of reactive metabolites that can alkylate DNA and other macromolecules, ultimately leading to cytotoxicity.[1] It is primarily used in the palliative treatment of persistent or recurrent ovarian cancer, particularly after failure of first-line cisplatin- or carboplatin-based therapies.[1]

Platinum-based drugs, such as cisplatin (B142131) and carboplatin (B1684641), are the cornerstone of first-line chemotherapy for ovarian cancer. However, the development of resistance is a major clinical challenge. Platinum resistance is broadly categorized as:

  • Platinum-sensitive: Recurrence or progression occurring more than six months after the completion of platinum-based therapy.

  • Platinum-resistant: Recurrence or progression occurring within six months of completing platinum-based therapy.

  • Platinum-refractory: Disease that progresses during first-line platinum-based chemotherapy.

The efficacy of subsequent treatments is often stratified based on this classification.

Clinical Efficacy of this compound in Platinum-Resistant/Refractory Ovarian Cancer

Clinical studies have evaluated the role of this compound as a single agent in patients with platinum-resistant or refractory ovarian cancer. The data indicates modest activity, offering a therapeutic option for a heavily pre-treated patient population.

Study Focus Patient Population Dosage Regimen Objective Response Rate (ORR) Key Findings
Salvage Therapy for Platinum-Refractory Ovarian Cancer[2]30 evaluable patients who had previously received cisplatin or carboplatin and paclitaxel.260 mg/m² orally for 14 days in a 28-day course.10% (1 complete response, 2 partial responses).This compound has limited activity in platinum-refractory ovarian cancer.[2]
Second-Line Therapy for Recurrent Ovarian Cancer[3]52 patients previously treated with chemotherapy (92% with cisplatin-based regimens).260 mg/m²/day orally for 14 days, followed by a 14-day drug-free interval.15% achieved "no evidence of disease" (NED).This compound is a well-tolerated oral agent with reasonable efficacy in recurrent ovarian cancer.[3]
Platinum-Resistant Recurrent Ovarian Cancer[4]31 patients who relapsed within 6-12 months of first-line chemotherapy.260 mg/m²/day orally for 14 days, repeated every 4 weeks.9.7% partial response.This compound is not recommended as standard treatment but is a useful alternative for patients preferring oral therapy.[4]

Characterization of Ovarian Cancer Cell Lines by Platinum Sensitivity

To understand the preclinical models used to study platinum resistance, the following table summarizes the cisplatin sensitivity of commonly used ovarian cancer cell lines. While direct IC50 values for this compound in these lines are not available, their characterization with respect to cisplatin is crucial for designing future experiments.

Cell Line Classification Reported Cisplatin IC50 (µM) Notes
A2780 Platinum-Sensitive~1.4 - 4.2A well-established, widely used platinum-sensitive ovarian cancer cell line.[5][6]
A2780cisR / A2780/CP70 Platinum-Resistant~7.39 - 23.3 (Resistance factor of ~5-13 fold)A cisplatin-resistant subline derived from the A2780 cell line.[5][7]
SKOV-3 Platinum-ResistantVariable, generally considered resistant.A commonly used ovarian adenocarcinoma cell line with inherent resistance to some chemotherapeutic agents.[8]
OVCAR-3 Platinum-ResistantVariable, generally considered resistant.Derived from a patient with progressive ovarian adenocarcinoma who had become resistant to chemotherapy.[9]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of drug efficacy. Below are standard protocols for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed ovarian cancer cells (e.g., A2780, SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., near the IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflow

This compound's Putative Mechanism of Action and Apoptosis Induction

This compound is a pro-drug that requires metabolic activation. Its cytotoxic effects are thought to be mediated by the generation of formaldehyde (B43269) and other reactive intermediates that damage cellular macromolecules, including DNA, leading to the activation of apoptotic pathways.

Altretamine_Mechanism_of_Action This compound This compound (Oral Administration) Metabolism Hepatic Metabolism (CYP450) This compound->Metabolism Intermediates Reactive Intermediates (e.g., Formaldehyde) Metabolism->Intermediates Macromolecules Cellular Macromolecules (DNA, RNA, Proteins) Intermediates->Macromolecules Alkylation Damage Macromolecular Damage Macromolecules->Damage Apoptosis Apoptosis Damage->Apoptosis Platinum_Resistance_Pathways cluster_influx_efflux Reduced Drug Accumulation cluster_repair Enhanced DNA Repair cluster_apoptosis Evasion of Apoptosis cluster_other Other Mechanisms Influx Decreased Influx (e.g., CTR1 downregulation) Resistance Platinum Resistance Influx->Resistance Efflux Increased Efflux (e.g., ATP7A/B upregulation) Efflux->Resistance NER Nucleotide Excision Repair (NER) NER->Resistance HR Homologous Recombination (HR) HR->Resistance p53 p53 mutation/inactivation p53->Resistance Bcl2 Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) Bcl2->Resistance Detox Drug Detoxification (e.g., Glutathione) Detox->Resistance Signaling Altered Signaling (e.g., PI3K/Akt, MAPK) Signaling->Resistance Platinum Platinum Drugs Experimental_Workflow Start Select Cell Lines (Platinum-Sensitive & Resistant) Culture Cell Culture and Maintenance Start->Culture Treatment Drug Treatment (Dose-Response) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Analysis Data Analysis (IC50, Apoptosis Rate) Viability->Analysis Apoptosis->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

References

Validating the Extent of Altretamine-Induced DNA Cross-Linking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of altretamine's performance in inducing DNA cross-linking against other established alkylating agents, supported by experimental data and detailed methodologies.

Comparison of DNA Cross-Linking Efficiency

The cytotoxic effects of many anticancer agents, including this compound, are attributed to their ability to form covalent bonds with DNA, leading to the formation of monoadducts, intrastrand cross-links, and highly cytotoxic interstrand cross-links (ICLs). Validating and quantifying the extent of ICL formation is crucial for evaluating the therapeutic potential and understanding the mechanism of action of these drugs.

While direct comparative studies quantifying this compound-induced ICLs against other agents are limited, we can infer its relative potency by examining data from various studies on well-characterized cross-linking agents like cisplatin (B142131) and mitomycin C. The primary method for quantifying ICLs is the modified alkaline single-cell gel electrophoresis (comet) assay.

Data Summary of DNA Lesions Induced by Various Alkylating Agents

AgentPrimary Lesion TypePercentage of Interstrand Cross-links (ICLs) of Total DNA LesionsOther Lesion Types
This compound DNA Interstrand Cross-linksData not readily available in direct comparative studiesMonoadducts, DNA-protein cross-links
Cisplatin Intrastrand Cross-links1-2%Monoadducts, DNA-protein cross-links
Mitomycin C DNA Interstrand Cross-linksUp to 15%Monoadducts, Intrastrand Cross-links
Nitrogen Mustards Monoadducts, Intrastrand Cross-links<5%Interstrand Cross-links

Exemplary Quantitative Data from Modified Alkaline Comet Assays

The following table presents representative data demonstrating the reduction in DNA migration (tail moment) in the comet assay, which is indicative of DNA interstrand cross-linking. A greater reduction signifies a higher frequency of ICLs.

TreatmentCell LineConcentration% Decrease in Tail Moment (Compared to Irradiated Control)Reference
CisplatinH1703 (Lung Cancer)50 µM~40% after 1-hour treatment
CisplatinPC9 (Lung Cancer)50 µM~60% after 1-hour treatment
Mitomycin CMCF-7 (Breast Cancer)VariesDose-dependent decrease

Note: The exact values can vary significantly depending on the experimental conditions, cell type used, and drug concentration.

Experimental Protocols

Modified Alkaline Comet Assay for DNA Interstrand Cross-Link Quantification

This protocol is adapted from established methods for detecting ICLs.

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose (B213101)

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO; pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA; pH >13)

  • Neutralization buffer (0.4 M Tris; pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Microcentrifuge tubes

  • Pipettes and tips

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with desired concentrations of this compound, cisplatin, mitomycin C, or a vehicle control for the specified duration.

  • Slide Preparation:

    • Coat frosted microscope slides with a layer of 1% NMP agarose and allow it to solidify.

  • Cell Encapsulation:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix the cell suspension with molten 0.7% LMP agarose at a 1:10 (v/v) ratio at 37°C.

    • Quickly pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Gently remove the coverslips and immerse the slides in ice-cold lysis solution.

    • Incubate at 4°C for at least 1 hour (or overnight).

  • Induction of Single-Strand Breaks (Key Step for ICL Detection):

    • To enable the detection of ICLs, a fixed amount of random DNA strand breaks must be induced. This is typically done by exposing the slides to a calibrated dose of X-rays (e.g., 5-15 Gy) or by treating with a DNA-damaging agent like hydrogen peroxide. The presence of ICLs will impede the migration of these induced fragments.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in freshly prepared alkaline electrophoresis buffer in a horizontal gel electrophoresis tank.

    • Allow the DNA to unwind for 20-40 minutes at 4°C.

    • Perform electrophoresis at a low voltage (e.g., 25V, ~300 mA) for 20-40 minutes at 4°C.

  • Neutralization and Staining:

    • Gently remove the slides from the tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step.

    • Stain the DNA by adding a small volume of the staining solution to each slide and incubating for 5-15 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using comet assay software to quantify parameters such as the percentage of DNA in the tail, tail length, and tail moment. The reduction in these parameters in drug-treated, irradiated cells compared to cells that were only irradiated is a measure of the frequency of ICLs.

Visualizations

Mechanism of this compound-Induced DNA Cross-Linking

altretamine_mechanism This compound This compound Metabolic_Activation Metabolic Activation (CYP450) This compound->Metabolic_Activation Formaldehyde Formaldehyde Metabolic_Activation->Formaldehyde Carbinolamine_Intermediate Carbinolamine Intermediate Metabolic_Activation->Carbinolamine_Intermediate DNA DNA Formaldehyde->DNA Alkylation Iminium_Intermediate Iminium Intermediate Carbinolamine_Intermediate->Iminium_Intermediate Iminium_Intermediate->DNA Alkylation DNA_Cross_linking DNA Interstrand Cross-linking DNA->DNA_Cross_linking

Caption: Metabolic activation of this compound leading to DNA cross-linking.

Experimental Workflow for Modified Alkaline Comet Assay

comet_assay_workflow cluster_prep Sample Preparation cluster_assay Comet Assay cluster_analysis Data Analysis Cell_Treatment 1. Cell Treatment Harvesting 2. Cell Harvesting Cell_Treatment->Harvesting Encapsulation 3. Agarose Encapsulation Harvesting->Encapsulation Lysis 4. Lysis Encapsulation->Lysis Irradiation 5. Irradiation (ICL Detection) Lysis->Irradiation Unwinding 6. Alkaline Unwinding Irradiation->Unwinding Electrophoresis 7. Electrophoresis Unwinding->Electrophoresis Neutralization 8. Neutralization Electrophoresis->Neutralization Staining 9. DNA Staining Neutralization->Staining Visualization 10. Fluorescence Microscopy Staining->Visualization Quantification 11. Image Analysis Visualization->Quantification

Caption: Workflow of the modified alkaline comet assay for ICL detection.

DNA Damage Response to Interstrand Cross-links

ddr_pathway ICL Interstrand Cross-link Replication_Stall Replication Stall ICL->Replication_Stall Apoptosis Apoptosis ICL->Apoptosis ATR ATR Activation Replication_Stall->ATR FA_Core_Complex Fanconi Anemia Core Complex ATR->FA_Core_Complex Cell_Cycle_Arrest Cell Cycle Arrest ATR->Cell_Cycle_Arrest FANCD2_FANCI_Ub FANCD2/FANCI Monoubiquitination FA_Core_Complex->FANCD2_FANCI_Ub Nuclease_Incision Nuclease Incision (Unhooking) FANCD2_FANCI_Ub->Nuclease_Incision TLS Translesion Synthesis Nuclease_Incision->TLS HR Homologous Recombination TLS->HR NER Nucleotide Excision Repair HR->NER Final Repair HR->Apoptosis If repair fails

Caption: Simplified signaling pathway for the repair of ICLs.

A Comparative Guide: Altretamine vs. PARP Inhibitors for Ovarian Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of ovarian cancer treatment has evolved significantly, with targeted therapies joining traditional cytotoxic agents. This guide provides an objective comparison of altretamine, a cytotoxic alkylating agent, and the class of targeted therapies known as Poly (ADP-ribose) polymerase (PARP) inhibitors. This comparison is based on available clinical data, focusing on their mechanisms of action, efficacy, and safety profiles to inform research and drug development efforts.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and PARP inhibitors lies in their approach to eradicating cancer cells.

This compound: An alkylating-like agent, this compound requires metabolic activation in the liver.[1][2] Its N-demethylation by the cytochrome P450 enzyme system produces reactive intermediates, such as formaldehyde (B43269) and iminium ions.[1] These highly reactive molecules are thought to exert their cytotoxic effects by binding to and damaging cellular macromolecules like DNA, RNA, and proteins, ultimately disrupting cellular functions and leading to cell death.[1][3] More recently, it has been suggested that this compound may also inhibit glutathione (B108866) peroxidase 4 (GPX4), potentially inducing ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides.[4][5]

PARP Inhibitors: This class of drugs represents a targeted approach, exploiting the concept of "synthetic lethality."[6] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[7][8][9] In cancer cells with pre-existing defects in other DNA repair pathways, particularly the homologous recombination (HR) pathway often compromised by BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[6][7][8] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[8] The cell's inability to repair these DSBs due to the faulty HR pathway results in genomic instability and cell death.[6][7][8] This selective killing of cancer cells with specific DNA repair deficiencies while sparing normal cells is the hallmark of PARP inhibitors' mechanism.[10]

Signaling Pathway Diagrams

altretamine_mechanism cluster_liver Hepatic Metabolism cluster_cancer_cell Cancer Cell This compound This compound CYP450 Cytochrome P450 This compound->CYP450 N-demethylation GPX4 GPX4 This compound->GPX4 Inhibition Intermediates Reactive Intermediates (Formaldehyde, Iminium ions) CYP450->Intermediates Macromolecules DNA, RNA, Proteins Intermediates->Macromolecules Covalent Bonding CellDeath Cell Death Macromolecules->CellDeath Damage Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibition of Ferroptosis->CellDeath

Caption: Mechanism of Action of this compound.

parp_inhibitor_mechanism cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB During Replication (if PARP inhibited) PARP PARP Enzyme SSB->PARP Recruitment HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR Recruitment CancerCell Cancer Cell (Defective HR) DSB->CancerCell PARP->SSB Repair HR->DSB Repair CellSurvival Cell Survival HR->CellSurvival PARPi PARP Inhibitor PARPi->PARP Inhibition HealthyCell Healthy Cell (Functional HR) CellDeath Cell Death (Synthetic Lethality) CancerCell->CellDeath Unrepaired DSBs

Caption: Mechanism of Action of PARP Inhibitors (Synthetic Lethality).

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound with PARP inhibitors are lacking. The available data comes from studies conducted in different eras of oncology and often in distinct patient populations, making a direct comparison of efficacy metrics challenging. This compound has primarily been evaluated as a palliative or second-line treatment in recurrent or platinum-resistant ovarian cancer.[11][12][13][14] In contrast, PARP inhibitors have demonstrated efficacy in both the first-line and recurrent maintenance settings, particularly in patients with BRCA mutations or homologous recombination deficiency (HRD).[7][15][16][17][18]

Efficacy Data Summary
Drug ClassAgent(s)Patient PopulationKey Efficacy Outcomes
Alkylating-like Agent This compoundRecurrent/Platinum-Resistant Ovarian CancerObjective Response Rate (ORR): 9.7% - 35%[11][12][13][14][19] Median Time to Progression: ~10 weeks - 6 months[11][12] Median Overall Survival: ~8 - 15 months[11][12]
PARP Inhibitors Olaparib (B1684210), Niraparib, RucaparibFirst-line & Recurrent Maintenance (Platinum-sensitive)Progression-Free Survival (PFS) Hazard Ratio (HR) vs. Placebo: - First-line Maintenance (BRCAm): HR 0.30 (Olaparib, SOLO1)[15][18] - First-line Maintenance (Overall Population): HR 0.62 (Niraparib, PRIMA)[18] - Recurrent Maintenance (Platinum-sensitive, BRCAm): HR 0.35 (Olaparib)[6]

Toxicity Profiles: A Key Differentiator

The side-effect profiles of this compound and PARP inhibitors are distinct, reflecting their different mechanisms of action.

Common Adverse Events
Drug ClassCommon Adverse Events (All Grades)Common Grade ≥3 Adverse Events
This compound Nausea, vomiting, asthenia, sensory neuropathy.[11][20]Emesis.[14] Minimal hematological toxicity reported in some studies.[12][19]
PARP Inhibitors Nausea, fatigue/asthenia, anemia, neutropenia, thrombocytopenia, constipation, vomiting.[15][21][22]Anemia, neutropenia, thrombocytopenia.[10][15][22][23]

Experimental Protocols: A Look into Clinical Trial Methodologies

The methodologies of clinical trials evaluating these agents provide context to the efficacy and safety data.

Representative Experimental Workflow for a Phase II/III Clinical Trial

experimental_workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_monitoring Monitoring & Follow-up Eligibility Eligibility Criteria Check (e.g., Histology, Prior Therapy, Performance Status, Organ Function) Biomarker Biomarker Assessment (e.g., BRCAm, HRD status for PARPi trials) Eligibility->Biomarker Consent Informed Consent Biomarker->Consent Randomization Randomization Consent->Randomization ArmA Experimental Arm (e.g., this compound or PARP inhibitor) Randomization->ArmA ArmB Control Arm (e.g., Placebo or Standard of Care) Randomization->ArmB Dosing Drug Administration (Specified dose and schedule) ArmA->Dosing ArmB->Dosing Toxicity Toxicity Assessment (e.g., CTCAE grading) Dosing->Toxicity Response Tumor Response Evaluation (e.g., RECIST criteria) Dosing->Response Survival Survival Follow-up (PFS, OS) Response->Survival

Caption: Generalized Clinical Trial Workflow.

This compound Phase II Study Protocol (Example)
  • Objective: To evaluate the activity of oral this compound in women with platinum-resistant recurrent epithelial ovarian carcinoma.[12]

  • Patient Population: Patients with measurable disease who had responded to first-line chemotherapy but relapsed within 6-12 months.[12] No more than one prior chemotherapy regimen was allowed.[12]

  • Treatment Regimen: this compound administered at a dose of 260 mg/m² per day, given in four divided doses for 14 or 21 days, with the course repeated every 28 days.[12][14]

  • Evaluation: Response was evaluated after every two courses of treatment.[12] Treatment continued until disease progression or unacceptable toxicity.[14]

PARP Inhibitor Phase III Study Protocol (Example - SOLO1 Trial)
  • Objective: To evaluate the efficacy of olaparib as maintenance therapy in patients with newly diagnosed advanced ovarian cancer with a BRCA1/2 mutation.[15][18][24]

  • Patient Population: Patients with newly diagnosed, FIGO stage III-IV, high-grade serous or endometrioid ovarian cancer with a germline or somatic BRCA1/2 mutation who had a complete or partial response to first-line platinum-based chemotherapy.[15]

  • Treatment Regimen: Patients were randomized (2:1) to receive olaparib tablets (300 mg twice daily) or a placebo.[24]

  • Primary Endpoint: Investigator-assessed progression-free survival.[15]

Conclusion

This compound and PARP inhibitors represent two distinct therapeutic strategies for ovarian cancer. This compound, a cytotoxic agent, has shown modest activity as a palliative treatment in heavily pre-treated, recurrent disease.[11][25] Its oral administration and manageable toxicity profile can make it a useful alternative in certain clinical scenarios.[11][12]

In contrast, PARP inhibitors have transformed the treatment paradigm for a significant subset of ovarian cancer patients, particularly those with BRCA mutations or HRD.[7][10][26] Their targeted mechanism of action, leading to substantial improvements in progression-free survival, has established them as a standard of care in the first-line and recurrent maintenance settings.[7][16][17] The toxicity profiles differ significantly, with PARP inhibitors requiring careful monitoring for hematological adverse events.[22][23]

For drug development professionals, the success of PARP inhibitors underscores the value of targeting specific molecular vulnerabilities in cancer. Future research may focus on identifying biomarkers to predict response to this compound, potentially refining its clinical utility, and developing novel combination strategies to overcome resistance to PARP inhibitors.[27][28]

References

A Meta-Analysis of Clinical Outcomes for Altretamine Treatment in Recurrent Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical outcomes associated with Altretamine treatment, primarily in the context of recurrent ovarian cancer. It is designed to offer an objective comparison with current alternative therapies, supported by experimental data from key clinical trials.

Introduction to this compound

This compound (hexamethylmelamine) is an orally administered antineoplastic agent.[1] Historically, it has been used as a palliative treatment for patients with persistent or recurrent ovarian cancer, particularly after first-line therapy with platinum-based regimens.[1][2] While not as widely used today, understanding its clinical profile remains valuable for researchers exploring novel therapeutic strategies and for contextualizing the evolution of ovarian cancer treatment.

Mechanism of Action

This compound is a synthetic, orally available alkylating agent.[2] Its cytotoxic effects are mediated through its metabolic activation in the liver by cytochrome P450 enzymes. This process of N-demethylation generates reactive metabolites, such as formaldehyde (B43269) and pentamethylmelamine, which can covalently bind to and damage cellular macromolecules, including DNA and RNA.[3] This damage disrupts DNA replication and protein synthesis, ultimately leading to cancer cell death.[3]

Altretamine_Metabolic_Activation This compound This compound (Oral Administration) Liver Liver (Metabolic Activation) This compound->Liver Absorption CYP450 Cytochrome P450 Enzymes Liver->CYP450 Catalysis ReactiveMetabolites Reactive Metabolites (e.g., Formaldehyde, Pentamethylmelamine) CYP450->ReactiveMetabolites N-demethylation Macromolecules Cellular Macromolecules (DNA, RNA, Proteins) ReactiveMetabolites->Macromolecules Covalent Bonding Damage Macromolecule Damage (Alkylation) Macromolecules->Damage Inhibition Inhibition of DNA/RNA Synthesis Damage->Inhibition Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis Meta_Analysis_Workflow A Define Research Question (e.g., Efficacy of this compound vs. Alternatives) B Establish Inclusion/Exclusion Criteria (Study design, patient population, outcomes) A->B C Systematic Literature Search (PubMed, Embase, Cochrane, etc.) B->C D Study Selection (Screening of titles, abstracts, and full texts) C->D E Data Extraction (Study characteristics, patient data, outcomes) D->E F Quality Assessment (Risk of bias assessment of included studies) E->F G Statistical Analysis (Pooling of data, heterogeneity assessment) F->G H Interpretation of Results (Summary of findings, limitations) G->H I Report Writing (Publication of the meta-analysis) H->I

References

Safety Operating Guide

Proper Disposal of Altretamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the handling and disposal of the cytotoxic agent altretamine.

For researchers, scientists, and drug development professionals, the proper management of cytotoxic compounds like this compound is paramount to ensuring laboratory safety and environmental protection. This compound, an antineoplastic agent, requires strict disposal procedures in line with regulations for hazardous pharmaceutical waste. This guide provides a step-by-step approach to its safe disposal.

Procedural Guidance for this compound Disposal

The recommended method for disposing of this compound and materials contaminated with it is through a licensed hazardous waste management service, typically involving high-temperature incineration.[1] Chemical inactivation procedures for this compound are not widely established or recommended for routine laboratory use; therefore, professional disposal is the standard.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, solutions, or waste), it is crucial to wear appropriate PPE to prevent exposure. This includes:

  • Two pairs of chemotherapy-tested gloves.[2]

  • A disposable gown.[2]

  • Safety glasses or goggles.

  • A respiratory mask (e.g., N95) if there is a risk of aerosolization or handling of powdered forms.

Step 2: Segregation and Collection of this compound Waste

Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure correct disposal.

  • Identify Cytotoxic Waste: All items that have come into contact with this compound are considered cytotoxic waste. This includes:

    • Unused or expired this compound capsules or powder.

    • Empty vials and packaging.

    • Contaminated labware (e.g., beakers, stir bars, pipette tips).

    • Contaminated PPE (gloves, gowns, etc.).

    • Spill cleanup materials.

  • Use Designated Containers: Collect all this compound-contaminated waste in clearly labeled, leak-proof, and puncture-resistant containers.[1][3] These containers are typically color-coded, often with a purple lid on a yellow sharps container or a yellow bag designated for cytotoxic waste.[1][3]

Step 3: Disposal of Unused or Expired this compound

  • Do not dispose of this compound down the drain or in regular trash.[4][5]

  • Place the original container with the unused or expired this compound into the designated cytotoxic waste container.

  • If transferring the material, do so in a controlled environment like a chemical fume hood to minimize exposure.

Step 4: Disposal of Contaminated Materials

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed directly into a designated sharps container for cytotoxic waste without being recapped or clipped.[6]

  • Non-Sharps: Place contaminated labware, PPE, and other solid waste into the designated cytotoxic waste bag or container.[1]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste: this compound." Do not mix with other chemical waste streams unless permitted by your institution's waste management plan.

Step 5: Spill Cleanup

In the event of an this compound spill, follow these steps:

  • Alert Personnel: Inform others in the vicinity of the spill.

  • Wear Appropriate PPE: Don two pairs of chemotherapy gloves, a gown, eye protection, and a respirator if the spill involves powder.

  • Contain the Spill:

    • For powders: Gently cover the spill with damp absorbent pads to avoid raising dust.

    • For liquids: Cover the spill with absorbent pads.

  • Clean the Area: Working from the outside in, carefully clean the spill area. Place all cleanup materials (absorbent pads, contaminated PPE) into the designated cytotoxic waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and then rinse with water. All cleaning materials should also be disposed of as cytotoxic waste.

Step 6: Storage and Final Disposal

  • Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they are collected by a licensed hazardous waste contractor.

  • Ensure all containers are properly labeled with the contents and hazard warnings.

  • Maintain records of the disposed waste as required by your institution and local regulations.

Quantitative Data

ParameterValueSource
Bulk Drug Stability Stable at room temperature.[2]
Aqueous Solution Stability Stable for 24 hours at room temperature at pH 4, 7, and 10.[2]
Water Solubility Insoluble.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

Altretamine_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated dispose_regular Dispose as non-hazardous waste (e.g., regular trash, recycling) is_contaminated->dispose_regular No is_sharp Is the waste a sharp (needle, glass)? is_contaminated->is_sharp Yes sharps_container Place in purple-lidded cytotoxic sharps container is_sharp->sharps_container Yes non_sharps_container Place in designated cytotoxic waste bag/container is_sharp->non_sharps_container No storage Store in secure, designated hazardous waste area sharps_container->storage non_sharps_container->storage collection Arrange for collection by licensed hazardous waste vendor storage->collection end End: Proper Disposal collection->end

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Altretamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Altretamine, an antineoplastic agent, presents significant health risks requiring stringent safety protocols for handling.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical to mitigate exposure risks.

This compound is classified as a hazardous substance and potential carcinogen, and it may impair fertility and harm an unborn child.[1][5][6] It can cause irritation to the eyes, respiratory system, and skin.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for various handling scenarios.

Activity Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Handling Intact Capsules Single pair of chemotherapy-tested gloves (e.g., nitrile)Disposable gown or lab coatSafety glasses with side shieldsNot generally required
Compounding/Weighing Powder Double pair of chemotherapy-tested gloves (e.g., nitrile)[1][7]Disposable, closed-front gown with knit cuffs[1]Chemical safety goggles and a face shield[8]NIOSH-certified N95 or higher respirator[8]
Administering the Drug (non-aerosol) Double pair of chemotherapy-tested glovesDisposable gownSafety glasses with side shieldsNot generally required
Spill Cleanup Double pair of chemotherapy-tested glovesDisposable, fluid-resistant gownChemical safety goggles and a face shieldNIOSH-certified N95 or higher respirator for powders
Waste Disposal Double pair of chemotherapy-tested glovesDisposable gownSafety glasses with side shieldsNot generally required

PPE_Workflow cluster_pre_handling Pre-Handling cluster_ppe_selection PPE Selection cluster_handling Handling this compound cluster_post_handling Post-Handling Assess Task Assess Task Select Gloves Select Gloves Assess Task->Select Gloves Determine exposure risk Select Gown Select Gown Assess Task->Select Gown Determine exposure risk Select Eye/Face Protection Select Eye/Face Protection Assess Task->Select Eye/Face Protection Determine exposure risk Select Respiratory Protection Select Respiratory Protection Assess Task->Select Respiratory Protection Determine exposure risk Perform Task Perform Task Select Gloves->Perform Task Select Gown->Perform Task Select Eye/Face Protection->Perform Task Select Respiratory Protection->Perform Task Doff PPE Doff PPE Perform Task->Doff PPE Task complete Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Hand Hygiene Hand Hygiene Dispose of Waste->Hand Hygiene

Figure 1: Workflow for selecting and using PPE when handling this compound.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure. The following operational plan provides a step-by-step guide for laboratory professionals.

Preparation
  • Designated Area: All handling of this compound, especially compounding and weighing, should be conducted in a designated area, such as a Class II laminar flow biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).[1][9]

  • Gather Supplies: Before starting, ensure all necessary PPE, spill kit components, and waste disposal containers are readily accessible.

  • Pre-gloving: Wash hands thoroughly with soap and water before donning any PPE.

Handling Procedures
  • Donning PPE: Put on PPE in the following order: gown, respiratory protection (if required), eye/face protection, and then gloves (the first pair). The second pair of gloves should be worn over the cuff of the gown.

  • Drug Preparation: When manipulating the drug, such as crushing tablets or preparing solutions, perform these activities within the containment of a BSC or CACI to prevent aerosolization.[7]

  • Avoid Dust Generation: Use dry clean-up procedures and avoid generating dust.[1] If sweeping is necessary, dampen the material with water first.[1]

  • Good Laboratory Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1][4] Always wash hands with soap and water after handling the drug and before leaving the work area.[1]

Handling_Procedure start Start prep_area Prepare Designated Area (e.g., BSC/CACI) start->prep_area gather_supplies Gather All Necessary Supplies (PPE, Spill Kit) prep_area->gather_supplies don_ppe Don Appropriate PPE gather_supplies->don_ppe handle_drug Handle this compound within Containment don_ppe->handle_drug decontaminate Decontaminate Work Surface handle_drug->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of All Waste Properly doff_ppe->dispose_waste hand_hygiene Perform Hand Hygiene dispose_waste->hand_hygiene end End hand_hygiene->end

Figure 2: Step-by-step procedure for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[1][10]

Waste Type Disposal Container Disposal Procedure
Unused or Expired Drug Labeled hazardous waste containerDispose of as hazardous chemical waste according to institutional and local regulations.[10]
Contaminated PPE (gloves, gown, etc.) Yellow trace chemotherapy waste container or biohazard box[7][10]Place in a designated, sealed container for incineration.
Sharps (needles, syringes) Puncture-resistant sharps container labeled "Hazardous"Do not recap, bend, or break needles. Place directly into the sharps container.[1]
Contaminated Labware (vials, tubing) Labeled hazardous waste containerPlace in a sealed, leak-proof container for disposal as hazardous waste.
Spill Management

In the event of a spill, immediate action is required to contain and clean the area.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Don PPE: Wear appropriate PPE, including double gloves, a disposable gown, eye protection, and respiratory protection.

  • Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid creating dust.[1]

  • Cleanup: Use a spill kit to clean the area, working from the outer edge of the spill towards the center.

  • Decontamination: Clean the spill area with a detergent solution followed by a thorough rinsing with water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[1]

Disposal_Plan cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_final_disposal Final Disposal Unused Drug Unused Drug Hazardous Waste Bin Hazardous Waste Bin Unused Drug->Hazardous Waste Bin Contaminated PPE Contaminated PPE Chemo Waste Bin Chemo Waste Bin Contaminated PPE->Chemo Waste Bin Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container Labware Labware Labware->Hazardous Waste Bin Secure Landfill Secure Landfill Hazardous Waste Bin->Secure Landfill Incineration Incineration Chemo Waste Bin->Incineration Sharps Container->Incineration

Figure 3: Logical flow for the proper disposal of this compound-contaminated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.